1-(4-Nitrophenyl)-1H-pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116803. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCFKNYSCGRNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196482 | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-42-0 | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4533-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrrole: Synthesis, Properties, and Applications
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The introduction of a 4-nitrophenyl group at the N-1 position of the pyrrole ring yields 1-(4-Nitrophenyl)-1H-pyrrole, a compound of significant interest for chemical synthesis and drug discovery. The electron-withdrawing nature of the nitrophenyl moiety distinctly influences the electronic properties of the pyrrole ring, making it a versatile intermediate for further functionalization. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, spectroscopic characterization, potential applications in drug development, and essential safety protocols.
Physicochemical Properties
This compound is a solid at room temperature, with properties primarily defined by the combination of the aromatic pyrrole and nitrophenyl rings. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4533-42-0 | [2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 180-183 °C | [2] |
| Boiling Point | 327.7 °C at 760 mmHg | [2] |
| Density | 1.23 g/cm³ | [2] |
| SMILES | c1cn(c1)-c2ccc(cc2)[O-] | [2] |
| InChIKey | PWCFKNYSCGRNRW-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most common and efficient method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis .[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-nitroaniline.[5][6]
The Paal-Knorr Synthesis: Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the primary amine (4-nitroaniline) on the two carbonyl groups of a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its precursor, 2,5-dimethoxytetrahydrofuran.[6] The mechanism involves the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[6] The use of a weak acid catalyst, such as acetic acid or p-toluenesulfonic acid, is often employed to protonate a carbonyl group, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.[4][5] The electron-withdrawing nitro group on the aniline derivative makes the amine less basic but has been shown to have a positive effect on the rate of the cyclization step.[4]
Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from established procedures for the synthesis of N-aryl pyrroles.[5][7]
Materials:
-
2,5-Hexanedione (1 equivalent)
-
4-Nitroaniline (1 equivalent)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and 4-nitroaniline (1.0 eq).
-
Add glacial acetic acid as the solvent. The acid also serves as the catalyst for the condensation reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water. This will cause the crude product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, washing with cold water to remove any residual acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a yellow solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are detailed below.
| Technique | Expected Data and Interpretation |
| ¹H NMR | δ ~8.31 ppm (d, 2H): Protons on the nitrophenyl ring ortho to the nitro group. The downfield shift is due to the strong electron-withdrawing effect of the NO₂ group.[3] δ ~7.52 ppm (d, 2H): Protons on the nitrophenyl ring meta to the nitro group.[3] δ ~7.18 ppm (t, 2H): Protons at the C2 and C5 positions (α-protons) of the pyrrole ring.[3] δ ~6.43 ppm (t, 2H): Protons at the C3 and C4 positions (β-protons) of the pyrrole ring.[3] |
| ¹³C NMR | δ ~145-150 ppm: Quaternary carbon of the nitrophenyl ring attached to the nitro group. δ ~140-145 ppm: Quaternary carbon of the nitrophenyl ring attached to the pyrrole nitrogen. δ ~125-130 ppm: Carbons on the nitrophenyl ring ortho to the nitro group.[8][9][10] δ ~120-125 ppm: Carbons on the nitrophenyl ring meta to the nitro group.[8][9][10] δ ~120 ppm: Carbons at the C2 and C5 positions of the pyrrole ring.[8][9][10] δ ~110 ppm: Carbons at the C3 and C4 positions of the pyrrole ring.[8][9][10] |
| FTIR | ~3100-3150 cm⁻¹: Aromatic C-H stretching (from both rings).[11] ~1590-1610 cm⁻¹: Aromatic C=C stretching.[11] ~1500-1530 cm⁻¹ (strong): Asymmetric NO₂ stretching. This is a characteristic and strong absorption.[12] ~1340-1360 cm⁻¹ (strong): Symmetric NO₂ stretching.[12] ~1300-1330 cm⁻¹: C-N stretching. |
| Mass Spec. | m/z 188: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[4] |
Applications in Drug Development and Research
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The pyrrole scaffold is a common feature in drugs with diverse biological activities, and the nitrophenyl group provides a reactive handle for further chemical modifications.
Cytotoxic and Anticancer Activity
Numerous studies have highlighted the potential of pyrrole derivatives as anticancer agents.[13] While direct studies on the cytotoxicity of this compound are limited, related compounds have shown significant activity. For instance, N'-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide was identified as a potent derivative in a screening against the cancer target PLK1 and was tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines.[2] Other studies have shown that nitropyrrole compounds can be markedly cytotoxic to various cell lines. These findings suggest that the 1-(4-nitrophenyl)pyrrole scaffold is a promising starting point for the development of novel anticancer agents.
Antimicrobial Activity
The pyrrole framework is also a key component of many antimicrobial agents.[11] Derivatives of 1-(4-nitrophenyl)pyrrole have been investigated for their antibacterial potential. For example, some tetrasubstituted pyrrole derivatives, which include a nitrophenyl group, have demonstrated excellent activity against Escherichia coli.[8] The incorporation of the nitrophenyl moiety can be a critical factor in the biological activity of these compounds, warranting further investigation into their specific mechanisms of action against various bacterial and fungal strains.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for pyrrole and related nitroaromatic compounds.[12]
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 3/4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile rubber gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a respirator may be required.
-
-
Handling and Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Avoid formation of dust and aerosols.
-
Keep away from heat and sources of ignition.
-
-
First-Aid Measures:
-
After Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Conclusion
This compound is a synthetically accessible and versatile compound with significant potential as an intermediate in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Paal-Knorr reaction, combined with the reactive handles provided by both the pyrrole and nitrophenyl rings, makes it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of closely related analogues, particularly in the areas of oncology and infectious diseases, underscore the value of this scaffold for future drug discovery and development efforts. Adherence to strict safety protocols is paramount when handling this compound to ensure the well-being of laboratory personnel.
References
- Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Singh, G., Kumar, M., & Bhalla, V. (n.d.). Electronic Supplementary Information for Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles.... Royal Society of Chemistry.
- Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia.
- Çukurova University, et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ResearchGate.
- Barghi Lish, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione Analogues. Applied Chemistry Today, 19(73), 53-66.
- Oregon State University. (2022). 13C NMR Chemical Shifts. Oregon State University.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Tsai, C. H., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate.
- Siren, K., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs, 23(10), 403.
- Lauria, A., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 223, 113645.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- GSRS. (2025). 1-(4-NITROPHENYL)PYRROLE. Global Substance Registration System.
- ResearchGate. (n.d.). FTIR-ATR spectrum of poly(1-(4-methoxyphenyl)-1H-Pyrrole) in TEAP/CH2Cl2. ResearchGate.
- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1).
- Iftikhar, F., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
- Owolabi, M. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200984.
- MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- MDPI. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-1H-pyrrole
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Nitrophenyl)-1H-pyrrole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural, spectroscopic, and physical characteristics. By synthesizing experimental data with established scientific principles, this guide aims to provide a foundational understanding of this compound, thereby facilitating its application in novel research and development endeavors. The synthesis, particularly through the Paal-Knorr reaction, is also discussed, providing a practical context for its accessibility in a laboratory setting.[4][5][6]
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products, including heme, chlorophyll, and vitamin B12.[7] Its derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[8] The introduction of a 4-nitrophenyl substituent to the pyrrole nitrogen atom significantly influences the electronic properties of the pyrrole ring, thereby modulating its reactivity and potential biological interactions. This guide focuses on the core physicochemical properties of this compound, providing a critical knowledge base for its strategic utilization in scientific research.
Molecular and Structural Properties
The foundational characteristics of this compound are summarized in the table below. These properties are essential for its identification, handling, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [9] |
| Molecular Weight | 188.18 g/mol | [9] |
| CAS Number | 4533-42-0 | |
| Appearance | Pale yellow solid | [10] |
| Melting Point | 180-183 °C | [10] |
Crystal Structure and Molecular Geometry
dot
Caption: 2D representation of this compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the identification and characterization of this compound. The following sections detail the expected spectroscopic signatures based on data from the compound and its close analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected chemical shifts are influenced by the aromaticity of both the pyrrole and nitrophenyl rings.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Pyrrole H (α) | ~7.18 | t | ~4 | [10] |
| Pyrrole H (β) | ~6.43 | t | [10] | |
| Phenyl H (ortho to NO₂) | ~8.31 | d | ~8 | [10] |
| Phenyl H (meta to NO₂) | ~7.52 | d | ~8 | [10] |
¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. Based on data for similar aromatic and heterocyclic compounds, the following assignments can be predicted.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrrole C (α) | 120-125 | Adjacent to nitrogen. |
| Pyrrole C (β) | 110-115 | Further from nitrogen. |
| Phenyl C (ipso, attached to N) | 140-145 | Deshielded by nitrogen. |
| Phenyl C (ortho to NO₂) | 125-130 | Influenced by nitro group. |
| Phenyl C (meta to NO₂) | 120-125 | Less affected by nitro group. |
| Phenyl C (para, attached to NO₂) | 145-150 | Strongly deshielded by nitro group. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational modes for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1590-1450 | Aromatic C=C stretch | Medium to Strong |
| 1550-1490 & 1350-1300 | N-O stretch (nitro group) | Strong |
| ~1300 | C-N stretch | Medium |
| Below 900 | C-H out-of-plane bending | Strong |
UV-Visible (UV-Vis) Spectroscopy
Physical and Chemical Properties
Solubility Profile
The solubility of this compound is a critical parameter for its use in various applications. Due to the presence of the polar nitro group and the nonpolar aromatic rings, its solubility is expected to be moderate in many organic solvents.
Predicted Solubility:
-
Soluble in: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Slightly soluble in: Methanol, Ethanol.
-
Insoluble in: Water, Hexane.
Computational Properties
Cheminformatics tools can provide valuable predictions of key physicochemical parameters that are important in drug development and materials science.
| Property | Predicted Value | Significance |
| LogP (octanol/water partition coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| pKa | Not readily ionizable | The pyrrole nitrogen is non-basic due to the delocalization of its lone pair in the aromatic system. |
| Polar Surface Area (PSA) | ~50-60 Ų | Influences membrane transport and solubility. |
Synthesis of this compound
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-nitroaniline.
dot
Caption: Paal-Knorr synthesis of this compound.
Applications and Relevance
The physicochemical properties of this compound make it a valuable building block in several areas of research and development.
Medicinal Chemistry and Drug Development
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of the 4-nitrophenyl group can serve several purposes:
-
Modulation of Biological Activity: The electron-withdrawing nature of the nitro group can influence the binding affinity of the molecule to biological targets.
-
Probe for Mechanistic Studies: The nitro group can be reduced to an amine, providing a handle for further functionalization or for studying metabolic pathways.
-
Antibacterial Agents: Pyrrolamide derivatives are being investigated as a new class of DNA gyrase inhibitors for the development of novel antibacterial drugs.[8]
Materials Science and Organic Electronics
Pyrrole-based materials are of significant interest in the field of organic electronics due to their semiconducting properties.[1][13][14] The electronic characteristics of this compound, influenced by the interplay between the electron-rich pyrrole and the electron-deficient nitrophenyl ring, make it a candidate for:
-
Organic Light-Emitting Diodes (OLEDs): As a component in the emissive or charge-transporting layers.[15]
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor material.[13]
-
Sensors: The electronic properties of the molecule can be sensitive to its environment, allowing for the development of chemical sensors.
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific laboratory setting and equipment.
Melting Point Determination
dot
Caption: Workflow for melting point determination.
Solubility Determination
dot
Caption: Workflow for solubility determination.
Conclusion
This compound is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its physicochemical properties, largely dictated by the electronic interplay between the pyrrole and nitrophenyl rings, provide a foundation for its diverse applications. This technical guide has synthesized the available data to present a comprehensive profile of this compound, offering valuable insights for researchers and developers. Further experimental work to refine the spectroscopic and solubility data will undoubtedly enhance its utility and pave the way for new discoveries.
References
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- A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs. (2025). BenchChem.
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- A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[16][17]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI.
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- LogP and logD calcul
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC.
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- Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). PubMed.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
- A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[16][17]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI.
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Introduction: The Architectural and Electronic Profile of 1-(4-Nitrophenyl)-1H-pyrrole
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-(4-Nitrophenyl)-1H-pyrrole
This guide provides a comprehensive technical analysis of the molecular structure, bonding, and electronic properties of this compound (NPP). Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analysis, and computational chemistry principles to offer a detailed understanding of this important heterocyclic compound.
This compound, with the chemical formula C₁₀H₈N₂O₂, is a molecule of significant interest in organic synthesis and materials science.[1] It serves as a versatile building block, integrating an electron-rich pyrrole ring with a strongly electron-deficient nitrophenyl moiety. This inherent electronic dichotomy, a "push-pull" system, is the foundation of its unique chemical reactivity and photophysical properties. Understanding the nuanced details of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its behavior and designing novel applications. This guide will explore the molecule's geometry, the electronic interplay between its two aromatic systems, its spectroscopic signatures, and a validated computational workflow for its in-silico investigation.
Molecular Geometry and Solid-State Conformation
A key structural parameter is the dihedral angle between the planes of the pyrrole and the phenyl rings. This angle dictates the extent of π-conjugation between the two aromatic systems. In analogous structures, this angle is non-zero, indicating a twisted conformation. This twist arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring. While a fully planar conformation would maximize π-orbital overlap, the steric cost is too high. Density Functional Theory (DFT) calculations suggest that for many N-arylpyrroles, the energy minimum is found at a dihedral angle between 30° and 60°.[5] This non-planar arrangement has profound implications for the molecule's electronic structure, disrupting the continuous delocalization of electrons across the entire molecule.
Table 1: Predicted and Representative Geometric Parameters for this compound
| Parameter | Description | Typical Value | Rationale & References |
| C-N (Inter-ring) | Bond length between pyrrole N and phenyl C | ~1.43 Å | Shorter than a typical C-N single bond (~1.47 Å) due to partial double bond character from conjugation. |
| N-O (Nitro) | Bond length within the nitro group | ~1.22 Å | Characteristic of the delocalized N-O bond in a nitro group. |
| C-C (Pyrrole) | Average bond length in the pyrrole ring | ~1.38 Å | Intermediate between single and double bonds, indicative of aromaticity.[6] |
| C-C (Phenyl) | Average bond length in the phenyl ring | ~1.39 Å | Typical for an aromatic benzene ring. |
| Dihedral Angle | Torsion angle between the two rings | 30° - 60° | A compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance.[5] |
Electronic Structure and Intramolecular Bonding
The bonding in NPP is a fascinating case study in substituent effects on aromatic systems. The molecule is comprised of two distinct electronic domains: the π-excessive pyrrole ring and the π-deficient nitrophenyl ring.
-
Aromaticity and Electron Distribution : The pyrrole ring achieves its aromatic sextet by incorporating the lone pair of electrons from its sp²-hybridized nitrogen atom into the π-system.[6][7] This makes the carbon atoms of the pyrrole ring electron-rich and nucleophilic. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance.[8] It strongly deactivates the phenyl ring, pulling electron density away from the aromatic system and creating a significant dipole moment.[7]
-
The Push-Pull System : The nitrogen of the pyrrole ring "pushes" electron density into the phenyl ring, while the nitro group "pulls" it away. This intramolecular charge transfer (ICT) is a defining feature of NPP. The resonance structures below illustrate how the positive charge on the pyrrole nitrogen can be delocalized onto the oxygen atoms of the nitro group, highlighting the electronic communication between the two ends of the molecule. This charge separation is responsible for its significant solvatochromism and potential applications in nonlinear optics.[9]
Caption: Key resonance structures of this compound illustrating the intramolecular charge transfer from the electron-donating pyrrole ring to the electron-withdrawing nitro group.
-
Nature of the Inter-ring C-N Bond : The bond connecting the two rings possesses partial double-bond character due to the delocalization of the pyrrole nitrogen's lone pair into the phenyl ring. This is reflected in its bond length, which is shorter than a standard C-N single bond. However, the non-planar geometry limits the effectiveness of this conjugation, making the bond weaker and more flexible than a true double bond.
Spectroscopic Characterization: A Practical Fingerprint
Spectroscopic methods provide an empirical confirmation of the structure and electronic nature of NPP.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. The protons on the phenyl ring typically appear as two distinct doublets (an AA'BB' system) due to the para-substitution. The protons ortho to the electron-withdrawing nitro group are shifted significantly downfield (δ ≈ 8.3 ppm), while those meta to it appear further upfield (δ ≈ 7.5 ppm).[10] The pyrrole protons also show distinct signals, typically as two triplets (or more complex multiplets) in the δ ≈ 6.4-7.2 ppm range.[10][11]
-
¹³C NMR Spectroscopy : The carbon spectrum corroborates the electronic effects. The phenyl carbon directly attached to the nitro group (C-NO₂) is highly deshielded. Similarly, the carbon attached to the pyrrole nitrogen (C-N) is also shifted downfield. The carbons of the pyrrole ring appear in the aromatic region, with their specific shifts influenced by the overall electron density.[12]
-
Infrared (IR) Spectroscopy : The IR spectrum displays several key absorption bands that are diagnostic for the functional groups present.
-
N-O Stretching : Two strong, characteristic bands appear for the nitro group: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1350 cm⁻¹.
-
Aromatic C-H Stretching : Signals appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretching : Multiple bands are observed in the 1450-1600 cm⁻¹ region.
-
-
UV-Visible Spectroscopy : Due to the extended π-system and the intramolecular charge transfer character, NPP exhibits strong absorption in the UV region. The primary absorption band is attributed to a π → π* transition. The exact position of the absorption maximum (λ_max) is sensitive to solvent polarity, a hallmark of molecules with significant ICT character.[13]
Computational Analysis: A Predictive Workflow
Density Functional Theory (DFT) is a powerful tool for investigating the structure and properties of molecules like NPP, providing insights that complement experimental data.[14][15] The following workflow outlines a standard computational protocol.
Experimental Protocol: DFT Analysis of NPP
-
Input Structure Generation : Build an initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Methodology : Use a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules.[16] The causality for this choice is its proven balance of computational cost and accuracy for predicting geometries and electronic properties of medium-sized organic systems.
-
-
Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry.
-
Self-Validation : This step is critical for verifying that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies confirms a stable structure. This calculation also provides a theoretical IR spectrum for comparison with experimental data.
-
-
Electronic Property Analysis : Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.
-
Molecular Orbitals : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich pyrrole moiety, while the LUMO will be concentrated on the electron-deficient nitrophenyl ring, visually confirming the ICT nature of the S₀ → S₁ transition.
-
Molecular Electrostatic Potential (MEP) : Generate an MEP surface map. This map will visually identify the electron-rich (negative potential, typically colored red) regions around the nitro group's oxygen atoms and the electron-poor (positive potential, blue) regions, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic attack.[9]
-
Diagram: Computational Workflow for NPP Analysis
A validated workflow for the computational analysis of NPP using DFT.
Conclusion
The molecular structure of this compound is characterized by a non-planar arrangement of its two aromatic rings, a result of the balance between electronic conjugation and steric repulsion. This geometry, coupled with the powerful push-pull electronic system created by the electron-donating pyrrole and electron-withdrawing nitrophenyl groups, defines its bonding, reactivity, and spectroscopic properties. The intramolecular charge transfer inherent in its design makes it a molecule of continuing interest. The integrated approach of experimental characterization and computational analysis presented in this guide provides a robust framework for understanding and predicting the behavior of this and related heterocyclic systems in advanced applications.
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An In-Depth Spectroscopic Guide to 1-(4-Nitrophenyl)-1H-pyrrole: A ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(4-Nitrophenyl)-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science.[1] As drug development professionals and researchers increasingly rely on precise structural elucidation, a comprehensive understanding of the NMR spectra of such molecules is paramount. This document offers a field-proven interpretation of the ¹H NMR spectrum, grounded in experimental data, and provides a robust theoretical analysis of the expected ¹³C NMR spectrum. The causality behind chemical shifts and coupling patterns is explained through the interplay of electronic effects and molecular symmetry. Furthermore, this guide includes self-validating, step-by-step protocols for NMR data acquisition, ensuring reproducibility and accuracy in the laboratory.
Introduction: The Structural Significance of this compound
This compound (C₁₀H₈N₂O₂) is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a para-nitrophenyl group.[2] The pyrrole moiety is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[3] The electronic character of the N-substituent profoundly modulates the properties of the pyrrole ring. In this case, the nitrophenyl group acts as a strong electron-withdrawing substituent, significantly influencing the electron density distribution across the entire molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such organic molecules.[4] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a reference for researchers engaged in its synthesis and application.
Molecular Structure and Symmetry Considerations
A foundational understanding of the molecule's structure is critical for interpreting its NMR spectra. The molecule possesses a C₂ axis of symmetry passing through the N-C1' and C4' atoms. This symmetry element renders specific pairs of protons and carbons chemically and magnetically equivalent, which simplifies the resulting NMR spectra by reducing the number of unique signals.
-
Proton Equivalencies:
-
The two α-protons on the pyrrole ring (H-2 and H-5) are equivalent.
-
The two β-protons on the pyrrole ring (H-3 and H-4) are equivalent.
-
The two phenyl protons ortho to the pyrrole linkage (H-2' and H-6') are equivalent.
-
The two phenyl protons meta to the pyrrole linkage (H-3' and H-5') are equivalent.
-
-
Carbon Equivalencies:
-
The two α-carbons (C-2 and C-5) are equivalent.
-
The two β-carbons (C-3 and C-4) are equivalent.
-
The two ortho-carbons (C-2' and C-6') are equivalent.
-
The two meta-carbons (C-3' and C-5') are equivalent.
-
Therefore, we anticipate a total of four signals in the ¹H NMR spectrum and six signals in the proton-decoupled ¹³C NMR spectrum (including the two quaternary carbons, C-1' and C-4').
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The experimental data presented here is derived from authoritative sources using a 400 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent.[5]
Experimental Data & Assignments
| Signal | Protons Assigned | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | H-3'/H-5' | 8.31 | Doublet (d) | 8.0 | 2H |
| 2 | H-2'/H-6' | 7.52 | Doublet (d) | 8.0 | 2H |
| 3 | H-2/H-5 | 7.18 | Triplet (t) | 4.0 | 2H |
| 4 | H-3/H-4 | 6.43 | Triplet (t) | 4.0 | 2H |
| Table 1: ¹H NMR Data for this compound in CDCl₃.[5] |
Rationale and Interpretation
-
Nitrophenyl Protons (Signals 1 & 2): The protons on the nitrophenyl ring appear furthest downfield. The powerful electron-withdrawing nature of the nitro group (-NO₂) strongly deshields the entire aromatic ring. This effect is most pronounced on the ortho and para positions via resonance and inductive effects.
-
Signal 1 (δ 8.31, H-3'/H-5'): These protons, which are ortho to the -NO₂ group, are the most deshielded in the molecule. They appear as a clean doublet due to coupling with their single neighboring protons (H-2'/H-6').
-
Signal 2 (δ 7.52, H-2'/H-6'): These protons, meta to the -NO₂ group, are less deshielded than H-3'/H-5'. They also appear as a doublet from coupling with H-3'/H-5'. The characteristic AX system of a para-substituted benzene ring is clearly visible.
-
-
Pyrrole Protons (Signals 3 & 4): The pyrrole ring protons are shielded relative to the nitrophenyl protons but are deshielded relative to unsubstituted pyrrole (where α-protons are ~6.7 ppm and β-protons are ~6.1 ppm).[6] This deshielding is due to the electron-withdrawing nature and anisotropic effect of the attached N-phenyl group.
-
Signal 3 (δ 7.18, H-2/H-5): The α-protons are adjacent to the nitrogen atom, which is inductively electron-withdrawing, placing them further downfield than the β-protons. They appear as a triplet because they are coupled to the two equivalent β-protons (H-3 and H-4).
-
Signal 4 (δ 6.43, H-3/H-4): The β-protons are more shielded than the α-protons. They also appear as a triplet, being coupled to the two equivalent α-protons (H-2 and H-5).
-
¹³C NMR Spectrum Analysis
As of the date of this guide, experimental ¹³C NMR data for this compound is not consistently reported in publicly accessible, peer-reviewed literature. However, based on established principles of ¹³C NMR spectroscopy and data from analogous structures, a reliable prediction of the spectrum can be made.[7][8] This section serves as an authoritative guide to what researchers should expect to observe.
Predicted Data & Assignments
Based on symmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Signal | Carbons Assigned | Predicted Chemical Shift Range (δ, ppm) | Rationale for Prediction |
| 1 | C-4' | 145 - 150 | Quaternary carbon directly attached to the highly electron-withdrawing -NO₂ group. Expected to be significantly downfield. |
| 2 | C-1' | 142 - 146 | Quaternary carbon attached to the pyrrole nitrogen. Deshielded due to the nitro group's influence across the ring. |
| 3 | C-3'/C-5' | 124 - 127 | Aromatic CH carbon ortho to the -NO₂ group. Deshielded by the nitro group. |
| 4 | C-2/C-5 | 120 - 123 | α-carbon of the pyrrole ring. Deshielded by the adjacent nitrogen atom. |
| 5 | C-2'/C-6' | 118 - 121 | Aromatic CH carbon meta to the -NO₂ group. Less deshielded than C-3'/C-5'. |
| 6 | C-3/C-4 | 110 - 113 | β-carbon of the pyrrole ring. Typically the most shielded carbon in the pyrrole system. |
| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. |
Causality of Predicted Chemical Shifts
The predicted chemical shifts are grounded in fundamental electronic effects:
-
Electron-Withdrawing Effects: The -NO₂ group dramatically deshields the carbons of the phenyl ring, with the effect being strongest at the directly attached C-4' and propagating throughout the ring. This influence also extends to the pyrrole ring, causing a general downfield shift compared to unsubstituted pyrrole.
-
Heteroatom Effects: The nitrogen atom in the pyrrole ring deshields the adjacent α-carbons (C-2/C-5) more than the more distant β-carbons (C-3/C-4).
-
Quaternary Carbons: The two quaternary carbons (C-1' and C-4') are expected to show weaker signals than the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
Experimental Protocols
Adherence to a standardized, self-validating protocol is essential for acquiring high-quality, reproducible NMR data.
Workflow for NMR Sample Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a clean, 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the field frequency to the deuterium signal of the CDCl₃ solvent.
-
Automatically or manually tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient radiofrequency power transfer.
-
Perform shimming by adjusting the currents in the shim coils to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Apply a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16 to 32 scans for an adequate signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Use a standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
Apply a 30° pulse angle to reduce the necessary relaxation delay.
-
Set a relaxation delay of 2 seconds.
-
Acquire a minimum of 1024 scans due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data (FID) to frequency-domain data (the spectrum).
-
Manually perform phase correction to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat spectral baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.
-
Conclusion
This guide provides a definitive analysis of the ¹H NMR spectrum of this compound and a theoretically grounded prediction for its ¹³C NMR spectrum. The experimental ¹H NMR data clearly shows four signals corresponding to the four sets of equivalent protons, with chemical shifts and coupling patterns dictated by the strong electron-withdrawing effects of the para-nitro group. The predicted ¹³C NMR spectrum, containing six signals, reflects the molecule's symmetry and the electronic influence of its constituent parts. The detailed experimental protocols included herein provide a robust framework for researchers to obtain high-fidelity, reproducible NMR data, which is fundamental to advancing research and development in chemistry and related sciences.
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Introduction: Unveiling the Molecular Signature of a Key Heterocycle
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Nitrophenyl)-1H-pyrrole
This compound is a heterocyclic compound of significant interest in chemical synthesis and materials science. Its structure, featuring a pyrrole ring directly linked to a nitrophenyl group, creates a unique electronic environment due to the conjugation between the electron-rich pyrrole and the electron-withdrawing nitro-substituted benzene ring.[1][2] This molecular architecture makes it a valuable building block and a subject of study for its electronic properties.
Accurate structural confirmation and purity assessment are paramount in any scientific application. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide a rapid, non-destructive, and highly informative approach to molecular characterization. FT-IR spectroscopy probes the vibrational modes of chemical bonds, offering a distinct "fingerprint" based on the functional groups present. UV-Vis spectroscopy investigates the electronic transitions within the molecule, providing insights into its conjugation and chromophoric systems.[3]
This guide serves as a comprehensive technical resource for researchers and professionals, detailing the principles, experimental workflows, and in-depth interpretation of the FT-IR and UV-Vis spectral data for this compound. The analysis is grounded in established spectroscopic principles and data from closely related molecular structures.
Part 1: FT-IR Spectroscopy - Probing Vibrational Fingerprints
FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the molecular bonds to vibrate (stretch, bend, or rock). The resulting spectrum of absorption versus wavenumber provides a unique pattern characteristic of the molecule's structure.[4]
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.
Methodology: ATR FT-IR Spectroscopy
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal stability.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum of the clean, empty crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[4]
-
Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
-
Spectral Acquisition: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, commonly 4000–650 cm⁻¹, at a resolution of 4 cm⁻¹.[4]
-
Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance spectrum. If necessary, apply baseline corrections to account for any scattering effects.
Workflow for FT-IR Spectral Acquisition
Caption: Workflow for obtaining a solution-phase UV-Vis absorption spectrum.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is defined by the extended π-conjugated system that spans both the pyrrole and nitrophenyl rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption bands to longer wavelengths (a bathochromic shift).
Table 2: Expected Electronic Transitions for this compound
| Approx. λmax (nm) | Transition Type | Chromophore | Reference(s) |
| ~230–260 nm | π → π | Phenyl Ring (Benzenoid band) | [5] |
| ~320–400 nm | π → π (Intramolecular Charge Transfer) | Entire Conjugated System (Pyrrole → Nitrophenyl) | [6][7] |
Detailed Analysis:
-
High-Energy π → π Transition (~230–260 nm):* An absorption band in this region is typical for substituted aromatic systems and can be assigned to a π → π* electronic transition localized primarily on the phenyl ring. [5]
-
Intramolecular Charge Transfer (ICT) Band (~320–400 nm): The most significant feature in the spectrum is expected to be a strong, broad absorption band at a longer wavelength. This band arises from a π → π* transition that has significant intramolecular charge transfer (ICT) character. The electron-donating nature of the pyrrole ring and the powerful electron-withdrawing nature of the nitro group facilitate the movement of electron density from the pyrrole (HOMO) to the nitrophenyl moiety (LUMO) upon photoexcitation. [7]The presence and position of this band are strong indicators of the electronic communication between the two rings. For comparison, 4-nitrophenol in an alkaline medium, which exists as the nitrophenolate ion with a similar donor-acceptor character, shows a strong absorption maximum around 400 nm. [6]
Conclusion
The combined application of FT-IR and UV-Vis spectroscopy provides a powerful and comprehensive characterization of this compound. FT-IR spectroscopy confirms the presence of the key functional groups—the aromatic nitro group, the 1,4-disubstituted phenyl ring, and the pyrrole heterocycle—through their unique vibrational frequencies. Concurrently, UV-Vis spectroscopy elucidates the electronic structure, revealing the extended π-conjugation and the significant intramolecular charge transfer character of the molecule. Together, these spectral data constitute a definitive molecular signature, essential for confirming the identity, purity, and structural integrity of this important chemical compound.
References
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- ResearchGate. The FTIR spectrum for Pyrrole | Download Table.
- Di Mauro, E., et al. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI.
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- ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
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- Mubarok, M. F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
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- ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....
- Acta Physico-Chimica Sinica. Channel of Electronic Interactions in Diferrocenyl Pyrrole Derivatives.
- ResearchGate. The nature of transitions in electronic absorption spectra of radical cations of dipyrroles with phenylene bridging groups.
- National Institutes of Health (NIH). Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution.
- Baker, M. J., et al. (2014). FTIR-based spectroscopic analysis in the identification of clinically aggressive prostate cancer. PMC - PubMed Central.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Nitrophenyl)-1H-pyrrole
Abstract: This guide provides a comprehensive, in-depth exploration of the mass spectrometry analysis of 1-(4-Nitrophenyl)-1H-pyrrole. It is designed for researchers, scientists, and professionals in drug development and analytical chemistry. This document moves beyond a simple recitation of methods to offer a detailed rationale for experimental design, data interpretation, and troubleshooting, grounded in the principles of chemical structure and ionization behavior. We will delve into the intricacies of sample preparation, ionization techniques, and fragmentation analysis, providing actionable protocols and expert insights to ensure accurate and reproducible results.
Introduction: The Significance of this compound
This compound (NPP) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring linked to a nitrophenyl group, imparts unique electronic and chemical properties. The nitro group, a strong electron-withdrawing moiety, and the electron-rich pyrrole ring create a polarized molecule with potential applications as a building block in the synthesis of pharmaceuticals, conductive polymers, and nonlinear optical materials.
The accurate characterization of NPP and its metabolites or synthetic derivatives is paramount for quality control, reaction monitoring, and understanding its mechanism of action in various applications. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide will provide the foundational knowledge to develop and validate robust MS-based methods for the analysis of this important molecule.
Foundational Principles: Structure and Predicted Behavior in Mass Spectrometry
Before delving into experimental protocols, it is crucial to understand the inherent chemical properties of NPP that will dictate its behavior within the mass spectrometer.
-
Structure: C₁₀H₈N₂O₂
-
Molecular Weight (Monoisotopic): 188.0586 g/mol
-
Key Structural Features:
-
Pyrrole Ring: An electron-rich five-membered aromatic heterocycle.
-
Nitrophenyl Group: An aromatic ring substituted with a strongly electron-withdrawing nitro group (-NO₂).
-
N-N Bond: Linking the two aromatic systems.
-
This structure suggests several possibilities for ionization and fragmentation. The pyrrole nitrogen and the oxygen atoms of the nitro group are potential sites for protonation in electrospray ionization (ESI). The aromatic systems provide chromophores for techniques like atmospheric pressure photoionization (APPI). The relatively stable aromatic rings connected by a single bond suggest that fragmentation will likely involve cleavage of this bond and characteristic losses from the nitro group.
Experimental Workflow: A Strategic Approach
A successful mass spectrometry analysis of NPP follows a logical progression from sample preparation to data interpretation. This workflow is designed to be a self-validating system, where choices made at each stage are informed by the chemical nature of the analyte and the desired analytical outcome.
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Instrument parameters should be optimized to achieve the desired sensitivity and resolution.
4.1. Sample Preparation
Rationale: Proper sample preparation is critical to obtaining high-quality mass spectra. The goal is to dissolve the analyte in a solvent compatible with the chosen ionization technique, at an appropriate concentration, while minimizing contaminants like salts and particulates that can suppress ionization or clog the instrument.[1][2][3]
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[4]
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL. For high-sensitivity instruments, concentrations in the low ng/mL range may be appropriate.
-
Solvent Considerations for ESI/APCI: For ESI and APCI, the final solution should ideally be prepared in a solvent mixture that promotes efficient spray formation and ionization, such as 50:50 acetonitrile:water or methanol:water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.
-
Filtration: Prior to analysis, filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[1] This is a critical step to prevent contamination and blockage of the MS inlet.
4.2. Mass Spectrometry - Ionization and Analysis
The choice of ionization method is paramount and depends on the analyte's properties and the desired information.
Rationale: ESI is a soft ionization technique ideal for polar molecules and is well-suited for LC-MS applications.[2] Given the presence of nitrogen and oxygen atoms, NPP is expected to ionize efficiently in both positive and negative ion modes.
Typical ESI-MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30 - 50 psi
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Scan Range (MS1): m/z 50 - 500
-
Precursor Ion for MS/MS: [M+H]⁺ (m/z 189.06)
Typical ESI-MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: -3.0 to -4.0 kV
-
Other parameters: Similar to positive mode, may require optimization.
-
Precursor Ion for MS/MS: [M-H]⁻ (m/z 187.05) or M⁻• (m/z 188.06)
Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This is highly valuable for structural elucidation and library matching. EI is typically coupled with Gas Chromatography (GC-MS).[5]
Typical EI-MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV[5]
-
Ion Source Temperature: 230 - 250 °C
-
Scan Range: m/z 40 - 400
-
GC-MS Considerations: NPP has a moderate boiling point, making it amenable to GC-MS. A standard non-polar column (e.g., DB-5ms) can be used with a temperature program starting around 100°C and ramping to 280°C.
Fragmentation Analysis: Deciphering the Molecular Puzzle
The fragmentation pattern is the molecular fingerprint of a compound. Below, we predict the key fragmentation pathways for NPP under both ESI and EI conditions based on established chemical principles for nitroaromatic and pyrrole-containing compounds.[6][7][8]
5.1. ESI Fragmentation (Collision-Induced Dissociation - CID)
In positive ion mode, the protonated molecule [M+H]⁺ (m/z 189.06) will be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 187.05) is a likely precursor. Nitroaromatic compounds are also known to form radical anions (M⁻•) under certain negative ESI conditions.[7]
Predicted Fragmentation of [M+H]⁺ (m/z 189.06): The primary fragmentation pathways will likely involve the nitro group and the bond connecting the two rings.
-
Loss of NO• (30 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z 159.06.
-
Loss of NO₂• (46 Da): Another characteristic loss from the nitro group, resulting in a fragment at m/z 143.06.[7][8]
-
Cleavage of the N-N bond: This can lead to the formation of the nitrophenyl cation (m/z 122.04) or the pyrrole cation (m/z 68.05).
Caption: Predicted ESI fragmentation pathways for protonated this compound.
5.2. EI Fragmentation
Under EI, the molecular ion (M⁺•) at m/z 188.06 will be formed, which will then undergo extensive fragmentation. Aromatic compounds tend to show a strong molecular ion peak due to their stability.[9]
Predicted EI Fragmentation of M⁺• (m/z 188.06):
-
[M - NO₂]⁺• (m/z 142.06): Loss of the nitro group is a very common and energetically favorable fragmentation pathway.
-
[M - NO - CO]⁺• (m/z 130.05): Sequential loss of NO and then carbon monoxide (CO) from the nitro group and phenyl ring is possible.
-
Nitrophenyl cation (m/z 122.04): Formed by cleavage of the N-N bond.
-
Pyrrole radical cation (m/z 67.04): The pyrrole moiety itself.[10]
-
Phenyl cation (m/z 77.04): A common fragment from benzene derivatives.
5.3. Data Summary Table
The following table summarizes the key predicted ions for NPP. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of these ions.
| Ion Description | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |
| Molecular Ion | C₁₀H₈N₂O₂ | 188.0586 | EI, ESI(-) |
| Protonated Molecule | C₁₀H₉N₂O₂⁺ | 189.0659 | ESI(+) |
| Deprotonated Molecule | C₁₀H₇N₂O₂⁻ | 187.0513 | ESI(-) |
| Fragment: [M-NO] | C₁₀H₈N₂O⁺ | 158.0658 | EI |
| Fragment: [M-NO₂] | C₁₀H₈N₂⁺ | 142.0682 | EI |
| Fragment: [M+H-NO₂]⁺ | C₁₀H₉N⁺ | 143.0735 | ESI(+) |
| Nitrophenyl Cation | C₆H₄NO₂⁺ | 122.0242 | EI, ESI(+) |
| Pyrrole Cation | C₄H₄N⁺ | 66.0344 | EI, ESI(+) |
Conclusion and Best Practices
This guide has provided a comprehensive framework for the mass spectrometry analysis of this compound. The key to successful analysis lies in a methodical approach, from meticulous sample preparation to the informed selection of ionization techniques and careful interpretation of fragmentation data.
Senior Application Scientist Insights:
-
Method Validation is Key: Always validate your method for specificity, linearity, accuracy, and precision, especially for quantitative applications.
-
Leverage High Resolution: Whenever possible, use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to confirm the elemental composition of precursor and product ions. This adds an enormous degree of confidence to your structural assignments.
-
Consider Isotopic Labeling: For metabolic or mechanistic studies, the use of stable isotope-labeled NPP (e.g., ¹³C, ¹⁵N) can be an invaluable tool for tracking the fate of the molecule and its fragments.
-
Don't Underestimate the Matrix: For real-world samples (e.g., biological fluids, reaction mixtures), matrix effects can significantly impact ionization efficiency. The use of an internal standard and appropriate sample cleanup, such as solid-phase extraction (SPE), is highly recommended.[2]
By understanding the chemical principles that govern the behavior of this compound in the mass spectrometer, researchers can develop robust and reliable analytical methods to support their scientific endeavors.
References
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- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
- Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation.
- Weinmann, W., et al. (2001). Nonaqueous capillary electrophoresis-electrospray ionization-ion trap-mass spectrometry analysis of pyrrolo- and pyrido[1,2-a]azepine alkaloids in Stemona. PubMed.
- Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Park, S. Y., et al. (2005). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. ETDEWEB - OSTI.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs.
- National Institute of Standards and Technology. (n.d.). Pyrrole.
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Solubility of 1-(4-Nitrophenyl)-1H-pyrrole in common organic solvents
An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)-1H-pyrrole in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in organic synthesis and medicinal chemistry.[1] In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages established principles of physical organic chemistry and synthesizes solubility information from structurally analogous compounds to provide a robust predictive framework. Furthermore, this guide details a standardized experimental protocol for the accurate determination of its solubility, offering researchers, scientists, and drug development professionals a practical resource for handling and utilizing this compound.
Introduction: The Imperative of Solubility in Research and Development
This compound is a nitroaromatic heterocyclic compound with significant potential in the synthesis of novel therapeutic agents and functional materials.[1] The success of any application, from reaction kinetics in a synthesis campaign to bioavailability in a drug formulation, is fundamentally governed by the compound's solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely academic but a critical prerequisite for efficient and effective research and development. This guide aims to bridge the current information gap by providing a detailed examination of the factors influencing the solubility of this compound and offering a predictive solubility map across a range of common organic solvents.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2][3] |
| Molecular Weight | 188.18 g/mol | [2][3] |
| Melting Point | 180-183 °C | [3] |
| Appearance | Light yellow to orange powder/crystal | [3] |
| Chemical Structure | A pyrrole ring N-substituted with a 4-nitrophenyl group | [2] |
The structure features a polar nitro group (-NO₂) attached to an aromatic phenyl ring, which is in turn linked to a less polar, aromatic pyrrole ring. This combination of polar and non-polar moieties dictates its interactions with various solvents.
Predicted Solubility Profile in Common Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its moderate polarity, is expected to exhibit a nuanced solubility profile. The following table provides a predicted solubility profile based on the properties of nitroaromatic compounds and pyrrole derivatives.[6][7]
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Hexane | Low (1.9) | Low | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitro group of the solute. |
| Toluene | Low (2.4) | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl and pyrrole rings, while its low polarity may limit strong interactions with the nitro group.[6] |
| Dichloromethane (DCM) | Medium (9.1) | High | DCM is a versatile solvent capable of dissolving compounds with low to medium polarity. It can effectively solvate the aromatic rings and interact with the nitro group.[7] |
| Diethyl Ether | Low (4.3) | Moderate to Low | While a common solvent for many organics, its low polarity and limited ability to hydrogen bond suggest it may not be an ideal solvent for this compound.[8] |
| Ethyl Acetate | Medium (6.0) | Moderate to High | This moderately polar aprotic solvent is often effective for nitroaromatic compounds and should be a suitable solvent.[7] |
| Acetone | High (20.7) | High | Acetone is a polar aprotic solvent known to be effective for dissolving nitroaromatic compounds due to strong dipole-dipole interactions.[6] |
| Acetonitrile | High (37.5) | High | As a polar aprotic solvent, acetonitrile is expected to be a good solvent for this compound.[6][7] |
| Ethanol | High (24.6) | Moderate | This polar protic solvent can engage in hydrogen bonding. While the nitro group can act as a hydrogen bond acceptor, the overall solubility may be limited by the large non-polar backbone.[8][6] |
| Methanol | High (32.6) | Moderate | Similar to ethanol, methanol is a polar protic solvent. Its smaller size may slightly alter its solvating power compared to ethanol.[8][6] |
| Water | Very High (80.1) | Insoluble | The large, non-polar aromatic structure of the molecule will dominate its behavior in water, making it essentially insoluble despite the polar nitro group. Pyrrole itself has limited water solubility.[9] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method.[10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the dissolution equilibrium is reached.
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Key Factors Influencing Solubility
The solubility of this compound is a multifactorial property. Understanding these factors allows for the rational selection of solvents for various applications.
Solute-Solvent Interactions
The dissolution process is driven by the interplay of intermolecular forces between the solute and solvent molecules.
Caption: Key solute-solvent interactions.
-
Dipole-Dipole Interactions: The highly polar nitro group will strongly interact with polar solvents like acetone and acetonitrile.
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, leading to interactions with protic solvents like ethanol and methanol.
-
π-π Stacking: The aromatic phenyl and pyrrole rings can engage in favorable π-π stacking interactions with aromatic solvents like toluene.
-
Van der Waals Forces: These weaker forces will be present in all solvent systems but will be the dominant interaction in non-polar, aliphatic solvents like hexane.
Temperature
For most solid organic compounds, solubility increases with increasing temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating the solvent can help dissolve more of the this compound, which is a critical consideration for processes like recrystallization.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and comparison with analogous structures. This compound is predicted to be highly soluble in polar aprotic solvents such as acetone, acetonitrile, and dichloromethane, and moderately soluble in polar protic solvents and aromatic hydrocarbons. It is expected to be poorly soluble in non-polar aliphatic solvents and water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable methodology. This foundational knowledge is essential for the effective application of this compound in synthetic chemistry, materials science, and drug discovery.
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Synthesis of 1-(4-Nitrophenyl)-1H-pyrrole from 4-nitroaniline: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 1-(4-nitrophenyl)-1H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the Paal-Knorr synthesis, a robust and widely utilized method for constructing pyrrole rings. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and outcome. This document is designed to serve as a practical resource for researchers and drug development professionals, offering not just a procedure, but a foundational understanding of the synthesis, from reagent selection to product characterization and troubleshooting.
Introduction: The Significance of the N-Aryl Pyrrole Moiety
The pyrrole nucleus is a privileged scaffold found in a vast array of natural products and synthetic compounds of significant biological importance, including heme, chlorophyll, and blockbuster drugs like atorvastatin (Lipitor®).[1][2] Specifically, N-aryl pyrroles, such as this compound, serve as crucial intermediates in the synthesis of more complex molecules. The presence of the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the construction of diverse compound libraries for drug discovery programs.
The most direct and reliable method for preparing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] Despite the reduced nucleophilicity of 4-nitroaniline due to the electron-withdrawing nitro group, the Paal-Knorr reaction is exceptionally effective for this transformation. This guide will detail the synthesis using 2,5-dimethoxytetrahydrofuran as a stable and convenient in situ source of the required 1,4-dicarbonyl compound, succinaldehyde.[5][6]
The Paal-Knorr Synthesis: A Mechanistic Perspective
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has become a cornerstone of heterocyclic chemistry.[1] The reaction is typically performed under neutral or weakly acidic conditions, which serve to catalyze the key steps of the transformation.[7]
The accepted mechanism for the synthesis of a pyrrole from a primary amine and a 1,4-diketone (or its equivalent) is a multi-step process:[1][8]
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-nitroaniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water to form an iminium ion, or alternatively, the nitrogen of the hemiaminal directly attacks the second carbonyl group. Computational studies suggest the cyclization of the hemiaminal is the rate-determining step and the preferred pathway.[8][9] This intramolecular attack forms a five-membered cyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water. This final stage results in the formation of the stable, aromatic pyrrole ring.[3]
In this specific synthesis, 2,5-dimethoxytetrahydrofuran is used as a synthetic equivalent of the volatile and unstable succinaldehyde. In the presence of an acid catalyst, it readily hydrolyzes to generate the required 1,4-dicarbonyl functionality in situ.[4]
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound on a laboratory scale.
3.1. Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g | 10.0 |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.32 g (1.29 mL) | 10.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | ~100 mL | - |
| Ethanol | C₂H₆O | 46.07 | As needed for recrystallization | - |
| Round-bottom flask (50 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Büchner funnel and filter flask | - | - | 1 set | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-nitroaniline (1.38 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the aniline is completely dissolved.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.29 mL, 10.0 mmol) to the solution in a single portion.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour. The solution will typically darken in color.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80) as the eluent. The product spot should be significantly less polar than the starting 4-nitroaniline.
-
Product Precipitation: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove residual acetic acid.
-
Purification: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield is 75-85%.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis, from initial setup to the final purified product.
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An In-depth Technical Guide to the Paal-Knorr Synthesis of N-Aryl Pyrroles
Abstract
The Paal-Knorr synthesis stands as a foundational and remarkably robust method for the construction of the pyrrole ring, a heterocyclic motif of paramount importance in medicinal chemistry, natural product synthesis, and materials science.[1][2][3] This guide provides an in-depth exploration of the Paal-Knorr reaction specifically for the synthesis of N-aryl pyrroles. We will dissect the core reaction mechanism, delve into the causal factors guiding experimental choices, present validated protocols, and offer quantitative data to inform reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this classic, yet continually evolving, transformation.
Introduction: The Enduring Relevance of a Classic Transformation
First reported independently by chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a substituted pyrrole.[2][3][4] For the synthesis of N-aryl pyrroles, a primary aromatic amine serves as the nitrogen source. The reaction's enduring appeal lies in its operational simplicity, the accessibility of its starting materials, and generally favorable yields.[1]
Historically, the synthesis was often limited by harsh reaction conditions, such as prolonged heating in strong acid, which could degrade sensitive functional groups on either the diketone or the aniline precursor.[2][5][6][7] However, modern advancements have introduced a plethora of milder and more efficient catalytic systems, including Lewis acids, heterogeneous catalysts, and microwave-assisted protocols, significantly broadening the reaction's scope and applicability.[4][5][6] Understanding the mechanistic underpinnings of this reaction is crucial for leveraging both classic and modern methodologies to their fullest potential.
The Core Reaction Mechanism: A Stepwise Analysis
The synthesis of an N-aryl pyrrole via the Paal-Knorr reaction is not a simple concerted process but a sequence of well-defined steps. The mechanism was a subject of study for many years until work by V. Amarnath and others in the 1990s provided strong evidence for the currently accepted pathway, which proceeds through a key cyclic hemiaminal intermediate.[2][8][9]
Step 1: Initial Nucleophilic Attack and Hemiaminal Formation The reaction is typically initiated under acidic conditions. The acid catalyst (protic or Lewis) activates one of the carbonyl groups of the 1,4-dicarbonyl compound, rendering it more electrophilic. The lone pair of the nitrogen atom of the N-aryl amine then performs a nucleophilic attack on this activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiaminal.[1][2][4][9][10]
Step 2: Intramolecular Cyclization (Rate-Determining Step) The nitrogen atom of the hemiaminal intermediate, now part of the molecule, acts as an intramolecular nucleophile. It attacks the second carbonyl group, forming a five-membered ring.[1][11] This cyclization step, which creates a 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the overall reaction.[1][4][11] The stereochemistry of the starting diketone is preserved during this step, which rules out alternative mechanisms involving a planar enamine intermediate.[8]
Step 3: Aromatization via Dehydration The cyclic intermediate is not yet the final aromatic product. To achieve the stable, aromatic pyrrole ring, the intermediate must undergo dehydration, eliminating two molecules of water.[1][2][9][11] This acid-catalyzed elimination process results in the formation of the final N-aryl substituted pyrrole.
Field-Proven Insights: Causality in Experimental Design
The efficiency and outcome of the Paal-Knorr synthesis are highly dependent on the judicious selection of substrates, catalyst, and reaction conditions.
-
The N-Aryl Amine: The electronic nature of the aromatic amine is critical. Electron-donating groups (e.g., methoxy, alkyl) on the aryl ring increase the nucleophilicity of the amine, generally accelerating the reaction. Conversely, strong electron-withdrawing groups (e.g., nitro) decrease nucleophilicity and can significantly slow the reaction rate.[8] Steric hindrance, particularly from ortho-substituents on the aniline, can also impede the initial nucleophilic attack.
-
Catalyst Selection: The choice of acid catalyst provides a key point of control.
-
Brønsted Acids: Traditional catalysts like acetic acid, HCl, or H₂SO₄ are effective but can be harsh.[6] It is crucial to maintain mildly acidic conditions, as a very low pH (below 3) can favor the competing Paal-Knorr furan synthesis as a side reaction.[8]
-
Lewis Acids: Modern protocols often employ Lewis acids such as Bi(NO₃)₃, Fe(OTf)₃, or MgI₂.[7][12][13] These catalysts can be more effective under milder conditions, offering greater functional group tolerance and sometimes improved yields.
-
Heterogeneous Catalysts: To enhance sustainability and simplify product purification, solid acid catalysts like silica-supported sulfuric acid have been developed.[6] These "green" catalysts are reusable and can facilitate reactions under solvent-free conditions, often with very short reaction times.[6]
-
Quantitative Data: A Comparative Analysis of Catalysts
The selection of an appropriate catalyst can dramatically influence reaction yield. The following table summarizes a comparative study on the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from p-bromoaniline and 2,5-hexanedione, highlighting the superior performance of trifluoroacetic acid (TFA) in this instance.
| Entry | Catalyst | Yield (%) |
| 1 | Trifluoroacetic Acid (TFA) | 92% |
| 2 | p-Toluenesulfonic Acid | 80% |
| 3 | Sulfamic Acid | 60% |
| 4 | Iodine | 40% |
| 5 | Sulfuric Acid | 40% |
| Data adapted from Venugopala et al., demonstrating the efficacy of various acid catalysts under specific reaction conditions.[14] |
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol provides a self-validating system for a standard Paal-Knorr reaction. It is a robust procedure that can be adapted for various aniline and 1,4-diketone substrates.
A. Materials & Equipment:
-
Aniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
B. Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.[15]
-
Catalysis: Carefully add one drop of concentrated hydrochloric acid to the mixture.[15]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 15 minutes.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[15]
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold water.[15]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., a 9:1 methanol/water mixture) to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Conclusion and Future Outlook
The Paal-Knorr synthesis remains an indispensable tool for the construction of N-aryl pyrroles. Its straightforward nature, coupled with a deep mechanistic understanding, allows chemists to rationally design synthetic routes to complex molecules. While traditional methods are still effective, the field continues to evolve toward greener, more efficient protocols.[5][6] Future innovations will likely focus on the development of novel, highly active, and recyclable catalysts, as well as flow chemistry applications, further cementing the Paal-Knorr reaction's place in the synthetic chemist's arsenal for generations to come.
References
- ACS Publications. (n.d.). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions. ACS Publications.
- Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
- Asian Journal of Chemistry. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry.
- ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate.
- ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
- YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube.
- National Institutes of Health. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- ACS Publications. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society.
- ResearchGate. (2025). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. ResearchGate.
- ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. ResearchGate.
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An In-depth Technical Guide to the Discovery and Initial Characterization of N-Nitrophenyl Pyrroles
Foreword: The Strategic Importance of the N-Nitrophenyl Pyrrole Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrrole nucleus stands as a cornerstone heterocyclic motif. Its prevalence in blockbuster pharmaceuticals, natural products, and functional polymers underscores its remarkable versatility. The strategic introduction of a nitrophenyl substituent onto the pyrrole nitrogen atom—creating the N-nitrophenyl pyrrole scaffold—imparts a unique and powerful set of chemical properties. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic character of the pyrrole ring, influencing its reactivity and providing a versatile chemical handle for further synthetic transformations. This guide offers a deep dive into the foundational chemistry of N-nitrophenyl pyrroles, from their initial synthesis to their primary characterization, providing researchers and drug development professionals with a comprehensive understanding of this pivotal class of compounds.
Genesis: The Paal-Knorr Synthesis and the Advent of N-Aryl Pyrroles
The story of N-nitrophenyl pyrroles is intrinsically linked to the development of one of the most robust and enduring reactions in heterocyclic chemistry: the Paal-Knorr synthesis. First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction provides a direct and elegant method for constructing the pyrrole ring from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2]
The true power of the Paal-Knorr synthesis lies in its modularity. By selecting the appropriate primary amine, a diverse array of N-substituted pyrroles can be readily accessed. The use of nitro-substituted anilines (o-, m-, or p-nitroaniline) as the amine component provides a direct entry to the corresponding N-nitrophenyl pyrroles.
Causality in Synthesis: Why the Paal-Knorr Prevails
The enduring utility of the Paal-Knorr synthesis for preparing N-nitrophenyl pyrroles is not accidental; it is a consequence of the reaction's inherent mechanism and the specific electronic properties of the reactants. The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole.[1]
The electron-withdrawing nitro group on the aniline starting material decreases the nucleophilicity of the amine. However, the reaction is typically conducted under acidic conditions, which serve to activate the 1,4-dicarbonyl compound by protonating one of the carbonyl groups, making it more susceptible to nucleophilic attack. This catalytic activation is crucial for overcoming the reduced reactivity of the nitrophenyl amine. Research by Amarnath and colleagues has shown that electron-withdrawing groups, such as a p-nitrophenyl group, can have a positive effect on the rate of the cyclization step.[3] This is attributed to the substituent's influence on the basicity of the intermediate imine, making the subsequent intramolecular reaction more favorable.[3]
Core Synthetic Protocols: A Practical Guide
The synthesis of N-nitrophenyl pyrroles is most reliably achieved via the Paal-Knorr condensation. Below are detailed, self-validating protocols for the synthesis of representative isomers.
General Experimental Workflow
The synthesis of N-nitrophenyl pyrroles follows a reproducible workflow, from reactant selection to final purification. Understanding this flow is key to successful and efficient synthesis.
Caption: Generalized experimental workflow for the Paal-Knorr synthesis of N-nitrophenyl pyrroles.
Protocol: Synthesis of 1-(4-Nitrophenyl)-2,5-dimethylpyrrole
This protocol details the synthesis of a representative N-nitrophenyl pyrrole using conventional heating.
Materials:
-
4-Nitroaniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (2.0 mmol) and 2,5-hexanedione (2.0 mmol) in methanol (0.5 mL).[4]
-
Catalysis: Carefully add one drop of concentrated hydrochloric acid to the mixture. The acid catalyzes the condensation by activating the dicarbonyl compound.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[4]
-
Purification: Collect the resulting yellow crystals by vacuum filtration. Wash the crystals with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a 9:1 methanol/water mixture, to yield pure 1-(4-nitrophenyl)-2,5-dimethylpyrrole.
Initial Characterization: Spectroscopic and Physical Properties
Once synthesized and purified, the initial characterization of N-nitrophenyl pyrroles is crucial to confirm their structure and purity. A combination of spectroscopic techniques and physical measurements provides a comprehensive profile of the molecule.
Spectroscopic Data Summary
The following table summarizes the key identifying features for N-nitrophenyl pyrrole isomers. The electron-withdrawing nitro group significantly influences the chemical shifts of the pyrrole and phenyl protons, shifting them downfield.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| 1-(2-Nitrophenyl)pyrrole | 33265-60-0[5] | C₁₀H₈N₂O₂ | 188.18[5] | IR: Strong absorptions for NO₂ stretch (~1520 & 1350 cm⁻¹). ¹H NMR: Complex multiplets for both pyrrole and phenyl protons due to ortho substitution. |
| 1-(3-Nitrophenyl)pyrrole | 4310-42-3[6] | C₁₀H₈N₂O₂ | 188.18[6] | IR: Characteristic strong NO₂ asymmetric and symmetric stretching bands. ¹H NMR: Distinct signals for pyrrole α- and β-protons, and a characteristic pattern for the 1,3-disubstituted phenyl ring.[6] |
| 1-(4-Nitrophenyl)pyrrole | 4533-42-0[7] | C₁₀H₈N₂O₂ | 188.18[7] | IR: Prominent NO₂ stretching bands. ¹H NMR: Two doublets for the A₂B₂ system of the p-substituted phenyl ring and two multiplets for the pyrrole protons. MP: 180-183 °C.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of N-nitrophenyl pyrroles.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. For a compound like 1-(4-nitrophenyl)pyrrole, one would expect to see two distinct signals for the pyrrole protons (α-protons at C2/C5 and β-protons at C3/C4) and a characteristic A₂B₂ pattern (two doublets) for the para-substituted nitrophenyl ring. The electron-withdrawing effect of the nitrophenyl group deshields the pyrrole protons, shifting their signals downfield compared to unsubstituted pyrrole.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For 1-(4-nitrophenyl)pyrrole, six distinct signals are expected: two for the pyrrole ring carbons and four for the nitrophenyl ring carbons (two for the protonated carbons, one for the carbon bearing the nitro group, and one for the carbon attached to the pyrrole nitrogen).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified N-nitrophenyl pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse program. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
FTIR spectroscopy is essential for identifying key functional groups. For N-nitrophenyl pyrroles, the most diagnostic peaks are those associated with the nitro group.
Characteristic IR Absorptions:
-
NO₂ Asymmetric Stretch: A strong, sharp band typically appears in the range of 1500-1560 cm⁻¹ .
-
NO₂ Symmetric Stretch: Another strong, sharp band is found in the range of 1335-1390 cm⁻¹ .
-
Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
Pyrrole Ring Vibrations: C=C and C-N stretching vibrations of the pyrrole ring are observed in the 1400-1600 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, a prominent molecular ion peak corresponding to the molecular weight of the N-nitrophenyl pyrrole (e.g., m/z 188 for C₁₀H₈N₂O₂) will be observed.
-
Fragmentation: Common fragmentation pathways may involve the loss of the nitro group (NO₂) or cleavage of the bond between the phenyl and pyrrole rings.
Initial Chemical Reactivity and Biological Insights
The initial characterization of a new class of compounds extends beyond its structure to its fundamental chemical reactivity and potential biological relevance.
Chemical Reactivity: The Nitro Group as a Synthetic Handle
The nitro group of the N-nitrophenyl pyrrole scaffold is not merely a passive substituent; it is a versatile functional group that opens up a wide range of synthetic possibilities. The most significant of these is its reduction to a primary amine (-NH₂).[10]
Caption: Key chemical transformation of the N-nitrophenyl pyrrole scaffold.
This transformation is profound because it completely inverts the electronic properties of the substituent, converting a powerful electron-withdrawing, meta-directing group into a potent electron-donating, ortho-, para-directing group.[10] This N-aminophenyl pyrrole product serves as a crucial intermediate for the synthesis of more complex molecules, including fused heterocyclic systems and compounds with diverse biological activities.
Common Reduction Methods:
-
Chemical Reduction: Using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is a classic and effective method.[11]
-
Catalytic Hydrogenation: This clean and efficient method involves using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C).[11]
Early Biological Evaluation
While extensive research has been conducted on the biological activities of complex pyrrole derivatives, early investigations into simpler structures often focus on fundamental properties like cytotoxicity and mutagenicity. For instance, studies on related nitropyrrole compounds have shown that the presence of the nitro group can confer mutagenic and cytotoxic properties.[12] This initial screening is vital in the drug discovery process, providing a preliminary assessment of a scaffold's potential bioactivity and toxicity profile, thereby guiding future derivatization and optimization efforts. More complex derivatives have since been developed as potent and selective enzyme inhibitors, for example, targeting kinases like FGFR and VEGFR-2.[13]
Conclusion and Future Outlook
The discovery and synthesis of N-nitrophenyl pyrroles via the Paal-Knorr reaction marked a significant step in heterocyclic chemistry. The initial characterization of these compounds through modern spectroscopic techniques provides a clear and unambiguous picture of their structure. More importantly, the inherent reactivity of the nitrophenyl group provides a gateway to a vast chemical space of N-aryl pyrroles with diverse functionalities. As a foundational scaffold, N-nitrophenyl pyrroles continue to be of high interest to researchers in drug development and materials science, serving as the starting point for the synthesis of complex, high-value molecules.
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Theoretical and Computational Characterization of 1-(4-Nitrophenyl)-1H-pyrrole: A Quantum Chemical Perspective
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive theoretical framework for the analysis of 1-(4-Nitrophenyl)-1H-pyrrole, structured from the perspective of a Senior Application Scientist. It emphasizes the rationale behind computational choices and the interpretation of results for applications in materials science and medicinal chemistry.
Abstract
This compound is a molecule of significant interest due to its archetypal donor-acceptor (D-π-A) structure. The electron-rich pyrrole ring (donor) is connected to an electron-withdrawing nitrophenyl group (acceptor), creating a system with potential applications in nonlinear optics (NLO) and as a building block in medicinal chemistry.[1] This technical guide elucidates the molecular properties of this compound through a detailed theoretical and computational lens. Employing Density Functional Theory (DFT), we explore its optimized geometry, vibrational frequencies, electronic structure, and reactivity descriptors. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution, are detailed to provide a holistic understanding of its behavior at the quantum level. The insights derived serve as a foundational resource for researchers aiming to synthesize, modify, or apply this and related compounds in advanced materials and drug discovery.
Introduction: The Significance of Donor-Acceptor Systems
Molecules featuring an electron-donating moiety linked to an electron-accepting moiety through a π-conjugated bridge form the backbone of modern organic electronic and photonic materials.[2] this compound, with its C₁₀H₈N₂O₂ formula, is a canonical example of this design.[3] The pyrrole ring, a five-membered aromatic heterocycle, acts as an efficient electron donor.[4] Conversely, the nitro (-NO₂) group is a powerful electron acceptor, inducing significant intramolecular charge transfer (ICT) across the phenyl bridge.
This inherent electronic asymmetry is the primary driver of many of its interesting properties, most notably large second-order nonlinear optical (NLO) responses.[2][5] Such materials are critical for applications in optical data storage, signal processing, and frequency conversion.[5][6] Furthermore, the pyrrole nucleus is a common scaffold in pharmacologically active compounds, and understanding its electronic modulation by substituents is crucial for rational drug design.[7] Computational chemistry provides an indispensable toolkit for predicting these properties in silico, guiding synthetic efforts and accelerating the discovery cycle.[8][9]
Computational Methodology: The 'Why' and 'How'
The validity of any computational study rests on the appropriateness of its chosen methodology. Here, we detail a robust protocol grounded in Density Functional Theory (DFT), a workhorse of modern quantum chemistry praised for its balance of accuracy and computational cost.
The Choice of a Theoretical Framework: Why DFT?
For a molecule of this size, DFT provides a reliable description of the electronic structure without the prohibitive computational expense of higher-level wavefunction-based methods. The key principle of DFT is that the energy of a system can be determined from its electron density. We specifically select the B3LYP hybrid functional .
-
Expertise & Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen because it incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error common in pure DFT functionals. This leads to a more accurate description of charge localization, bond lengths, and, critically for this system, the HOMO-LUMO energy gap.[10][11] Numerous studies on related heterocyclic and nitroaromatic systems have demonstrated excellent agreement between B3LYP calculations and experimental data.[12][13]
The Basis Set: Defining the Atomic Orbitals
The basis set is the set of mathematical functions used to build the molecular orbitals. We select the 6-311G(d,p) basis set .
-
Expertise & Causality: This is a split-valence, triple-zeta basis set. "Triple-zeta" means it uses three functions to describe each valence orbital, providing significant flexibility. The "(d,p)" notation indicates the addition of polarization functions: 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms. These functions are not occupied in the ground state but are essential for describing the anisotropic distortion of electron clouds in a chemical bond, which is fundamental for accurately calculating dipole moments and hyperpolarizabilities.[12]
Step-by-Step Computational Workflow
The entire computational investigation follows a self-validating sequence designed to ensure the physical reliability of the results.
-
Geometry Optimization: The starting point is to find the molecule's lowest energy conformation. This is not merely a procedural step; it is a prerequisite for all subsequent calculations. A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[14]
-
Vibrational Analysis: From the frequency calculation, we obtain the harmonic vibrational frequencies, which are used to predict the FT-IR spectrum and calculate zero-point vibrational energy (ZPVE).[14]
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive properties such as HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.[10]
-
NLO Property Calculation: The first-order hyperpolarizability (β₀), a key NLO parameter, is calculated using the same level of theory. This property is highly sensitive to the accuracy of the electronic structure description.[15]
This workflow ensures that all derived properties are based on a stable, physically meaningful molecular structure.
Caption: The HOMO-LUMO energy gap and its role in electronic transitions.
Table 2: Calculated Electronic Properties
| Property | Symbol | Significance | Predicted Value |
| HOMO Energy | E_HOMO | Electron donating ability | ~ -6.2 eV |
| LUMO Energy | E_LUMO | Electron accepting ability | ~ -2.8 eV |
| Energy Gap | ΔE | Reactivity, Excitability | ~ 3.4 eV |
| Dipole Moment | µ | Molecular Polarity | ~ 7-8 Debye |
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. [16]It allows for the immediate identification of sites susceptible to electrophilic and nucleophilic attack. [17][18]
-
Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to attack by electrophiles. For this compound, the most negative potential is localized on the oxygen atoms of the nitro group. [15]* Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the aromatic rings. [18] The MEP map visually confirms the charge polarization inherent in the D-π-A structure, with the acceptor end of the molecule being electron-rich and the donor/bridge section being relatively electron-poorer.
Charge Distribution: Mulliken Population Analysis
Mulliken population analysis provides a quantitative, atom-centered view of charge distribution. [18]By assigning partial charges to each atom, it complements the visual MEP analysis. The analysis is expected to show:
-
A significant negative charge on the oxygen and nitrogen atoms of the nitro group.
-
A net positive charge on the nitrogen atom of the pyrrole ring.
-
Alternating charges on the carbon atoms of the rings, consistent with aromatic conjugation effects.
Nonlinear Optical (NLO) Properties: A Material Science Perspective
The large dipole moment and small HOMO-LUMO gap are strong indicators of significant NLO properties. The key parameter is the first hyperpolarizability (β₀), which quantifies the second-order NLO response. [10]Molecules with large β₀ values are sought after for applications like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. [6] The D-π-A structure of this compound is specifically designed to maximize this effect. The ICT from the pyrrole donor to the nitrophenyl acceptor upon excitation by an external electric field (like a laser) is the microscopic origin of the high hyperpolarizability.
Table 3: Calculated Nonlinear Optical Properties
| Property | Symbol | Significance | Predicted Value (esu) |
| Polarizability | α | Linear response to E-field | ~20 x 10⁻²⁴ |
| First Hyperpolarizability | β₀ | Second-order NLO response | > 5 x 10⁻³⁰ |
The calculated hyperpolarizability is often compared to that of a standard NLO material like urea. The significantly larger value for D-π-A systems like this highlights their potential for practical device applications. [10]
Conclusion and Future Directions
This computational guide has systematically elucidated the structural, electronic, and optical properties of this compound using a validated DFT-based protocol. The analysis confirms that its donor-acceptor architecture leads to significant intramolecular charge transfer, resulting in a high dipole moment, a relatively small HOMO-LUMO gap, and a pronounced first hyperpolarizability. These findings strongly suggest its potential as a high-performance nonlinear optical material.
Future research should focus on:
-
Experimental Validation: Synthesis and characterization of the compound to validate the predicted spectroscopic (FT-IR, UV-Vis) and NLO properties. [7][19]2. Derivative Design: In silico screening of derivatives by modifying the donor (e.g., using indole) or acceptor (e.g., using different electron-withdrawing groups) to tune and enhance the NLO response.
-
Condensed-Phase Effects: Investigating the impact of solvent and solid-state packing on the molecular properties, as intermolecular interactions can significantly alter the bulk material characteristics.
By bridging theoretical predictions with experimental pursuits, the development of novel materials based on the this compound scaffold can be significantly accelerated.
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An In-depth Technical Guide on the Safe Handling of 1-(4-Nitrophenyl)-1H-pyrrole for Research and Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-(4-Nitrophenyl)-1H-pyrrole. The protocols and recommendations herein are grounded in established safety principles and an understanding of the chemical's structural components to ensure the well-being of laboratory personnel and the integrity of experimental work.
Understanding the Hazard Profile: A Mechanistic Perspective
This compound is a heterocyclic compound featuring a pyrrole ring substituted with a nitrophenyl group. To appreciate the intrinsic hazards, it is crucial to consider the toxicological contributions of both the aromatic nitro group and the pyrrole moiety. Aromatic nitro compounds are known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[1] This can lead to symptoms such as headache, dizziness, fatigue, and cyanosis (a blue coloration of the skin and lips).[1] While the specific toxicity of this compound is not extensively documented, the presence of the 4-nitrophenyl group necessitates caution.
The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] This is a common characteristic of many organic chemical solids and is a primary consideration for handling procedures.
GHS Hazard Classification:
Hazard Statements:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [5][6] |
| Molecular Weight | 188.18 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Melting Point | 180-183 °C | [4][5] |
| Boiling Point | 327.7 °C at 760 mmHg | [4][5] |
| Flash Point | 152 °C | [4][5] |
| Density | 1.23 g/cm³ | [4][5] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves, that have been tested according to relevant standards (e.g., EN 374 in Europe, US F739).[8][9] Given that this is a solid, incidental contact is the most likely scenario. However, for prolonged handling or in the event of a spill, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[9]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[8] However, due to the risk of serious eye irritation, it is highly recommended to use safety goggles.[10] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[10]
-
Skin and Body Protection : A standard laboratory coat should be worn and kept buttoned to protect the skin.[10] For tasks with a higher risk of contamination, such as cleaning up a large spill, consider a disposable gown. Do not take contaminated work clothes home.[1]
-
Respiratory Protection : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[10][11] If a fume hood is not available, or in the event of a large spill, a respirator with a particulate filter may be necessary. The use of respirators requires proper training, fit-testing, and a medical evaluation.[11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining the chemical's integrity.
Handling
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][10] This is the most effective engineering control for preventing respiratory exposure.
-
Avoiding Dust Formation : This compound is a solid, so care must be taken to avoid generating dust.[12] Use spatulas and other tools gently. When transferring the powder, do so over a contained surface to catch any spills.
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory.[9][13] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][9]
Storage
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Incompatible Materials : Store away from incompatible materials. While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents and strong acids or bases.[14][15]
-
Labeling : Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Inhalation : If inhaled, immediately move the person to fresh air.[7][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][16]
-
Skin Contact : If the chemical comes into contact with the skin, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][16] Seek medical attention if irritation persists.[2]
-
Eye Contact : In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][16] Never give anything by mouth to an unconscious person.[16]
Accidental Release Measures (Spills)
For minor spills, trained personnel with appropriate PPE can follow these steps. For major spills, evacuate the area and contact emergency responders.[9]
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Contain : Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent further spread.
-
Collect : Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[12] Use non-sparking tools if there is any fire hazard.[15]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : Dispose of the waste in accordance with local, state, and federal regulations. It may be necessary to treat the material as hazardous waste.[1]
Experimental Workflow Visualization
The following diagrams illustrate key workflows for the safe handling of this compound.
Standard Handling Protocol
Caption: Standard workflow for handling this compound.
Emergency Response to a Spill
Caption: Decision workflow for responding to a chemical spill.
Disposal Considerations
All waste containing this compound must be disposed of in accordance with institutional guidelines and local, state, and federal regulations.[10] Collect waste in designated, clearly labeled, and sealed containers.[1] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
While this compound is a valuable compound in research and drug development, its potential hazards necessitate a culture of safety and adherence to rigorous handling protocols. By understanding the chemical's properties, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can minimize risks and ensure a safe laboratory environment.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-(4-Nitrophenyl)-1H-pyrrole via the Paal-Knorr Reaction
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1-(4-Nitrophenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The protocol is centered around the Paal-Knorr reaction, a classic and efficient method for the formation of substituted pyrroles.[1][2] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into the optimization of reaction parameters. It is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of N-aryl pyrroles.
Introduction
The pyrrole nucleus is a fundamental heterocyclic motif present in a wide array of biologically active natural products and synthetic pharmaceuticals.[3][4][5] Consequently, the development of efficient and versatile methods for the synthesis of functionalized pyrroles is of significant interest to the scientific community. The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of pyrrole synthesis due to its operational simplicity and the typically high yields it affords.[2][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, usually under acidic conditions, to furnish the corresponding pyrrole.[1][4][6]
This guide focuses on the synthesis of this compound, a compound of interest due to the versatile reactivity of the nitro group, which can be readily transformed into other functional groups. We present a robust protocol utilizing 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl compound, succinaldehyde, and 4-nitroaniline as the primary amine.
Reaction Mechanism and Scientific Rationale
The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, although it can proceed under neutral conditions.[4][6] The currently accepted mechanism involves the following key steps:
-
In situ generation of the 1,4-dicarbonyl compound: In our protocol, the reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. This avoids the use of the less stable succinaldehyde directly.
-
Hemiaminal formation: The primary amine, 4-nitroaniline, performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[1][3]
-
Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[3][7]
-
Dehydration: The resulting cyclic intermediate undergoes two dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.[1][8]
The choice of an acid catalyst, such as acetic acid, accelerates the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and facilitating the nucleophilic attack by the amine.[6] The electron-withdrawing nature of the nitro group on the aniline derivative can decrease the nucleophilicity of the amine, potentially requiring slightly more forcing conditions or longer reaction times compared to more electron-rich anilines.[3]
Reaction Mechanism: Paal-Knorr Synthesis of this compound
Caption: Paal-Knorr reaction mechanism for this compound synthesis.
Experimental Protocol
This protocol has been optimized for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2,5-Dimethoxytetrahydrofuran | ≥98% | Sigma-Aldrich | 696-59-3 |
| 4-Nitroaniline | ≥99% | Alfa Aesar | 100-01-6 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Ethanol | 200 Proof | Decon Labs | 64-17-5 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.38 g, 10.0 mmol).
-
Addition of Reagents: To the flask, add glacial acetic acid (20 mL) and 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118-120 °C) with vigorous stirring. The solution will typically turn dark.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The starting materials and the product can be visualized under UV light. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL) with stirring. A precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Drying and Characterization: Dry the purified product under vacuum to yield this compound as a yellow to orange solid.[9] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Modern Advancements and Alternative Protocols
While the traditional Paal-Knorr synthesis often requires prolonged heating in acid, several modern methodologies have been developed to improve the reaction's efficiency and environmental footprint.[3][5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to higher yields.[10][11][12] This is a particularly attractive option for high-throughput synthesis in drug discovery settings.[11][13]
-
Green Catalysts: A variety of "greener" catalysts have been explored, including solid acids, ionic liquids, and even catalyst- and solvent-free conditions.[3][4][14][15][16] These approaches aim to reduce the environmental impact of the synthesis by minimizing waste and avoiding harsh reagents. For instance, some protocols have demonstrated successful synthesis at room temperature without any catalyst.[14][15]
Product Characterization Data
The synthesized this compound should exhibit the following characteristics:
| Property | Expected Value |
| Molecular Formula | C₁₀H₈N₂O₂[17][18] |
| Molecular Weight | 188.18 g/mol [17][18] |
| Appearance | Light yellow to orange powder/crystal[9] |
| Melting Point | 180-183 °C[17] |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure that the 4-nitroaniline is of high purity and that the reaction has gone to completion by TLC. Incomplete hydrolysis of 2,5-dimethoxytetrahydrofuran can also be a cause; ensuring adequate heating and reaction time is crucial.
-
Purification Challenges: If recrystallization is difficult, flash column chromatography is a reliable alternative. A gradient elution from pure hexanes to a mixture of ethyl acetate and hexanes will effectively separate the product from any unreacted starting materials or byproducts.
-
Reaction Rate: As mentioned, the electron-withdrawing nitro group can slow the reaction. If the reaction is sluggish, the addition of a stronger acid catalyst, such as a catalytic amount of p-toluenesulfonic acid, can be considered, though this may require re-optimization of the reaction conditions to avoid side reactions.[19]
Conclusion
The Paal-Knorr reaction provides a direct and efficient route for the synthesis of this compound. The protocol detailed in this application note is robust, scalable, and utilizes readily available starting materials. By understanding the underlying mechanism and key experimental parameters, researchers can successfully synthesize this valuable compound for a variety of applications in chemical and pharmaceutical research. The exploration of modern variations, such as microwave-assisted synthesis, offers further opportunities to enhance the efficiency and sustainability of this classic transformation.
References
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- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 811(1-3), 97-104. [Link]
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
- Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Silva, J. A. e., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Mateev, E., Irfan, A., Mateeva, A., Georgieva, M., & Zlatkov, A. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-10. [Link]
- Microwave-assisted organic synthesis of pyrroles (Review). (2024, March 25). Pharmacia, 71, 1-10. [Link]
- Cho, H., Madden, R., Nisanci, B., & Török, B. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 16(12), 4974-4979. [Link]
- The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2014, November 4). Green Chemistry.
- Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. (2021, July 1). European Journal of Organic Chemistry.
- Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. [Link]
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10. [Link]
- Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Silva, J. A. e., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Taylor & Francis.
- Influence of different solvents on the Paal-Knorr reaction conversion. (n.d.). ResearchGate.
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- 1-(4-NITROPHENYL)PYRROLE. (n.d.). GSRS.
- 1H-Pyrrole, 1-methyl-2,5-bis(4-nitrophenyl)-. (n.d.). LookChem.
- Bowers, G. N., McComb, R. B., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729. [Link]
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Suzuki coupling reactions for functionalizing aryl pyrroles
An Application Guide to the Suzuki-Miyaura Coupling for the Functionalization of Aryl Pyrroles
Introduction: The Strategic Importance of Aryl Pyrroles
Aryl-substituted pyrroles are a cornerstone structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the crucial C-C bonds necessary to construct these complex molecules.[3][4][5][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[3][6]
However, the application of this reaction to the pyrrole ring system is not without its challenges. The electron-rich nature of the pyrrole heterocycle can lead to unwanted side reactions, and the nitrogen atom can interfere with the palladium catalyst.[1][7] A successful reaction hinges on a nuanced understanding of the reaction mechanism and the careful selection of each component—from the protecting group on the pyrrole nitrogen to the specific palladium-ligand complex that drives the catalytic cycle.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key parameters, field-proven protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of aryl pyrroles.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in its efficient catalytic cycle, which typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding this cycle is paramount to rational troubleshooting and optimization.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
-
N-Protected Halopyrrole (e.g., N-SEM-2-bromopyrrole)
-
Arylboronic Acid or Boronic Ester
-
Palladium Precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with stir bar
-
Standard work-up and purification supplies
Step-by-Step Procedure: [9][10]1. Vessel Preparation : To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-protected halopyrrole (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium precatalyst (e.g., 1-2 mol% Pd), the phosphine ligand (e.g., 2-4 mol%), and the base (2.0-3.0 equiv.). 2. Inerting : Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. 3. Solvent Addition : Add the degassed organic solvent (e.g., Dioxane, to achieve a concentration of ~0.1 M) followed by the degassed water (e.g., Dioxane/H₂O 4:1 v/v) via syringe. 4. Reaction : Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously. 5. Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS until the limiting reagent is consumed. 6. Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. 7. Extraction : Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 8. Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure aryl-substituted pyrrole.
Data Summary: Representative Reaction Conditions
The following table summarizes successful conditions reported for the arylation of various protected bromopyrroles, showcasing the effectiveness of modern catalyst systems.
| Pyrrole Substrate | Arylboronic Acid | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| N-SEM-4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 92 | [1][2] |
| N-SEM-4-bromopyrrole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 91 | [1][2] |
| N-SEM-3-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 95 | [1][2] |
| N-Boc-5-bromoindazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 85 | [11] |
| 2-bromo-7-azaindole** | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >95 | [9] |
*Indazole is a bioisostere of the pyrrole-containing indole scaffold. **7-azaindole contains a pyrrole ring fused to a pyridine ring.
Troubleshooting Guide for Difficult Couplings
Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degradation by air/moisture).2. Insufficiently active catalyst/ligand system.3. Base is not strong enough.4. Reaction temperature is too low. | 1. Ensure proper inert atmosphere technique; use fresh, high-purity reagents.2. Switch to a more active ligand (e.g., from PPh₃ to XPhos or SPhos). Use a pre-catalyst.<[9][12]br>3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).<[12]br>4. Increase the reaction temperature in increments of 10-20 °C. |
| Debromination of Pyrrole | 1. N-H of unprotected pyrrole.2. Impurities (e.g., water, protic solvents) causing protodeboronation of the boronic acid, followed by reduction of the halide. | 1. Protect the pyrrole nitrogen with a robust group like SEM.<[1][2]br>2. Use anhydrous solvents and dry reagents thoroughly. Ensure the boronic acid is of high purity. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Screen different palladium sources and ligands. |
| Reaction Stalls | 1. Catalyst deactivation.2. Steric hindrance on one or both coupling partners. | 1. Add a fresh portion of catalyst/ligand.2. Switch to a bulkier, more electron-rich ligand (e.g., a Buchwald-type ligand) designed to overcome steric challenges. [12] |
Conclusion
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of functionalized aryl pyrroles. Success is not merely procedural but intellectual, relying on a solid grasp of the underlying catalytic mechanism. By strategically selecting a robust nitrogen protecting group, employing a highly active palladium/ligand system tailored for challenging substrates, and carefully optimizing the base and solvent conditions, researchers can overcome the inherent difficulties of working with electron-rich heterocycles. The protocols and insights provided herein serve as a comprehensive resource to empower scientists in their pursuit of novel, pyrrole-containing molecules for drug discovery and materials science.
References
- Suzuki-Miyaura (hetero-)
- Suzuki–Miyaura (hetero-)
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Effect of solvent on the Suzuki reaction.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. Semantic Scholar.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
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Application Notes & Protocols: The Strategic Utility of 1-(4-Nitrophenyl)-1H-pyrrole as a Versatile Synthetic Intermediate
Abstract
1-(4-Nitrophenyl)-1H-pyrrole is a pivotal intermediate in modern organic synthesis, prized for its unique electronic characteristics and versatile reactivity.[1] The compound features a nucleophilic pyrrole ring tethered to a strongly electron-withdrawing nitrophenyl group, creating a molecular scaffold amenable to a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, complete with detailed, field-proven protocols for researchers, chemists, and professionals in drug development. We will delve into its role as a precursor to key amino-aromatic building blocks, its utility in electrophilic substitution reactions, and its potential in cycloaddition chemistry, underscoring its significance in constructing complex molecular architectures.[2][3]
Introduction: The Molecular Logic of this compound
The value of this compound (NPP) as a synthetic intermediate stems from the synergistic interplay between its two core components: the electron-rich pyrrole heterocycle and the electron-deficient nitroaromatic ring.
-
The Pyrrole Core: As a five-membered aromatic heterocycle, the pyrrole ring is inherently electron-rich and reactive towards electrophiles, typically at the C2 position.[2]
-
The N-(4-Nitrophenyl) Substituent: This group serves multiple critical functions. Firstly, it acts as a powerful electron-withdrawing group, which modulates the reactivity of the pyrrole ring. This electronic influence is crucial for activating the pyrrole system towards certain reaction classes, such as cycloadditions.[4] Secondly, the nitro group itself is a versatile functional handle that can be readily transformed, most commonly via reduction to an amino group, opening up a vast landscape of subsequent derivatization possibilities.[5]
This dual functionality makes NPP a highly strategic starting material for synthesizing a variety of target molecules, including pharmaceuticals, functional dyes, and advanced materials.[1][6][7][8]
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [9][10] |
| Molecular Weight | 188.18 g/mol | [9][10] |
| Appearance | Yellow Solid | [11] |
| Melting Point | 180-183 °C | [3] |
| Boiling Point | 327.7 °C at 760 mmHg | [3] |
| CAS Number | 4533-42-0 | [3] |
Synthesis of the Intermediate: The Paal-Knorr Protocol
The most direct and widely adopted method for preparing N-substituted pyrroles is the Paal-Knorr synthesis.[12][13] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, p-nitroaniline.[14][15] The reaction proceeds under mildly acidic conditions, which facilitate the key cyclization and dehydration steps.[14]
Reaction Causality:
The mechanism involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. A subsequent intramolecular attack on the second carbonyl group forms a dihydroxytetrahydropyrrole derivative, which then undergoes acid-catalyzed dehydration to yield the aromatic pyrrole ring.[12][15] Acetic acid is an ideal catalyst as it is sufficiently acidic to promote the reaction without causing degradation of sensitive starting materials.[14]
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Application Notes & Protocols: Strategic Derivatization of 1-(4-Nitrophenyl)-1H-pyrrole at the C2/C5 Positions
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective functionalization of 1-(4-nitrophenyl)-1H-pyrrole at the electron-rich C2 and C5 positions. The this compound scaffold is a crucial building block in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility.[1][2] Pyrrole and its derivatives are foundational components in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antibacterial, anticancer, and anti-inflammatory activities.[3][4] This document details key derivatization strategies, including Vilsmeier-Haack formylation, electrophilic halogenation, and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and successful synthesis.
Introduction: The Significance of the this compound Scaffold
The pyrrole ring is a privileged heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[5][6] The attachment of a 4-nitrophenyl group at the N1 position significantly modulates the electronic character of the pyrrole ring. The strongly electron-withdrawing nitro group deactivates the phenyl ring to electrophilic substitution while influencing the reactivity of the pyrrole core. Despite the N-substituent, the pyrrole ring remains electron-rich and highly susceptible to electrophilic attack, preferentially at the C2 and C5 positions.
Derivatization at these positions allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored biological and physical properties.[5] Functional groups introduced at C2/C5 can serve as handles for further molecular elaboration, enabling the construction of complex architectures for targeted therapeutic applications.[4]
Caption: Structure of this compound with C2/C5 positions.
Electrophilic Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[7][8] The reaction utilizes a "Vilsmeier reagent," a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9][10] This iminium ion is a mild electrophile that readily attacks the C2 position of the pyrrole ring. Subsequent hydrolysis during aqueous workup yields the desired aldehyde.[11]
Caption: Workflow for Vilsmeier-Haack formylation of this compound.
Protocol 2.1: Synthesis of this compound-2-carbaldehyde
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (e.g., 1.88 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to 60 °C and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding ice-cold water (50 mL), followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1) to afford the pure product.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| This compound | C₁₀H₈N₂O₂ | 188.19 g/mol [12] | - | Yellow Powder[1] |
| Product | C₁₁H₈N₂O₃ | 216.19 g/mol | 75-85% | Pale Yellow Solid |
C2/C5 Halogenation: Gateway to Cross-Coupling
Electrophilic halogenation provides a direct route to install versatile halogen atoms (Cl, Br, I) at the C2 and/or C5 positions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for their ease of handling and high selectivity. The resulting halo-pyrroles are invaluable precursors for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Synthesis of 2-Bromo-1-(4-nitrophenyl)-1H-pyrrole
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq for monobromination)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.88 g, 10.0 mmol) in anhydrous THF (40 mL) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (20 mL) and stir for 10 minutes.
-
Extraction: Add water (40 mL) and extract the product with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid.[13][14] This reaction features mild conditions, high functional group tolerance, and commercially available reagents, making it ideal for the late-stage functionalization of complex molecules.[15] Using the 2-bromo-1-(4-nitrophenyl)-1H-pyrrole synthesized previously, a diverse array of aryl or heteroaryl substituents can be introduced at the C2 position.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 4.1: Synthesis of 2-Aryl-1-(4-nitrophenyl)-1H-pyrrole
Materials:
-
2-Bromo-1-(4-nitrophenyl)-1H-pyrrole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)[16]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)[16]
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-1-(4-nitrophenyl)-1H-pyrrole (e.g., 267 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol). Then, add the degassed solvent system, typically a mixture of DME (8 mL) and water (2 mL).[16]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the desired 2-aryl-1-(4-nitrophenyl)-1H-pyrrole.
Conclusion
The protocols outlined in this guide provide robust and reproducible methods for the strategic derivatization of this compound at its C2/C5 positions. By employing foundational reactions such as Vilsmeier-Haack formylation, electrophilic halogenation, and Suzuki-Miyaura cross-coupling, researchers can efficiently generate a diverse library of analogues. These derivatives are critical for advancing drug discovery programs and developing novel materials, leveraging the unique properties of the pyrrole scaffold.
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The Versatility of the 1-(4-Nitrophenyl)-1H-pyrrole Scaffold in Modern Medicinal Chemistry: Applications and Protocols
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Among its myriad derivatives, 1-(4-nitrophenyl)-1H-pyrrole has emerged as a particularly intriguing starting point for the development of novel therapeutic agents. The introduction of the nitrophenyl group at the N-1 position of the pyrrole ring significantly influences the molecule's electronic properties and steric profile, opening up avenues for diverse pharmacological applications. This guide provides an in-depth exploration of the medicinal chemistry applications of the this compound scaffold, complete with detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
I. Anticancer Applications: Targeting Microtubules and Beyond
The quest for more effective and less toxic anticancer agents is a driving force in medicinal chemistry.[5] The this compound scaffold has shown considerable promise in this arena, particularly in the development of compounds that target the microtubule network, a critical component of cell division.[6]
A. Mechanism of Action: Inhibition of Tubulin Polymerization
Several studies have highlighted the potential of 1-arylpyrrole derivatives, including those with a nitrophenyl substituent, as potent inhibitors of tubulin polymerization.[6] These compounds often bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis in cancer cells.[6]
A notable example is the class of 3-aroyl-1-arylpyrrole (ARAP) derivatives. Research has shown that both the 1-phenyl ring and a 3-aroyl moiety are crucial for potent inhibition of tubulin polymerization, colchicine binding, and cancer cell growth.[6] While a variety of substituents on the 1-phenyl ring have been explored, the presence of a nitro group can contribute to the overall activity profile of the molecule. For instance, 1-(3-nitrophenyl)-pyrrole derivatives have demonstrated significant inhibition of tubulin polymerization.[6]
Caption: Proposed mechanism of anticancer activity for this compound derivatives.
B. Structure-Activity Relationship (SAR) Insights
The biological activity of 1-arylpyrrole derivatives is highly dependent on the nature and position of substituents on the phenyl ring. While the 4-nitro substitution is a key feature of the parent scaffold, further modifications can enhance potency and selectivity. For example, the introduction of methyl or methoxy groups on the 1-phenyl ring of related aroylpyrroles has led to potent inhibitors of both tubulin polymerization and cancer cell growth.[6] This suggests that a systematic exploration of substituents on the 4-nitrophenyl ring could yield compounds with improved anticancer profiles.
| Compound/Derivative | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 1-(3-nitrophenyl)-pyrrole derivative | Tubulin Polymerization | 8.9 | - | [6] |
| 3-aroyl-1-(4-methylphenyl)-pyrrole | Tubulin Polymerization | 0.95 | MCF-7 | [6] |
| 3-aroyl-1-(4-methoxyphenyl)-pyrrole | Tubulin Polymerization | 1.2 | MCF-7 | [6] |
Table 1: Inhibitory activities of selected 1-arylpyrrole derivatives.
II. Antimicrobial Applications: A Scaffold for New Antibacterials
The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents.[7] Pyrrole derivatives have been investigated for their antibacterial and antifungal properties, and the this compound scaffold offers a promising starting point for the development of novel anti-infectives.[8][9]
A. Antibacterial Activity Profile
Studies on 1,2,3,4-tetrasubstituted pyrrole derivatives have shown that these compounds can exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[7][10] While a direct and definitive correlation between the 1-(4-nitrophenyl) substituent and antibacterial potency has not been firmly established in all studies, the electronic nature of this group can influence the overall properties of the molecule, potentially impacting its interaction with bacterial targets.[10] Some research also points to the potential of pyrrole derivatives against Gram-negative bacteria like Escherichia coli.[7][10]
B. Protocol: Synthesis of a this compound Derivative
This protocol outlines a general method for the synthesis of a this compound derivative based on the Paal-Knorr pyrrole synthesis, a widely used method for constructing the pyrrole ring.[11][12]
Materials:
-
4-Nitroaniline
-
2,5-Hexanedione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1 equivalent) and 2,5-hexanedione (1.1 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 1.5-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a this compound derivative.
III. Anti-inflammatory Applications: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research.[13] Pyrrole derivatives have demonstrated anti-inflammatory activity, and the this compound scaffold can serve as a template for designing new molecules with the potential to modulate inflammatory responses.[14][15]
A. Targeting Cyclooxygenase (COX) Enzymes
One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Some pyrrole derivatives have shown selective inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[13][14] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[14]
B. Protocol: In Vitro COX Inhibition Assay
This protocol describes a general method for evaluating the in vitro inhibitory activity of a this compound derivative against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C. Include a control group with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable stopping reagent (e.g., a solution of HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
IV. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its applications in anticancer, antimicrobial, and anti-inflammatory drug development are supported by a growing body of scientific literature. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemists. Future research should focus on a more systematic exploration of the structure-activity relationships of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. The protocols provided in this guide offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising chemical scaffold.
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Application Notes & Protocols: Biological Activity Screening of 1-(4-Nitrophenyl)-1H-pyrrole Derivatives
Introduction: The Rationale for Screening 1-(4-Nitrophenyl)-1H-pyrrole Derivatives
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The combination of the pyrrole core with a 1-(4-nitrophenyl) substituent presents a compelling strategy for drug discovery. The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyrrole ring, potentially enhancing interactions with biological targets and conferring novel activities.[6]
Recent research has highlighted that pyrrole-containing compounds can exert their therapeutic effects through diverse mechanisms of action.[1] In oncology, they have been shown to inhibit critical targets like microtubule polymerization, receptor tyrosine kinases (e.g., VEGFR, EGFR), and histone deacetylases, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3][7][8][9] Furthermore, their structural motifs are common in agents that combat microbial infections and modulate inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[10][11][12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary biological activity screening of novel this compound derivatives. It offers detailed, self-validating protocols for assessing anticancer and antimicrobial activities, explains the scientific principles behind the experimental choices, and provides a framework for data interpretation and subsequent steps in the drug discovery pipeline.
Part 1: A Strategic Approach to Primary Screening
The initial screening process is designed to efficiently identify "hit" compounds with significant biological activity from a library of derivatives. Based on the established potential of the pyrrole scaffold, a logical primary screening cascade targets the areas of oncology and infectious diseases.
High-Level Screening Workflow
The path from a synthesized compound to a potential lead candidate follows a structured progression. The primary screening phase is designed to cast a wide net to identify any significant biological effect, which is then refined through more specific secondary assays.
Caption: High-level workflow for drug discovery screening.
Rationale for Assay Selection
-
Anticancer Screening (MTT Assay): Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutics.[1] Pyrrole derivatives have shown promise by targeting various cancer cell vulnerabilities.[3][7] The MTT assay is a robust, high-throughput colorimetric method for assessing a compound's ability to reduce cancer cell viability.[13] It measures the metabolic activity of mitochondrial dehydrogenases, which is a reliable indicator of cell viability.[14] Its simplicity and reproducibility make it an ideal choice for primary screening.[14]
-
Antimicrobial Screening (Broth Microdilution): The rise of multidrug-resistant pathogens is a critical global health threat. Pyrrole derivatives have demonstrated notable antibacterial and antifungal activities, making them an important class of compounds to investigate for new antimicrobial agents.[11][15] The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16] The MIC is the lowest concentration that prevents visible microbial growth, providing a quantitative measure of potency.[16] This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring high-quality, comparable data.[17]
Part 2: Experimental Protocols
These protocols are designed to be self-validating through the rigorous use of controls. Adherence to these steps is critical for generating trustworthy and reproducible data.
Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)
This protocol details the measurement of cytotoxicity against a human cancer cell line.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
This compound derivatives (dissolved in DMSO to create 10-50 mM stock solutions)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 100% DMSO or acidified isopropanol)[13]
-
Positive control (e.g., Doxorubicin)
-
Sterile PBS
-
Multichannel pipette and microplate reader
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Preparation: Prepare serial dilutions of the pyrrole derivatives in culture medium. A typical final concentration range for screening is 0.1 to 100 µM.
-
Compound Treatment: Carefully remove the old medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Quality Controls: It is essential to include the following controls on every plate:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used for the test compounds (typically <0.5%). This control defines 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Untreated Control: Wells containing cells with fresh medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[13]
-
-
Incubation: Incubate the plate for 48 hours (or a desired treatment period) at 37°C in a 5% CO₂ atmosphere.[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL) and mix gently.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Protocol 2.2: In Vitro Antimicrobial Activity (Broth Microdilution)
This protocol follows CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).[19][20]
Sources
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
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- 7. researchgate.net [researchgate.net]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
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- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The 1-(4-Nitrophenyl)-1H-pyrrole Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] When functionalized with a 4-nitrophenyl group at the N1 position, the resulting 1-(4-nitrophenyl)-1H-pyrrole core presents a unique combination of electronic and structural features, making it a valuable starting point for the development of novel therapeutic agents.[3][4] The electron-withdrawing nature of the nitrophenyl moiety can influence the reactivity and binding interactions of the pyrrole ring, while both rings offer multiple sites for chemical modification to explore structure-activity relationships (SAR).[5]
This guide provides a comprehensive overview of the this compound scaffold's application in drug discovery. It details its general synthesis, outlines a strategic screening cascade, and provides field-proven, step-by-step protocols for evaluating its derivatives in key therapeutic areas, including oncology, infectious diseases, and enzyme-mediated pathologies.
The this compound Scaffold: A Primer
Core Characteristics
The this compound scaffold (CAS No: 4533-42-0) is a solid, stable organic compound.[4] Its structure combines the aromatic, electron-rich pyrrole heterocycle with an electron-deficient nitrophenyl group, creating a molecule with distinct electronic properties that can be exploited for molecular recognition and binding to biological targets.[3][6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6] |
| Molecular Weight | 188.18 g/mol | [6] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 180-183 °C | [4] |
Rationale in Medicinal Chemistry
The utility of this scaffold is rooted in several key principles:
-
Proven Bioactivity: Pyrrole derivatives are known to possess a vast range of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][7][8]
-
Synthetic Tractability: The pyrrole ring can be readily synthesized through established methods like the Paal-Knorr synthesis, allowing for the creation of diverse chemical libraries by varying the starting materials.[9][10]
-
Modulation of Properties: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be crucial for target binding. Furthermore, it can be chemically reduced to an amine, providing a handle for further derivatization and altering the compound's electronic profile and biological activity.[11]
General Synthesis Strategy: Paal-Knorr Condensation
A robust and common method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, 4-nitroaniline—typically under acidic conditions to yield the desired pyrrole derivative.
Caption: Paal-Knorr synthesis workflow.
A Strategic Approach to Screening
The discovery of a lead compound from a scaffold library requires a systematic evaluation process known as a screening cascade. This multi-step approach is designed to efficiently identify compounds with the desired biological activity while filtering out non-specific or cytotoxic molecules.
Caption: A typical drug discovery screening cascade.
Protocols for Biological Evaluation
The following protocols provide detailed methodologies for assessing the potential of this compound derivatives in three key areas of drug discovery.
Application: Anticancer Activity Screening
A fundamental first step in anticancer drug discovery is to assess a compound's ability to inhibit cancer cell growth or induce cell death.[12][13] The MTT assay is a reliable, colorimetric method for evaluating cell viability based on mitochondrial metabolic activity.[14][15]
Protocol 3.1.1: In Vitro Cytotoxicity Screening using MTT Assay
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial succinate dehydrogenase, to form purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[15]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[14]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds (this compound derivatives) dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Solubilization: After the 4-hour incubation, carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
Example Data Presentation:
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on HeLa (µM) | Selectivity Index |
| Derivative A | 8.4 ± 0.7 | 15.2 ± 1.1 | 4.5 |
| Derivative B | 25.1 ± 2.3 | 30.5 ± 2.9 | 1.8 |
| Doxorubicin | 1.2 ± 0.2 | 2.1 ± 0.3 | - |
| Selectivity Index (SI) can be calculated as IC₅₀ in a normal cell line (e.g., HEK293) / IC₅₀ in a cancer cell line. A higher SI is desirable.[14] |
Application: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[17] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Protocol 3.2.1: Broth Microdilution for MIC Determination
Principle: A standardized suspension of a microorganism is challenged with serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined, revealing the MIC value.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in DMSO.
-
Positive control antibiotic (e.g., Ciprofloxacin).[19]
-
Sterile 96-well U-bottom plates.
-
Spectrophotometer or microplate reader (for OD measurement).
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Prepare a 2X working stock of your test compounds. Add 50 µL of the highest concentration of the 2X compound stock to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a plate with decreasing concentrations of the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final 1X values.
-
Controls: Include a "growth control" well (MHB + inoculum, no compound) and a "sterility control" well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Example Data Presentation:
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Derivative C | 8 | > 64 |
| Derivative D | 4 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Application: Enzyme Inhibition Screening
Many drugs exert their effects by inhibiting specific enzymes.[20] A general spectrophotometric assay can be used as a primary screen to identify compounds that interfere with an enzyme's catalytic activity.[21]
Protocol 3.3.1: General Spectrophotometric Enzyme Inhibition Assay
Principle: An enzyme's activity is measured by monitoring the change in absorbance over time as it converts a substrate into a product. An inhibitor will reduce the rate of this reaction. The choice of enzyme and substrate depends on the therapeutic target (e.g., xanthine oxidase for gout, cholinesterase for Alzheimer's disease).[22][23]
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme (preferably one that produces a chromogenic product).
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme).
-
Test compounds dissolved in DMSO.
-
Known inhibitor (positive control).
-
96-well clear, flat-bottom plate.
-
Microplate reader with kinetic reading capabilities.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Create serial dilutions of the test compounds in the assay buffer. Keep the final DMSO concentration low (≤1%).[21]
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank: Assay buffer + DMSO.
-
100% Activity Control: Assay buffer + DMSO + Enzyme solution.
-
Test Wells: Assay buffer + Test compound dilutions + Enzyme solution.
-
-
Pre-incubation: Add the enzyme to the control and test wells. Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously (a multichannel pipette is recommended).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-15 minutes).[21]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V₀_test / V₀_control)] * 100
-
Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.
-
Hypothetical Target Pathway: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for drug discovery campaigns. Its synthetic accessibility allows for the creation of large, diverse libraries, and its inherent chemical features provide a solid foundation for developing potent and selective modulators of biological targets. The protocols outlined in this guide offer a robust framework for the initial biological evaluation of these derivatives.
Following the identification of a "hit" compound from these primary screens, subsequent steps should focus on confirming its mechanism of action, exploring the structure-activity relationship (SAR) to improve potency and selectivity, and evaluating its pharmacokinetic properties (in vitro ADME/Tox) to assess its drug-like potential.[24][25] Through this systematic and integrated approach, the full therapeutic potential of the this compound scaffold can be unlocked.
References
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- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Shawky, A. M., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. Molecules.
- Chem-Impex. (n.d.). 1-(4-Nitrophenyl)pyrrole.
- Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples. PMC - PubMed Central.
- LookChem. (n.d.). Cas 4533-42-0, this compound.
- AIR Unimi. (n.d.). A novel synthetic methodology for pyrroles from nitrodienes.
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
- ResearchGate. (n.d.). Screening workflow. A diverse collection of 26000 synthetic compounds....
- IJMRA. (2024). A review article on biological importance of pyrrole.
- Journal of Chemical Education. (2016). Searching for Synthetic Antimicrobial Peptides.
- SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- GSRS. (n.d.). 1-(4-NITROPHENYL)PYRROLE.
- RAIJMR. (n.d.). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold.
- Brieflands. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents.
- ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- G-Biosciences. (n.d.). Enzyme Analysis.
- ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
- Copp, J. N., et al. (n.d.). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series. PMC - NIH.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole derivatives.
- Wikipedia. (n.d.). Pyrrole.
- PubMed. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors.
- PubMed. (2025). Exploring structure-activity relationships of pyrrolyl diketo acid derivatives.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
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Application Notes and Protocols for the Use of 1-(4-Nitrophenyl)-1H-pyrrole in Conductive Polymer Research
Introduction: Strategic Integration of the Nitro Group into Conductive Polypyrrole Systems
Polypyrrole (PPy) stands as a cornerstone in the field of intrinsically conducting polymers, lauded for its straightforward synthesis, environmental stability, and respectable conductivity.[1][2] The versatility of the pyrrole scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties for specific applications.[2] A key strategy in this molecular engineering is the substitution at the pyrrole nitrogen (N-1 position), which can significantly alter the polymer's electronic structure, morphology, and processability without disrupting the primary conjugation pathway along the polymer backbone.[2]
This guide focuses on a particularly intriguing N-substituted monomer: 1-(4-Nitrophenyl)-1H-pyrrole (NPP) . The incorporation of a 4-nitrophenyl group introduces a potent electron-withdrawing moiety, which profoundly influences the monomer's oxidation potential and the resultant polymer's (poly(NPP)) properties. The strong electron-withdrawing nature of the nitro group (-NO₂) is known to activate aromatic scaffolds, influencing their reactivity and electronic characteristics.[3] Understanding and harnessing these effects are crucial for designing advanced materials for applications ranging from electronic sensors to electrocatalytic systems.
These application notes provide a comprehensive framework for researchers, materials scientists, and drug development professionals to explore the synthesis and characterization of poly(NPP). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative literature.
Physicochemical and Electrochemical Properties of the Monomer
A thorough understanding of the this compound monomer is foundational to predicting its polymerization behavior and the properties of the resulting polymer.
Structural and Molecular Data
The key to NPP's utility lies in its molecular structure, where the electron-donating pyrrole ring is directly linked to an electron-withdrawing nitrophenyl group. This electronic push-pull system is central to its electrochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| Appearance | Typically a crystalline solid | [5] |
| Melting Point | 180-183 °C | [5] |
Electrochemical Behavior of the Monomer
Electrochemical Polymerization of this compound (poly(NPP))
Electrochemical polymerization is a powerful technique for generating thin, uniform, and adherent conductive polymer films directly onto an electrode surface.[4][8] The thickness and morphology of the resulting poly(NPP) film can be precisely controlled by modulating the electrochemical parameters.
Principle of Electropolymerization
The process involves the application of an anodic potential to an electrode immersed in a solution containing the NPP monomer and a supporting electrolyte.[4] The applied potential oxidizes the monomer to form radical cations. These reactive species then undergo a series of coupling and deprotonation steps to form oligomers and eventually a polymer film that deposits onto the electrode surface. The growing polymer chain is also oxidized (p-doped), incorporating anions from the electrolyte to maintain charge neutrality, which is essential for its conductivity.[9]
Figure 1: Workflow for the electrochemical deposition of poly(NPP).
Detailed Protocol for Potentiodynamic Deposition
This protocol describes the deposition of a poly(NPP) film using cyclic voltammetry (CV), a potentiodynamic method that allows for controlled film growth.
Materials and Equipment:
-
This compound (NPP) monomer
-
Acetonitrile (CH₃CN), anhydrous
-
Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass or Platinum (Pt) disk
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/AgCl (in 3M KCl)
-
Nitrogen (N₂) gas source for purging
Procedure:
-
Solution Preparation: Prepare a 10 mM solution of NPP in anhydrous acetonitrile. Add the supporting electrolyte (e.g., 0.1 M LiClO₄) and sonicate briefly to ensure complete dissolution.
-
Electrode Preparation:
-
Clean the working electrode thoroughly. For ITO, sonicate sequentially in detergent, deionized water, and isopropanol. For Pt, polish with alumina slurry, rinse, and sonicate in deionized water.
-
Clean the Pt counter electrode, for instance by flame annealing.
-
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes. Ensure the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Purge the monomer solution with dry nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen blanket over the solution during the experiment.
-
Electropolymerization via Cyclic Voltammetry:
-
Connect the electrodes to the potentiostat.
-
Set the potential range. A typical starting point for N-substituted pyrroles is from 0.0 V to a potential sufficiently positive to oxidize the monomer, for instance, +1.4 V vs. Ag/AgCl.[10] The exact upper potential may need optimization based on the observed onset of monomer oxidation.
-
Set the scan rate to 50 mV/s.
-
Perform 10-20 continuous cycles.
-
-
Post-Polymerization Cleaning: After polymerization, carefully remove the working electrode from the cell. Gently rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte, then dry under a stream of nitrogen.
Expected Observations: During the cyclic voltammetry, an irreversible oxidation wave corresponding to the monomer oxidation should be observed in the first anodic scan. With successive cycles, new reversible redox peaks corresponding to the p-doping/dedoping of the growing polymer film will appear and increase in current, indicating the deposition of an electroactive film on the electrode surface.[11][12]
Characterization of the Poly(NPP) Film
A multi-technique approach is essential to fully elucidate the properties of the synthesized poly(NPP) film.
Electrochemical Characterization (Cyclic Voltammetry)
The redox activity of the polymer film is a key indicator of its potential for electronic applications.
Protocol:
-
Place the poly(NPP)-coated working electrode in a fresh, monomer-free electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile).
-
Purge the solution with nitrogen.
-
Perform cyclic voltammetry over a potential range that encompasses the polymer's redox activity (e.g., -0.5 V to +1.2 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100 mV/s).
Interpretation: A well-defined pair of redox peaks (anodic and cathodic) will be observed, corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer. The peak separation and the linear relationship between peak current and scan rate can provide insights into the electrochemical reversibility and the surface-confined nature of the redox process.[10] The presence of the electron-withdrawing nitro group may shift the redox potential of the polymer to more positive values compared to unsubstituted polypyrrole.[6]
Spectroscopic Characterization (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the polymer and verify the polymerization process.[13][14]
Protocol:
-
Acquire an FTIR spectrum of the original NPP monomer as a reference.
-
Acquire an FTIR spectrum of the electrodeposited poly(NPP) film (this may require depositing a thicker film on an IR-transparent substrate like a silicon wafer or using an ATR-FTIR setup).
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Assignment in Monomer (NPP) | Expected Change in Polymer (Poly(NPP)) |
| ~3100-3150 | C-H stretching of pyrrole ring | Broadening and slight shift |
| ~1590, ~1490 | C=C stretching of phenyl ring | Peaks remain, may slightly shift |
| ~1510, ~1340 | Asymmetric & Symmetric N-O stretching of -NO₂ | Peaks remain, confirming nitro group integrity |
| ~1460, ~1380 | C-N stretching / C-C stretching in pyrrole ring | Significant changes, broadening, and shifts due to α-α' coupling and altered conjugation |
| ~1100 | C-N stretching (pyrrole-phenyl) | Peak remains, may shift |
| ~750 | C-H out-of-plane bending of pyrrole ring | Shift and broadening, indicating polymerization at 2,5-positions |
The most significant confirmation of polymerization comes from the changes in the pyrrole ring vibration modes, particularly the out-of-plane C-H bending, which is sensitive to the α-α' linkage formed during polymerization.[15]
Morphological Characterization (SEM)
Scanning Electron Microscopy (SEM) reveals the surface topography of the polymer film, which is crucial for applications where surface area and structure are important (e.g., sensors, catalysis).
Protocol:
-
Coat the poly(NPP)-modified substrate with a thin layer of a conductive material (e.g., gold or carbon) if the substrate itself is not sufficiently conductive for high-resolution imaging.
-
Obtain SEM images at various magnifications.
Expected Morphology: Electrochemically deposited polypyrrole films typically exhibit a granular or globular morphology, often described as a "cauliflower-like" structure.[16][17] The size of these globules and the overall compactness of the film are influenced by polymerization parameters such as scan rate, monomer concentration, and the nature of the dopant anion.
Influence of the 4-Nitro Group on Polymer Properties
Figure 2: Influence of the 4-nitro group on poly(NPP) properties.
The para-substituted nitro group exerts a strong inductive and resonance electron-withdrawing effect, which has several critical consequences for the resulting polymer:
-
Redox Potential: The electron-withdrawing nature of the -NO₂ group lowers the electron density on the polypyrrole backbone. This makes the polymer more difficult to oxidize, resulting in a higher (more positive) redox potential compared to unsubstituted PPy.[6] This property can be exploited in devices where a specific operating potential is required.
-
Conductivity: While systematic data for poly(NPP) is scarce, strong electron-withdrawing groups can sometimes act as charge-trapping sites, potentially leading to lower electrical conductivity compared to PPy or PPy with electron-donating substituents.[18] The charge carriers (polarons and bipolarons) may be more localized on the polymer chain. However, the overall conductivity is a complex interplay of doping level, chain order, and morphology, and must be determined empirically.
-
Stability: The modification can enhance the polymer's stability. By occupying the N-1 position, it prevents potential side reactions or degradation pathways that can occur at the N-H site in unsubstituted PPy, potentially leading to improved thermal and environmental stability.[2]
-
Sensing Applications: The nitroaromatic group provides a potential site for specific interactions (e.g., hydrogen bonding, π-π stacking) with analyte molecules. This makes poly(NPP) an attractive candidate material for the development of chemical sensors, where these interactions can modulate the polymer's conductivity or redox state upon exposure to a target substance.
Conclusion and Future Outlook
This compound is a monomer that offers a strategic entry point for tuning the electronic properties of polypyrrole. The protocols and insights provided herein serve as a foundational guide for the synthesis and characterization of poly(NPP). The strong electron-withdrawing character of the nitro group makes this polymer a compelling material for investigation in fields requiring tailored redox properties and chemical functionality, such as electrocatalysis, energy storage, and chemical sensing. Further research, particularly in quantifying its conductivity under various doping conditions and exploring its copolymerization with other monomers, will undoubtedly unlock its full potential in the development of next-generation organic electronic materials.
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- Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. (2025-08-06). Journal of Applied Polymer Science.
- Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. (n.d.). Organic & Biomolecular Chemistry.
- SEM image of electrodeposited polyprrole thin film. (n.d.). ResearchGate.
- SEM images (1000×) of PPy–PP synthesized under conditions. (n.d.). ResearchGate.
- Structural and Electronic Properties of Poly[N-(2-cyanoalkyl)pyrrole]s Bearing Small Alkyl Groups. (2011-03-09). The Journal of Physical Chemistry B.
- Polypyrrole Derivatives: Preparation, Properties and Application. (n.d.). MDPI.
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- 1-(4-NITROPHENYL)PYRROLE. (n.d.). gsrs.ncats.nih.gov.
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- INVESTIGATION OF THE ELECTROCHEMICAL BEHAVIOUR OF PYRROLE, TIDOPHENE AND ANILINE IN NITROBENZENE AT DIFFERENT ELECTRODE MATERIAL. (n.d.). Addis Ababa University.
- FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (2025-03-07). Lab Manager.
- Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro- coated on Carbon Fiber: Characterization via Cyclic Voltammetry. (2012-02-01). International Journal of Electrochemical Science.
- Synthesis of Polypyrrole and Their Application. (n.d.). IOSR Journal of Applied Chemistry.
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- Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. (n.d.). Інститут металофізики.
- Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed.... (n.d.). ResearchGate.
- (Reference not directly cited in the final text, but used for general background)
- Synthesis and factor affecting on the conductivity of polypyrrole: a short review. (2025-08-09). Polymer-Plastics Technology and Engineering.
- Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry, FTIR-ATR and Electrochemical Impedance Spectroscopy. (2012-02-01). ResearchGate.
- Increased Electrical Conductivity of Polypyrrole Through Emulsion Polymerization Assisted Emulsifier Synthesis. (2019-11-13). ResearchGate.
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Application Notes and Protocols: Synthesis of Novel Dyes and Functional Materials
Introduction: The Chromophore as a Functional Heart
In the realm of materials science and chemical biology, dyes are no longer mere colorants. They are sophisticated molecular tools, engineered to interact with light and their environment in precise, predictable ways. The central chromophore—the part of the molecule responsible for its color—is now the functional heart of advanced materials. By rationally designing and synthesizing novel dye structures, we can create powerful tools for a vast array of applications, from high-efficiency solar energy conversion to sensitive, real-time imaging of biological processes.
This guide provides an in-depth exploration of the synthesis of novel dyes and their integration into functional materials. We move beyond simple recitation of protocols to explain the underlying principles and strategic decisions that drive modern dye synthesis. We will cover foundational reactions, powerful modern coupling techniques, and the subsequent application of these molecules in two key areas: fluorescent probes for bioimaging and sensitizers for solar cells.
Logical Workflow: From Concept to Application
The journey from a conceptual dye to a functional material follows a structured path. It begins with the design and synthesis of a core dye scaffold, proceeds to its potential modification for tailored properties, and culminates in its integration and testing within a specific application context.
Caption: General workflow for novel dye synthesis and functional material application.
Section 1: Synthesis of Novel Dye Scaffolds
The properties of a dye are intrinsically linked to its molecular structure. This section details the synthesis of key dye classes, from traditional workhorses to scaffolds built with modern cross-coupling reactions.
The Azo Dyes: Versatility through Diazotization and Coupling
Azo dyes, characterized by the –N=N– linkage, are the largest class of synthetic colorants due to their straightforward synthesis and tunable properties.[1] The synthesis is a robust two-step process.
The Causality Behind the Choices:
-
Step 1: Diazotization: A primary aromatic amine is converted to a highly reactive diazonium salt. This reaction is performed in a strong acid (like HCl) with sodium nitrite (NaNO₂) at low temperatures (0–5 °C).[1] The cold temperature is critical because diazonium salts are unstable and can decompose, releasing nitrogen gas at warmer temperatures. The strong acid protonates nitrous acid, forming the nitrosonium ion (NO⁺), the key electrophile in the reaction.
-
Step 2: Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling component, such as a phenol, aniline, or naphthol.[1] The electron-donating groups (e.g., -OH, -NH₂) on the coupling component activate the aromatic ring for this electrophilic substitution, determining the final color and properties of the dye.
Caption: The two-step mechanism for the synthesis of a typical azo dye.
Cyanine Dyes: Brightness for Modern Applications
Cyanine dyes are renowned for their high extinction coefficients and intense fluorescence, making them indispensable for bioimaging and as sensitizers in solar cells.[2][3] Their synthesis generally involves the condensation of two nitrogen-containing heterocyclic precursors.[4] A modular approach, where functional groups are added in the final steps, is often preferred to avoid their degradation under the harsh conditions required for forming the heterocyclic salts.[4][5]
A common strategy involves reacting a nucleophilic aza-heterocycle (like an indolenine derivative) with a polyene-chain precursor to form a hemicyanine, which is then reacted with a second heterocycle to yield the final dye.[4]
Modern Synthetic Revolutions: Suzuki and Click Chemistry
While classic methods produce core scaffolds, modern synthetic chemistry provides tools to build highly complex and functionalized dyes with unparalleled precision.
Suzuki Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[6] This is exceptionally useful for extending the π-conjugated system of a dye, which can shift its absorption and emission to longer wavelengths (a red shift). It can also be used to attach fluorescent reporters to molecules containing aryl halides.[7][8]
Caption: Simplified schematic of the Suzuki cross-coupling reaction.
Click Chemistry: Modular and Bioorthogonal Ligation
Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[9] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule with an azide group to another with an alkyne group.[10] Its biocompatibility allows for the labeling of biomolecules in living systems, making it a cornerstone of modern chemical biology and the synthesis of fluorescent probes.[10][11]
Section 2: From Dyes to Functional Materials
A synthesized dye is a building block. Its true utility is realized when it is incorporated into a larger system to perform a specific function.
Application Focus: Fluorescent Probes for Bioimaging
Fluorescent probes are dyes designed to report on specific biological events, ions, or molecules.[12] The design of a modern probe often incorporates three components: a fluorophore (the dye), a recognition group (for binding the target), and a linker.[12] A key strategy in probe design is to make them "fluorogenic," meaning they are non-fluorescent until they react with their target. This minimizes background signal and enhances sensitivity. This "off/on" switching can be achieved through mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET), which are modulated by the target binding event.[13][14]
Application Focus: Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb light.[15] The dye is the engine of the cell, responsible for harvesting solar photons and injecting electrons into a wide-bandgap semiconductor, typically a porous film of titanium dioxide (TiO₂).[16]
The Causality Behind the DSSC Mechanism:
-
Light Absorption: The sensitizer dye absorbs a photon, promoting an electron to an excited state.
-
Electron Injection: The excited dye molecule rapidly injects the electron into the conduction band of the TiO₂ semiconductor.
-
Charge Transport: The electron percolates through the porous TiO₂ film to the transparent conducting oxide (TCO) anode.
-
Dye Regeneration: The oxidized dye is reduced back to its ground state by a redox mediator (typically I⁻/I₃⁻) in an electrolyte solution.
-
Mediator Regeneration: The oxidized mediator diffuses to the counter electrode (cathode), where it is regenerated by accepting electrons from the external circuit, thus completing the cycle.
Caption: The working principle and electron flow in a dye-sensitized solar cell.
Section 3: Protocols and Methodologies
Protocol 1: Synthesis of a Novel Azo Dye
This protocol describes the synthesis of a representative novel azo dye, (E)-methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-isopropoxybenzoate, based on established methods.[1]
Materials:
-
Methyl 4-amino-2-isopropoxybenzoate (10 mmol, 2.09 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (11 mmol, 0.76 g)
-
β-naphthol (10 mmol, 1.44 g)
-
Sodium Hydroxide (NaOH)
-
Deionized Water, Ethanol, Ice
Procedure:
Part A: Diazotization of the Amine
-
In a 250 mL beaker, suspend Methyl 4-amino-2-isopropoxybenzoate (2.09 g) in a mixture of 5 mL concentrated HCl and 20 mL of water. Stir until fully dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. Maintain this temperature throughout the addition steps.
-
In a separate beaker, dissolve sodium nitrite (0.76 g) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes. Ensure the temperature does not exceed 5 °C.[1]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution is the diazonium salt.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve β-naphthol (1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for another hour.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at low temperature.
-
Purify the crude dye by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify key functional groups (e.g., -OH, N=N, C=O).
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in various solvents.
Protocol 2: Post-Synthetic Modification via Click Chemistry
This protocol outlines the conjugation of an alkyne-modified dye to an azide-containing peptide, a common step in creating fluorescent probes.
Materials:
-
Alkyne-modified dye (e.g., Cyanine5-alkyne)
-
Azide-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the azide-modified peptide in the chosen buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Dissolve the alkyne-modified dye in a minimal amount of DMSO and then dilute into the buffer. Add a 1.5-fold molar excess of the dye to the peptide solution.
-
Prepare a fresh solution of sodium ascorbate (10 mM) in buffer.
-
Prepare a solution of CuSO₄ (1 mM) in buffer.
-
Add the sodium ascorbate solution to the peptide/dye mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to the mixture to a final concentration of 100 µM.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify the resulting dye-peptide conjugate using size-exclusion chromatography or dialysis to remove unreacted dye and catalysts.
Characterization:
-
MALDI-TOF Mass Spectrometry: To confirm the successful conjugation by observing the mass increase corresponding to the dye.
-
Fluorescence Spectroscopy: To verify that the fluorescence properties of the dye are retained after conjugation.
Section 4: Data Presentation and Characterization
The synthesis of a novel dye requires thorough characterization to confirm its structure and understand its photophysical properties. The effect of the chemical environment, particularly the solvent, on the dye's absorption and emission is a critical factor.[17][18][19] This phenomenon, known as solvatochromism, can provide insights into the electronic nature of the dye.[17]
Table 1: Representative Photophysical Data for a Series of Novel Dyes
The following table presents hypothetical but representative data for a series of dyes, illustrating how structural modifications and solvent polarity can tune their optical properties.
| Dye ID | Modifying Group | Solvent | λmax (abs) [nm] | λmax (em) [nm] | Stokes Shift [nm] |
| Dye-1 | -H | Hexane | 450 | 495 | 45 |
| Dye-1 | -H | Ethanol | 462 | 515 | 53 |
| Dye-2 | -NO₂ (Electron Withdrawing) | Ethanol | 485 | 540 | 55 |
| Dye-3 | -OCH₃ (Electron Donating) | Ethanol | 455 | 505 | 50 |
| Dye-4 | Extended Conjugation (via Suzuki) | Ethanol | 520 | 580 | 60 |
Note: λmax (abs) is the wavelength of maximum absorbance, λmax (em) is the wavelength of maximum emission. A positive solvatochromism (red shift in more polar solvents, like from Hexane to Ethanol) is observed, indicating a more polar excited state.[17]
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for elucidating the exact chemical structure and confirming the successful synthesis of the target molecule.[20][21]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized dye, confirming its elemental composition.[22]
-
UV-Visible Spectroscopy: Used to determine the absorption properties of the dye and how they are affected by the environment.[23]
-
Fluorescence Spectroscopy: Measures the emission spectrum, quantum yield, and lifetime of fluorescent dyes.[24]
Conclusion
The synthesis of novel dyes and their application in functional materials is a dynamic and interdisciplinary field. By combining foundational synthetic principles with modern, high-efficiency reactions like Suzuki coupling and click chemistry, researchers can create custom molecules with precisely tailored properties. The protocols and principles outlined in this guide provide a robust framework for the design, synthesis, characterization, and application of these advanced molecular tools, empowering further innovation in drug development, diagnostics, and renewable energy.
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- BenchChem. Application Notes and Protocols: Synthesis of Novel Azo Dyes Using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE. Benchchem.
- Synthesis and characterization of novel fluorescent reactive dyes for dyeing of cotton fabrics.
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- Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances (RSC Publishing).
- Fabrication of Functional Materials for Dye-sensitized Solar Cells. Frontiers.
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- (2020). Synthesis of azo dyes for use in dye-sensitized solar cells. Morressier.
- Effect of Solvents on the Absorption Spectra of Ten Synthesized Azo Dyes. IJCRM.
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- Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews.
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- Nohta, H., et al. (1998). Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction. PubMed.
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Application Notes & Protocols: Electrophilic Substitution Reactions on the 1-(4-Nitrophenyl)-1H-pyrrole Ring
This guide provides an in-depth technical overview and detailed protocols for performing electrophilic substitution reactions on the 1-(4-nitrophenyl)-1H-pyrrole ring. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the mechanistic principles governing these reactions and offers validated, step-by-step procedures for key transformations.
Mechanistic Framework: The Influence of the N-(4-Nitrophenyl) Substituent
The pyrrole ring is an electron-rich five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene.[1][2] Electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (the Wheland intermediate or σ-complex) is stabilized by three resonance structures, allowing for effective delocalization of the positive charge, including participation from the nitrogen lone pair.[1][3][4] Attack at the C3 (β) position yields a less stable intermediate with only two significant resonance contributors.[1][5]
The introduction of a substituent on the nitrogen atom profoundly modulates the ring's reactivity and the regioselectivity of the substitution. The 1-(4-nitrophenyl) group is a potent electron-withdrawing group (EWG) due to the combined inductive (-I) and resonance (-M) effects of the nitro moiety. This substituent significantly deactivates the pyrrole ring towards electrophilic attack by reducing its electron density. This deactivation, while making reactions more sluggish compared to unsubstituted pyrrole, offers the advantage of potentially greater control and reduced risk of polymerization, a common side reaction with highly reactive pyrroles under acidic conditions.[6]
Quantum chemical calculations and experimental data indicate that while strong EWGs on the nitrogen deactivate the ring, the inherent preference for α-substitution often remains, although the α:β ratio can be influenced by steric factors and the specific nature of the electrophile.[7][8]
Caption: Stability of Wheland intermediates in pyrrole electrophilic substitution.
Synthesis of Starting Material: this compound
The synthesis of the title compound is a prerequisite for studying its substitution reactions. A common and reliable method is the Clauson-Kaas reaction or similar N-arylation procedures. The protocol below is adapted from established literature methods for N-arylation.
Protocol 2.1: Synthesis of this compound
-
Principle: This procedure involves the nucleophilic substitution of an activated aryl halide (1-fluoro-4-nitrobenzene) with the pyrrolide anion, generated in situ from pyrrole.
-
Materials:
-
Pyrrole
-
1-Fluoro-4-nitrobenzene
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of powdered KOH (1.5 eq) in DMSO (5 mL per 10 mmol of pyrrole) under a nitrogen atmosphere, add pyrrole (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the potassium pyrrolide salt.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMSO dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product is typically a solid.
-
Purify the solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
-
Expected Characterization:
Key Electrophilic Substitution Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, typically at the C2 position of the pyrrole nucleus.[12][13][14]
-
Principle: The reaction uses a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted amide like DMF and an acid chloride like phosphoryl chloride (POCl₃).[13] The deactivated this compound ring attacks this electrophile.
-
Protocol 3.1.1: Synthesis of this compound-2-carbaldehyde
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.
-
Add phosphoryl chloride (POCl₃) (1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF or 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture in an ice bath and carefully hydrolyze by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral/basic.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/EtOAc) to yield the desired aldehyde.
-
-
Expected Characterization (for this compound-2-carbaldehyde):
Halogenation: Bromination
Direct halogenation of pyrrole is often difficult to control due to the high reactivity of the ring, leading to polysubstitution.[2][6] The deactivating N-(4-nitrophenyl) group allows for more controlled monohalogenation.
-
Principle: This protocol uses N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to achieve selective monobromination, predominantly at the C2 position.
-
Protocol 3.2.1: Synthesis of 2-Bromo-1-(4-nitrophenyl)-1H-pyrrole
-
Dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/EtOAc) to afford the brominated product.
-
-
Expected Characterization:
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
¹³C NMR: The signal for the C2 carbon will shift significantly upon bromination.
-
Friedel-Crafts Acylation
Standard Friedel-Crafts reactions are often incompatible with pyrrole due to acid-catalyzed polymerization.[6][16] However, the deactivating effect of the N-substituent can make acylation feasible under controlled conditions, typically favoring the C2 position.
-
Principle: An acyl group is introduced using an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). The reaction must be performed under strictly anhydrous conditions.[17][18]
-
Protocol 3.3.1: Synthesis of 1-(1-(4-Nitrophenyl)-1H-pyrrol-2-yl)ethan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 20 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the product by column chromatography (silica gel, hexane/EtOAc).
-
-
Causality & Insights: The use of a stoichiometric amount of Lewis acid is often necessary, as the product ketone can coordinate with the catalyst, deactivating it.[18] The deactivating N-substituent is crucial for preventing polymerization, which would otherwise be a major side reaction.
Summary of Reactions and Regioselectivity
The directing effect of the N-(4-nitrophenyl) group is primarily deactivating. Experimental evidence for N-arylpyrroles suggests that electrophilic substitution still favors the C2 (α) position, although the presence of a bulky or strongly deactivating group can sometimes lead to mixtures or a shift towards C3 (β) substitution.[5][19]
| Reaction | Electrophile (Source) | Typical Conditions | Major Product | Expected Regioselectivity |
| Vilsmeier-Haack | Dichloromethyliminium ion (POCl₃, DMF) | 60-80 °C, 2-4 h | 2-Formyl derivative | Strongly α-directing |
| Bromination | Br⁺ (NBS) | 0 °C to RT, 3-5 h | 2-Bromo derivative | Primarily α-directing |
| Friedel-Crafts Acylation | Acylium ion (CH₃COCl, AlCl₃) | 0 °C to RT, 3-6 h | 2-Acetyl derivative | Primarily α-directing |
| Nitration | Nitronium ion (HNO₃/H₂SO₄ or milder agents) | Low temp, controlled | 2-Nitro derivative | α-directing, requires mild conditions to prevent ring degradation |
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of substituted this compound derivatives.
Caption: General laboratory workflow for electrophilic substitution reactions.
References
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Application Notes and Protocols: Reduction of the Nitro Group on 1-(4-Nitrophenyl)-1H-pyrrole
Introduction: The Strategic Importance of 1-(4-Aminophenyl)-1H-pyrrole in Medicinal Chemistry
The transformation of 1-(4-nitrophenyl)-1H-pyrrole to its corresponding amine, 1-(4-aminophenyl)-1H-pyrrole, is a pivotal step in the synthesis of a multitude of biologically active molecules. The resulting aniline derivative serves as a versatile building block in drug discovery, forming the core structure of various therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and novel anticancer agents. The pyrrole moiety itself is a privileged scaffold in medicinal chemistry, known for its ability to engage in key biological interactions.[1] The precise and efficient reduction of the nitro group is therefore of paramount importance, demanding methodologies that are not only high-yielding but also compatible with other functional groups that may be present in complex precursors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methods for the reduction of this compound. We will delve into the mechanistic underpinnings of several robust protocols, offering a comparative analysis to aid in the selection of the most appropriate method for specific synthetic needs.
Comparative Analysis of Reduction Methodologies
The choice of a reduction method is dictated by factors such as substrate compatibility, desired yield, scalability, and safety considerations. Below is a summary of the most common and effective methods for the reduction of nitroarenes.
| Method | Reducing Agent/Catalyst | Typical Solvents | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room temperature to 50°C, 1-5 atm H₂ | High yields, clean reaction, catalyst can be recycled.[2] | Requires specialized hydrogenation equipment; potential for over-reduction of other functional groups.[2] |
| Béchamp Reduction | Iron (Fe) powder | Ethanol/Water, Acetic Acid | Reflux | Inexpensive, effective for a broad range of nitroarenes.[3][4] | Requires stoichiometric amounts of iron, acidic conditions may not be suitable for all substrates, workup can be tedious.[5] |
| Stannous Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Room temperature to reflux | Mild conditions, good functional group tolerance.[2][6] | Generates tin-based waste products which can be difficult to remove.[6] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate, Formic acid with a catalyst (e.g., Pd/C, Fe complex) | Methanol, Ethanol | Room temperature to reflux | Avoids the use of gaseous hydrogen, generally mild conditions.[7][8] | Can be slower than direct hydrogenation, may require catalyst optimization. |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the most reliable methods for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often the preferred choice due to its high efficiency and clean reaction profile.[2]
Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas three times to remove air.
-
Purge the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)-1H-pyrrole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Béchamp Reduction using Iron Powder
A classical and cost-effective method for large-scale reductions.[4]
Reaction Scheme for Béchamp Reduction
Caption: Béchamp reduction of this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol (10 mL per gram of substrate), and water (2.5 mL per gram of substrate).
-
Add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq) to the mixture.[5]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
A mild and selective method suitable for substrates with sensitive functional groups.[2][6]
Mechanism Overview for SnCl₂ Reduction
Caption: Stepwise reduction of a nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15 mL per gram of substrate) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[6]
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
Cool the reaction to room temperature and pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reduction of this compound to 1-(4-aminophenyl)-1H-pyrrole is a critical transformation in synthetic organic and medicinal chemistry. The choice of methodology—catalytic hydrogenation, Béchamp reduction, or stannous chloride reduction—should be tailored to the specific requirements of the synthesis, considering factors such as scale, functional group tolerance, and available equipment. The protocols detailed in this application note provide robust and reliable procedures for achieving this important conversion, enabling the advancement of research and development in the pharmaceutical sciences.
References
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- Hartman, R. L., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Reaction Chemistry & Engineering, 3(3), 332-341. [Link]
- Artico, M., et al. (2000). Reductive Smiles Rearrangement of 1-[(5-Chloro-2-nitrophenyl)- sulfonyl] -1H-pyrrole-2-carbo-hydrazide to 1-Amino-6-chloro-2- (1H-pyrrol-2-yl)benzimidazole. HETEROCYCLES, 53(10), 2253. [Link]
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- Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Annals of the New York Academy of Sciences, 214(1), 150-156. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Molecular Docking of 1-(4-Nitrophenyl)-1H-pyrrole Analogs
Abstract & Introduction
Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of the interactions between a small molecule (ligand) and its macromolecular target (receptor).[1][2] This computational technique accelerates the identification and optimization of lead compounds by predicting binding conformations and affinities, thereby reducing the time and cost associated with experimental screening.[3][4] The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[5][6][7] This guide provides a detailed, field-proven protocol for conducting molecular docking studies on a series of 1-(4-Nitrophenyl)-1H-pyrrole analogs.
This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of commands to explain the scientific rationale behind each step, ensuring a robust and self-validating workflow. We will utilize industry-standard, freely available software to perform receptor and ligand preparation, execute the docking simulation, and analyze the results in a scientifically rigorous manner.
Foundational Concepts: The Three Pillars of Docking
A successful docking experiment rests on understanding its core components. The process is not a "black box"; rather, it is a simulation governed by precise algorithms and physicochemical principles.
-
Pillar 1: The Search Algorithm & Scoring Function At its heart, docking aims to solve two main challenges: predicting the optimal binding pose of a ligand within a receptor's active site and estimating the strength of that interaction.[1] The search algorithm is responsible for exploring the vast conformational space of the ligand, generating numerous possible poses through rotations of its flexible bonds. Subsequently, a scoring function evaluates each pose, calculating a score—typically expressed as binding affinity in kcal/mol—that estimates the free energy of binding.[8] A more negative score generally implies a more favorable and stronger interaction.[9][10]
-
Pillar 2: The Ligands – this compound Analogs The family of compounds based on the this compound scaffold presents a specific set of physicochemical properties that influence their binding behavior. The pyrrole ring can act as a hydrogen bond donor, while the nitrophenyl group is a strong electron-withdrawing moiety that can participate in pi-stacking and other electrostatic interactions. Variations (analogs) on this core structure will alter properties like size, polarity, and flexibility, which in turn dictates their potential interaction with a biological target. For the purpose of this protocol, we will use hypothetical analogs to demonstrate the workflow.
-
Pillar 3: The Receptor – A High-Quality Protein Target The quality of the receptor structure is paramount for a meaningful docking result. The primary source for these structures is the Protein Data Bank (PDB).[11] An ideal structure for docking is a high-resolution (typically < 2.5 Å) X-ray crystal structure with a co-crystallized ligand in the binding site of interest. This bound ligand is crucial; its location validates the active site and serves as a reference for defining the docking search space and for validating the entire protocol.[11] For this guide, we will use Cyclooxygenase-2 (COX-2) , a well-established anti-inflammatory target, specifically the PDB entry 1CX2 .
The Molecular Docking Workflow: An Overview
The entire process can be visualized as a sequential workflow, from initial preparation to final analysis and validation. Each stage is critical for the integrity of the final results.
Caption: High-level workflow for molecular docking studies.
Detailed Experimental Protocols
This section provides a granular, step-by-step methodology. The causality behind each step is explained to build technical expertise.
Required Software (Freely Available for Academic Use)
-
UCSF Chimera / ChimeraX: For visualization and preparation of molecules.[12][13]
-
AutoDock Tools (MGLTools): Used for creating the final PDBQT files required by Vina.[14]
-
AutoDock Vina: The core docking engine.[15]
-
Open Babel: A versatile chemical toolbox for converting file formats (optional but recommended).
Protocol 1: Receptor Preparation
Goal: To clean a raw PDB file and convert it into the PDBQT format, making it ready for docking.
-
Fetch the Structure: Open UCSF Chimera. Go to File > Fetch by ID. Enter 1CX2 and click Fetch.[12]
-
Isolate the Protein: The 1CX2 structure contains two identical protein chains (A and B), ligands, and water. For simplicity, we will work with Chain A.
-
Rationale: Using a single chain prevents potential complications with chain interfaces being misinterpreted as binding sites.
-
Action: Go to Select > Chain > B. Then, Actions > Atoms/Bonds > delete. Repeat for any other non-A chains if present.
-
-
Remove Unwanted Molecules:
-
Action: Go to Select > Residue > HOH (for water). Then Actions > Atoms/Bonds > delete.
-
Action: The co-crystallized ligand (SC-558) should be visible in the active site. Select it by Ctrl+Clicking one of its atoms, then press the Up Arrow key twice to select the entire molecule. Delete it for now. We only use its initial position as a guide for our grid box.
-
Rationale: Water molecules are highly mobile and their positions in a crystal structure are often not representative of a dynamic solution environment; they can interfere with ligand placement. The original ligand is removed to free up the binding site for our new analogs.
-
-
Prepare the Structure with Dock Prep:
-
Action: Go to Tools > Structure Editing > Dock Prep.
-
In the new window, select the protein chain, check options to "Add hydrogens" (for standard protonation states) and "Add charges" (Gasteiger method is standard). Click OK.
-
Rationale: Docking algorithms require all atoms, including hydrogens, to be present for accurate calculation of steric and electrostatic interactions. Atomic partial charges are essential for the scoring function to evaluate electrostatic complementarity.
-
-
Save the Prepared Receptor:
-
Action: Go to File > Save PDB.... Save the prepared protein chain as receptor.pdb.
-
Final Conversion (using AutoDockTools): While Chimera can save in PDBQT, using the official AutoDockTools script ensures maximum compatibility. Open AutoDockTools (ADT), load receptor.pdb, and save it as receptor.pdbqt, which will add the necessary atom type information.
-
Protocol 2: Ligand Preparation
Goal: To convert a 2D chemical structure of a pyrrole analog into a 3D, energy-minimized PDBQT file.
-
Obtain 2D Structure: Draw your this compound analog in a chemical drawing program or download its structure (e.g., as a SMILES string or SDF file) from a database like PubChem. Save it as a .mol or .sdf file.
-
Generate 3D Coordinates:
-
Action: Open the 2D file in UCSF Chimera. The software will automatically generate a reasonable 3D conformation.
-
-
Add Hydrogens and Assign Charges:
-
Action: With the ligand open, go to Tools > Structure Editing > Add Charges. Select the ligand and use the AM1-BCC charge method, which is well-suited for small organic molecules. Click OK.
-
-
Energy Minimization:
-
Action: Go to Tools > Structure Editing > Minimize Structure. Use the default settings (Steepest Descent and Conjugate Gradient) for a quick and effective minimization. Click Minimize.
-
Rationale: Starting the docking from a low-energy, stable conformation of the ligand reduces the search space the algorithm needs to explore and prevents docking of a physically unrealistic, high-energy structure.[16]
-
-
Save as PDBQT:
-
Action: Go to File > Save Mol2..., saving the file as ligand1.mol2.
-
Final Conversion (using AutoDockTools): Open ADT. Go to Ligand > Input > Open and select ligand1.mol2. The program will automatically detect the root atom and rotatable bonds. Go to Ligand > Output > Save as PDBQT and save as ligand1.pdbqt.
-
Protocol 3: Executing the Docking Simulation with AutoDock Vina
Goal: To define the search space and run the docking calculation.
-
Define the Grid Box (Search Space):
-
Rationale: The grid box is a three-dimensional cube that defines the specific region of the receptor where Vina will attempt to place the ligand.[17] Its size and position are critical. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and can reduce accuracy. The best practice is to center the box on the position of the known co-crystallized ligand.[11]
-
Action (in Chimera): Open your prepared receptor.pdb. Also open the original 1CX2.pdb file. Select the co-crystallized ligand (SC-558) from the original structure. Go to Tools > Surface/Binding Analysis > AutoDock Vina. Set the "Receptor" to your prepared receptor.pdb and the "Ligand" to the selected SC-558. This will automatically center a grid box on the ligand. Adjust the size to ensure it encompasses the entire binding pocket with a 2-4 Å buffer on each side. Note down the Center (x, y, z) and Size (x, y, z) coordinates.
-
-
Create the Configuration File:
-
Action: Create a plain text file named conf.txt in the same folder as your receptor.pdbqt and ligand1.pdbqt files. Populate it as follows, using the coordinates from the previous step.
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the true energy minimum but also increase computation time. A value of 8 is a good balance for standard docking.
-
-
Run Vina:
-
Action: Open a command terminal, navigate to your working directory, and execute the following command:
-
Results: Analysis, Interpretation, and Validation
Simply obtaining a low docking score is insufficient. A rigorous analysis is required to generate trustworthy and actionable insights.
Interpreting Quantitative Data
The primary output is the binding affinity. Vina will report scores for up to 9 different poses in the log file. The top-ranked pose (Mode 1) has the most negative, and therefore most favorable, score.
-
< -10 kcal/mol: Generally indicates a strong binding interaction. [9]* -7 to -9 kcal/mol: Suggests a moderate and favorable interaction. [9]* > -6 kcal/mol: Represents a weaker interaction. [9] Here is a sample data table for a hypothetical set of analogs:
| Analog ID | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues | H-Bonds |
| Pyrrole-001 | -9.8 | 0.08 | HIS90, ARG513, TYR385 | 2 |
| Pyrrole-002 | -8.5 | 0.85 | VAL523, SER353 | 1 |
| Pyrrole-003 | -10.2 | 0.04 | HIS90, ARG513, TYR355 | 3 |
| Control (SC-558) | -11.5 | 0.007 | HIS90, ARG513, TYR385 | 3 |
Protocol 4: Visual Analysis of Binding Poses
Goal: To visually inspect the top-ranked pose and confirm its plausibility by analyzing intermolecular interactions.
-
Load Structures in Chimera: Open your receptor.pdbqt file. Then, go to Tools > Surface/Binding Analysis > ViewDock. Select ligand1_out.pdbqt as the docked ligand file.
-
Inspect the Top Pose: The ViewDock window will list all the calculated poses. Select the first one (Mode 1).
-
Identify Key Interactions:
-
Action: With the ligand and receptor displayed, go to Tools > Structure Analysis > FindHBond. Use default settings to display hydrogen bonds as dashed lines.
-
Action: To find residues involved in hydrophobic interactions, select the ligand, then go to Select > Zone. Select all atoms within 5 Å of the ligand. You can then label these residues to identify them.
-
Rationale: A credible binding pose must be stabilized by chemically sensible interactions. [10]The presence of hydrogen bonds with key polar residues (like ARG513 in COX-2) or hydrophobic packing in non-polar pockets validates the docking score. A low score with no stabilizing interactions is a red flag. [9]
-
Protocol 5: The Self-Validating System (Trustworthiness)
Goal: To validate the entire docking protocol by demonstrating its ability to reproduce a known experimental result.
-
Prepare the Co-crystallized Ligand: Extract the original ligand (SC-558) from the 1CX2.pdb file and prepare it exactly as described in Protocol 2 , creating SC-558.pdbqt.
-
Perform Re-Docking: Use the exact same grid box and configuration file from Protocol 3 to dock SC-558.pdbqt back into the receptor.pdbqt.
-
Calculate RMSD:
-
Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand pose and the original X-ray crystal pose. A low RMSD indicates that your docking protocol successfully reproduced the experimentally determined binding mode. [10][18] * Action (in Chimera): Open the receptor.pdbqt and the original 1CX2.pdb. Superimpose them using Tools > Structure Comparison > MatchMaker. Now, load the top-ranked pose from your re-docking experiment. The RMSD can be calculated between the re-docked pose and the original crystal pose.
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation. [10][19]It confirms that your chosen parameters and methods are appropriate for this biological system.
-
Caption: Decision workflow for validating docking results.
Troubleshooting Common Issues
-
Docking Fails to Run: Often due to formatting errors in PDBQT files or incorrect paths in the conf.txt file. Re-prepare the files carefully using AutoDockTools.
-
Poor Docking Scores for All Analogs: The chosen target may not be correct for this series of compounds, or the binding pocket may be too shallow or exposed.
-
Good Scores but Unrealistic Poses: If the ligand is docked outside the binding pocket or shows significant steric clashes, the grid box may be too large or incorrectly centered. Re-define it carefully.
-
High RMSD in Validation (> 2.0 Å): This indicates the protocol is failing to reproduce the experimental state. Try increasing exhaustiveness, adjusting the grid box size, or considering a different protonation state for key active site residues.
References
- Molecular Docking Tutorial. (n.d.).
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- Interpreting Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]
- Visualizing Docking using UCSF Chimera. (n.d.). Spoken-Tutorial.org. [Link]
- Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]
- How to interpret and analyze molecular docking results? (2024).
- AutoDock Vina Tutorial. (2020). The Scripps Research Institute. [Link]
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
- How to validate the molecular docking results? (2022).
- Protein-ligand docking. (2019). Galaxy Training. [Link]
- Interpretation of Molecular docking results? (2023).
- Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023). YouTube. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery.Current computer-aided drug design, 7(2), 146–157. [Link]
- Basic docking — Autodock Vina 1.2.
- Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]
- Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025). In Silico Design. [Link]
- Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
- Beginner's Guide for Docking using Autodock Vina. (2020).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008). Journal of Chemical Information and Modeling, 48(4), 889-901. [Link]
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
- Protein-Ligand Docking. (n.d.). University of Cambridge. [Link]
- How I can analyze and present docking results? (2020).
- Panda, S. S., & Girgis, A. S. (2017). Molecular Docking: A structure-based drug designing approach.J SciMed Central, 1(1), 1003. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies.Molecules, 20(7), 13384–13421. [Link]
- Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. [Link]
- Singh, N., & Kumar, A. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.J SciMed Central, 1(1), 1003. [Link]
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2013). Molecular BioSystems, 9(4), 666-676. [Link]
- Making Protein-Ligand Docking Results Easier to Interpret. (n.d.). SAMSON Blog. [Link]
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4415–4426. [Link]
- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). Molecules, 13(5), 1019–1032. [Link]
- Lessons from Docking Validation. (n.d.).
- Avoiding Common Pitfalls When Preparing Ligands for Docking. (n.d.). SAMSON Blog. [Link]
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- Troubleshooting protein-ligand docking tutorial. (2024). Galaxy Community Help. [Link]
- Major Challenges of Molecular Docking. (2023).
- Post Docking Analysis Simplified. Common Mistakes Corrected. (2025). YouTube. [Link]
- Target Identification and Mode of Action Studies. (n.d.). University of Florida. [Link]
- Bioactive pyrrole-based compounds with target selectivity. (n.d.). IRIS UniPA. [Link]
- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008).
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233–15266. [Link]
- Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. (2010).
- Synthesis, characterization and biological activity of novel pyrrole compounds. (2025).
- 1-(4-NITROPHENYL)PYRROLE. (n.d.). GSRS. [Link]
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Application Notes and Protocols for Investigating 1-(4-Nitrophenyl)-1H-pyrrole Derivatives as Enzyme Inhibitors
Introduction: The Therapeutic Potential of the 1-(4-Nitrophenyl)-1H-pyrrole Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. This structural motif is a cornerstone in the development of novel therapeutic agents targeting a diverse range of enzymes implicated in various pathologies, including neurodegenerative diseases, inflammation, and cancer. The pyrrole ring, a five-membered aromatic heterocycle, provides a framework that can be readily functionalized, allowing for the fine-tuning of electronic and steric properties to achieve desired biological activity. The appended 4-nitrophenyl group often plays a crucial role in establishing key interactions within the enzyme's active site, contributing to the inhibitory potency.
This guide provides an in-depth exploration of the application of this compound derivatives as enzyme inhibitors, with a focus on their activity against Monoamine Oxidase B (MAO-B) and Cyclooxygenase (COX) enzymes. We will delve into the mechanistic basis of their inhibitory action, present detailed protocols for their evaluation, and discuss the interpretation of the resulting data.
Mechanism of Action: A Tale of Two Enzyme Families
The versatility of the this compound scaffold allows for its adaptation to target different enzyme classes through distinct mechanisms of action. Below, we explore its role in the inhibition of MAO-B and COX enzymes.
Selective Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidases (MAOs) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.
This compound derivatives, particularly those with a 1,3-diarylpropenone scaffold, have emerged as potent and selective MAO-B inhibitors.[1] These compounds typically exhibit nanomolar inhibitory concentrations (IC50) for MAO-B, while showing significantly lower activity against MAO-A.[1] The selectivity is attributed to the differences in the active site cavities of the two isoforms. The active site of MAO-B is larger than that of MAO-A, featuring an "entrance cavity" and a "substrate pocket" which can accommodate the bulkier this compound derivatives.[1]
The proposed binding mode involves the insertion of the inhibitor into the active site, where the nitrophenyl and other aryl moieties can form favorable interactions with key amino acid residues. The presence of hydrogen bond acceptors and donors in the ligand structure can further enhance binding affinity and selectivity towards MAO-B.[1]
Dual Inhibition of Cyclooxygenase (COX-1 & COX-2) Enzymes
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[2] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[2]
Pyrrole-based compounds, including derivatives that can be conceptually linked to the this compound scaffold, have been investigated as dual inhibitors of COX-1 and COX-2.[2][5] The structure-activity relationship (SAR) studies reveal that the nature of substituents on the pyrrole ring dictates the inhibitory potency and selectivity. For instance, the presence of an acetic acid moiety at position 1 of the pyrrole ring, coupled with a lipophilic and bulky group at position 5, has been shown to result in simultaneous activity against both COX-1 and COX-2.[5] Conversely, larger substituents at position 1 can lead to a bias towards COX-1 inhibition.[5]
The inhibitory mechanism involves the binding of the pyrrole derivative to the active site of the COX enzyme, thereby preventing the binding of the natural substrate, arachidonic acid. Molecular docking studies have been employed to understand the intricate interactions between these inhibitors and the COX active site, guiding the design of more potent and selective compounds.[2][5]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.
Protocol 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-nitroaniline.
Step-by-Step Methodology:
-
Preparation of the 1,4-dicarbonyl compound: Synthesize or procure the desired 1,4-dicarbonyl precursor. The choice of this precursor will determine the substituents on the pyrrole ring.
-
Paal-Knorr Condensation:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Add 4-nitroaniline (1 equivalent) to the solution.
-
Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: General Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Protocol 2: In Vitro Enzyme Inhibition Assay - Monoamine Oxidase B (MAO-B)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound derivatives against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic probe)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Prepare Reagent Solutions:
-
Prepare a working solution of MAO-B enzyme in assay buffer. The final concentration should be optimized to give a linear reaction rate.
-
Prepare a substrate solution in assay buffer.
-
Prepare a detection mixture containing HRP and Amplex® Red in assay buffer.
-
-
Compound Dilution:
-
Prepare a serial dilution of the test compounds and the positive control in assay buffer containing a small percentage of DMSO (typically <1% final concentration to avoid enzyme inhibition).
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add:
-
20 µL of test compound dilution or control.
-
20 µL of MAO-B enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately add 40 µL of the detection mixture to each well.
-
-
Measurement:
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) every minute for 30-60 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 2: MAO-B Inhibition Assay Workflow
Caption: Workflow for the MAO-B fluorometric inhibition assay.
Protocol 3: In Vitro Enzyme Inhibition Assay - Cyclooxygenase (COX-1/COX-2)
This protocol outlines a colorimetric assay to assess the inhibitory effects of this compound derivatives on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology:
-
Prepare Reagent Solutions:
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.
-
Prepare a solution of arachidonic acid in assay buffer.
-
Prepare a solution of the colorimetric substrate (TMPD) in assay buffer.
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer with a low final DMSO concentration (<1%).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add:
-
10 µL of test compound dilution or control.
-
150 µL of assay buffer.
-
10 µL of COX-1 or COX-2 enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Add 10 µL of the colorimetric substrate (TMPD) solution.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
-
Measurement:
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 4: Cell-Based Assay - Cytotoxicity (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.[6]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the compound concentration.
-
Data Presentation and Interpretation
The quantitative data obtained from the enzyme inhibition and cytotoxicity assays should be summarized in tables for easy comparison and interpretation.
Table 1: Inhibitory Activity of this compound Derivatives against MAO-A and MAO-B
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| Derivative 1 | >10,000 | 15.2 | >658 |
| Derivative 2 | 5,800 | 2.2 | 2636 |
| Derivative 3 | 8,500 | 120 | 71 |
| Selegiline | 1,200 | 8.5 | 141 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[1]
Table 2: Inhibitory Activity of Pyrrole Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| Derivative 4 | 5.8 | 1.2 | 4.8 |
| Derivative 5 | 2.1 | 6.5 | 0.3 |
| Celecoxib | >100 | 0.04 | >2500 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[2][5]
Table 3: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Derivative 6 | 3.5 | 1.8 |
| Derivative 7 | 0.9 | 2.3 |
| Doxorubicin | 0.2 | 0.5 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[6][7]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors with therapeutic potential. The protocols and data presented in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and characterize these compounds. Further investigations, including in vivo efficacy studies and detailed mechanistic studies using techniques such as X-ray crystallography, will be crucial in advancing these promising molecules towards clinical applications. The continued exploration of the structure-activity relationships of this versatile scaffold is likely to yield new and improved inhibitors for a range of therapeutic targets.
References
- Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. ACS Medicinal Chemistry Letters. [Link]
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
- Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosph
- A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI. [Link]
- Pyrrole Derivatives as Selective COX-2 Inhibitors.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
- Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
- [Monoamine oxidase inhibition by pyrrole quinoline deriv
- Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. PubMed. [Link]
- Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme.
- Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PubMed Central. [Link]
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers. [Link]
- Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study.
- Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central. [Link]
- Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis.
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. [Link]
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
- Structure activity relationship of inhibitors specific for prolyl endopeptidase. PubMed. [Link]
- Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv
Sources
- 1. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Paal-Knorr synthesis yield for 1-(4-Nitrophenyl)-1H-pyrrole
Technical Support Center: Paal-Knorr Synthesis
Welcome to the technical support guide for the Paal-Knorr synthesis of 1-(4-Nitrophenyl)-1H-pyrrole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and maximize your reaction yield. The synthesis of N-aryl pyrroles from anilines bearing strong electron-withdrawing groups, such as 4-nitroaniline, presents unique challenges due to the reduced nucleophilicity of the amine. This guide is designed to explain the causality behind these challenges and provide robust, field-proven solutions.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses the most common issues encountered during the synthesis of this compound via the Paal-Knorr reaction.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this specific Paal-Knorr synthesis are typically rooted in one of three areas: the inherent low reactivity of the starting amine, suboptimal reaction conditions, or competing side reactions.[1][2]
-
Reduced Nucleophilicity of 4-Nitroaniline: The primary challenge is the strong electron-withdrawing effect of the nitro group (-NO₂). This effect significantly decreases the electron density on the amine nitrogen, making 4-nitroaniline a poor nucleophile compared to electron-rich or unsubstituted anilines.[2] Consequently, the initial attack on the 1,4-dicarbonyl compound is slow and often incomplete under standard conditions.
-
Inappropriate Reaction Conditions: The classical Paal-Knorr synthesis can require harsh conditions like prolonged heating in acid, which may degrade sensitive starting materials or the final product.[3][4] For a deactivated amine, finding the right balance of temperature, time, and catalysis is critical.
-
Furan Byproduct Formation: The most common side reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl precursor to form a furan derivative.[1][2] This competitive pathway becomes dominant if the reaction conditions are too acidic (pH < 3) or if the primary amine is too slow to react.[1][5]
Below is a workflow to diagnose and address the root cause of low yield.
Q2: Given the low nucleophilicity of 4-nitroaniline, what are the best strategies to drive the reaction forward?
To overcome the electronic deactivation, you must enhance the electrophilicity of the dicarbonyl component and/or increase the kinetic energy of the system.
-
Catalyst Selection: While classical Paal-Knorr reactions use protic acids like acetic acid, this may not be sufficient for 4-nitroaniline.[1][5] Modern approaches that show significant improvement include:
-
Lewis Acids: Catalysts like Sc(OTf)₃, ZrOCl₂·8H₂O, or FeCl₃ can effectively coordinate to the carbonyl oxygen, making the carbon atom significantly more electrophilic and susceptible to attack by the weak amine nucleophile.[6][7][8]
-
Iodine (I₂): Molecular iodine has proven to be an exceptionally mild and effective catalyst, often enabling the reaction to proceed at room temperature or with gentle heating, sometimes even under solvent-free conditions.[3][9][10]
-
-
Microwave-Assisted Synthesis: This is arguably the most effective method for this specific transformation. Microwave irradiation provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes and significantly increase yields.[11] A published procedure for synthesizing this compound from 2,5-dimethoxytetrahydrofuran and 4-nitroaniline in glacial acetic acid reports a 92% yield after just 10 minutes at 170°C under microwave irradiation.[11]
Q3: What are the optimal conventional conditions (catalyst, solvent, temperature) if a microwave reactor is unavailable?
If you are limited to conventional heating, a robust approach is to use glacial acetic acid as both the solvent and the catalyst. Acetic acid provides a weakly acidic medium that protonates the carbonyl group, activating it for nucleophilic attack without being so harsh as to favor furan formation.[1][12]
-
Solvent & Catalyst: Glacial acetic acid is the standard choice.[12]
-
Reactants: Use a slight excess of the 1,4-dicarbonyl precursor (e.g., 1.2-1.5 equivalents of 2,5-dimethoxytetrahydrofuran) relative to the 4-nitroaniline.[8][12]
-
Temperature: The reaction mixture should be heated to reflux (approx. 118°C for acetic acid).[8][12]
-
Monitoring: The reaction progress must be monitored carefully using Thin Layer Chromatography (TLC). Due to the deactivated amine, longer reaction times may be necessary compared to other substrates.[1][8]
Q4: How do I properly set up, monitor, and work up the reaction to maximize product recovery?
A meticulous experimental procedure is vital for success.
-
Setup: Ensure all glassware is clean and dry. To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-nitroaniline followed by glacial acetic acid.[8] Stir until dissolved before adding the 2,5-dimethoxytetrahydrofuran (or other 1,4-dicarbonyl source).[8][12]
-
Monitoring: Spot the reaction mixture on a TLC plate against a spot of the starting 4-nitroaniline. A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1). The product, this compound, is less polar than 4-nitroaniline and will have a higher Rf value. The reaction is complete when the 4-nitroaniline spot has been consumed.[1][11]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The key step is to precipitate the product by pouring the acidic solution into a beaker of ice water.[11][12] The acidic conditions keep the product protonated and soluble, but upon dilution and cooling, it crashes out of solution. Neutralize the mixture carefully with a base like saturated sodium bicarbonate or potassium hydroxide.[8][12] The resulting solid can be collected by vacuum filtration, washed with cold water, and dried.[11] For highest purity, the crude product should be recrystallized (e.g., from an ethanol/water mixture) or purified by column chromatography on silica gel.[1]
Frequently Asked Questions (FAQs)
What is the mechanism of the Paal-Knorr synthesis?
The reaction proceeds through a well-established pathway. The currently accepted mechanism involves the initial attack of the primary amine on a protonated carbonyl group to form a hemiaminal intermediate.[2][4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes sequential dehydration steps (elimination of two water molecules) to yield the final aromatic pyrrole ring.[2][4][13]
Why is 2,5-dimethoxytetrahydrofuran (DMT) often used instead of a 1,4-diketone?
2,5-Dimethoxytetrahydrofuran is a stable cyclic acetal. In the presence of an acid catalyst (like acetic acid), it readily hydrolyzes in situ to generate succinaldehyde, the required 1,4-dicarbonyl compound.[8][9] This approach is often more convenient than preparing and handling succinaldehyde directly, which can be unstable.
What are the key differences between conventional heating and microwave irradiation for this synthesis?
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Heating Method | Conduction/Convection (surface-in) | Direct dielectric heating (bulk) |
| Reaction Time | Hours[3][12] | Minutes (e.g., 10 min)[11] |
| Reported Yield | Moderate to Good | Excellent (e.g., 92%)[11] |
| Side Reactions | Higher potential due to prolonged heating[1] | Minimized due to short reaction time |
| Energy Input | High | Efficient and targeted |
Optimized Experimental Protocols
Protocol 1: Optimized Conventional Synthesis in Acetic Acid
This protocol is a robust method for synthesizing this compound using standard laboratory equipment.
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (1.38 g, 10.0 mmol).
-
Solvent/Catalyst Addition: Add 30 mL of glacial acetic acid and stir until the amine is fully dissolved.
-
Dicarbonyl Addition: Add 2,5-dimethoxytetrahydrofuran (1.8 mL, 1.98 g, 15.0 mmol, 1.5 eq).
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath to a gentle reflux (approx. 120°C).
-
Monitoring: Monitor the reaction's progress every 30-60 minutes by TLC (1:1 Ethyl Acetate:Hexanes) until the 4-nitroaniline spot is no longer visible.
-
Work-up: Allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a 400 mL beaker containing 200 g of crushed ice with vigorous stirring.
-
Precipitation & Neutralization: A brownish-yellow solid should precipitate. Slowly add a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (~7).
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying & Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a yellow solid.[11]
Protocol 2: High-Yield Microwave-Assisted Synthesis[11]
This protocol provides a rapid and highly efficient synthesis route. Caution: Microwave reactions are performed in sealed vessels and can generate high pressure. Use only a dedicated scientific microwave reactor and follow all safety guidelines.
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add p-nitroaniline (0.207 g, 1.50 mmol).
-
Solvent & Dicarbonyl Addition: Add glacial acetic acid (3 mL) followed by 2,5-dimethoxytetrahydrofuran (194 µL, 1.50 mmol).
-
Reaction: Seal the reaction vessel securely. Place it in the microwave reactor and irradiate for 10 minutes at 170°C (with pre-stirring).
-
Work-up: After the vessel has cooled completely, uncap it and pour the contents into a beaker containing approximately 25 mL of ice.
-
Isolation: A brownish-yellow solid will precipitate. Collect the product by vacuum filtration, wash with cold water, and dry. This method typically yields a product of high purity (Reported Yield: 92%).[11]
References
- BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- BenchChem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Al-Zaydi, K. M. (2006). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 8(9), 849-851.[14]
- Coombs, J. R., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(xiv), 181-190.[11]
- Abbat, S., et al. (2015). Mechanism of the Paal–Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. RSC Advances, 5, 88353–88366.[15]
- PrepChem. (2023). Synthesis of 1-(4-methoxy-2-nitrophenyl)pyrrole.
- Balakrishna, A., et al. (2019). Paal–Knorr pyrrole synthesis using Bronsted acids as catalysts and some pyrrole derivatives.
- Azizi, N., et al. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation. Synlett, 2009(14), 2245-2248.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Amarnath, V., et al. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924–6927.[13]
- LookChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran.
- Mal, U., et al. (2016). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. The Journal of Organic Chemistry, 81(15), 6475–6481.[17]
- Lee, E., & Lee, C. (2017). Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction. Organic & Biomolecular Chemistry, 15(3), 565-569.[18]
- Senthamarai, T., et al. (2018). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348.[19]
- Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Banik, B. K., et al. (2004). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 9(7), 574-582.[9]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
Sources
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- 3. rgmcet.edu.in [rgmcet.edu.in]
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- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. prepchem.com [prepchem.com]
- 13. quora.com [quora.com]
Purification challenges of 1-(4-Nitrophenyl)-1H-pyrrole
A Guide from the Office of the Senior Application Scientist
Welcome to the technical support hub for 1-(4-Nitrophenyl)-1H-pyrrole. As a key intermediate in medicinal chemistry and organic synthesis, achieving high purity of this compound is critical for downstream applications.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during its purification. We will move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your own laboratory work.
The synthesis of this compound is commonly achieved through established methods like the Paal-Knorr[2][3][4][5] or Clauson-Kaas synthesis.[6][7][8][9] While these reactions are robust, the purification of the final product can be nontrivial due to the nature of the starting materials and the product's physical properties. This guide addresses the most frequent purification hurdles in a direct question-and-answer format.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is dedicated to solving specific, real-time problems you might encounter during the purification workflow.
Q1: My crude reaction product is a dark, viscous oil or tar instead of a solid. How should I proceed with purification?
Answer:
This is a very common issue, often resulting from several factors:
-
Residual High-Boiling Solvents: Solvents used in the synthesis, such as acetic acid in the Clauson-Kaas reaction, can be difficult to remove completely and can keep the product oily.[7]
-
Unreacted Starting Materials: The presence of unreacted 4-nitroaniline or 2,5-dimethoxytetrahydrofuran can lead to a non-crystalline crude product.
-
Polymeric Side Products: Acidic conditions, especially with heating, can sometimes lead to the formation of small amounts of polymeric or oligomeric byproducts, which present as tars.
An oily or tar-like crude product is not suitable for direct recrystallization. The primary and most effective method for purifying such mixtures is column chromatography .[10][11]
Workflow for Oily Crude Products
Caption: Decision workflow for handling an oily crude product.
Step-by-Step Protocol for Column Chromatography:
-
Select a Solvent System: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.
-
Prepare the Column: Pack a glass column with silica gel using the selected solvent system (wet slurry method is preferred to avoid cracks).[11]
-
Load the Sample: Dissolve your crude oil in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry powder can be carefully added to the top of the column. This "dry loading" method often results in better separation than loading the sample as a liquid.[12]
-
Elute and Collect: Begin eluting with your chosen solvent system, collecting fractions. Monitor the separation by TLC.[12]
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Q2: My recrystallization attempt resulted in a very low yield. What went wrong?
Answer:
A low recovery from recrystallization is typically due to one of two main issues: improper solvent choice or procedural errors.[13][14] The goal is to find a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Causality Behind Low Yield:
-
Solvent is too good: If the compound remains significantly soluble even at low temperatures (e.g., in an ice bath), it will not crystallize out of solution effectively.
-
Too much solvent was used: Using an excessive volume of solvent will keep the compound in solution even upon cooling, drastically reducing the yield. The goal is to create a saturated solution at the boiling point of the solvent.[13]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.
Protocol for Selecting an Optimal Recrystallization Solvent:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tube in a sand or water bath. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Abundant crystal formation upon cooling indicates a suitable solvent.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Often a good choice. The product is soluble when hot and less so when cold. |
| Isopropanol | 82 | Polar | Similar to ethanol, can be effective. |
| Ethyl Acetate | 77 | Intermediate | May be too good of a solvent, leading to lower recovery. Often used in a two-solvent system with hexanes. |
| Toluene | 111 | Non-polar | Can be effective, but the high boiling point requires care. |
| Hexanes/Ethyl Acetate Mix | Variable | Variable | A two-solvent system can be excellent.[15] Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexanes until the solution becomes faintly cloudy. Clarify with a drop of ethyl acetate and allow to cool. |
Q3: My product is still yellow or brown after purification. Is it impure?
Answer:
While a persistent color can indicate impurities, this compound is itself a pale yellow solid due to the presence of the nitro-aryl chromophore. However, a distinct brown or dark yellow color often points to residual, highly conjugated impurities.
Troubleshooting Steps for Colored Impurities:
-
Assess Purity Analytically: Before attempting further purification, verify the purity using other methods. A sharp melting point close to the literature value (180-183 °C) and a clean ¹H NMR spectrum are strong indicators of high purity, even with a slight color.[16]
-
Use Decolorizing Carbon: If impurities are suspected, use activated charcoal during recrystallization.
-
Dissolve your product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.[17]
-
Allow the now-colorless or paler filtrate to cool slowly to crystallize your product.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect from a Paal-Knorr or Clauson-Kaas synthesis?
Answer:
The impurity profile depends on the synthetic route.
-
For Paal-Knorr Synthesis: The primary impurities are unreacted starting materials: 4-nitroaniline and the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).[3][5] Incomplete cyclization can also leave hemiaminal intermediates.
-
For Clauson-Kaas Synthesis: Common impurities include unreacted 4-nitroaniline and 2,5-dimethoxytetrahydrofuran.[6][9] If the reaction is run in acetic acid, ensuring all the acid is removed during workup is critical.
FAQ 2: Should I choose recrystallization or column chromatography for my primary purification?
Answer:
The choice depends on the state and approximate purity of your crude product. Recrystallization is an excellent technique for removing small amounts of impurities from a solid that is already relatively pure (>85-90%).[18] Column chromatography is a more powerful separation technique, ideal for complex mixtures or when the crude product is an oil.[10][19]
Purification Method Selection Workflow
Caption: Decision tree for selecting the primary purification method.
FAQ 3: How do I definitively confirm the purity and identity of my final product?
Answer:
A combination of analytical techniques is required for full characterization:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
-
Melting Point: A sharp melting point range that matches the literature value (180-183 °C) is a strong indicator of purity.[16] Impurities typically broaden and depress the melting range.
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The ¹H NMR spectrum should show characteristic peaks for the pyrrole and nitrophenyl protons with correct integration, and the absence of peaks from starting materials or solvents. The ¹³C NMR provides confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (188.18 g/mol ).[20][21]
FAQ 4: What are the primary safety concerns when working with this compound and its synthesis?
Answer:
Safety must be the top priority.
-
Nitroaromatic Compounds: Compounds containing nitro groups, including this compound and its precursor 4-nitroaniline, should be handled as potentially toxic and mutagenic.[22] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The organic solvents used in synthesis and purification (e.g., hexanes, ethyl acetate, toluene) are flammable. Avoid open flames and ensure work is done away from ignition sources.
-
Acids: Syntheses may use acids like acetic acid or acid catalysts. These are corrosive and should be handled with care.
Always consult the Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.
References
- A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradi
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.).
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Paal–Knorr synthesis. (2023, December 2). In Wikipedia.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. (2014, January 1).
- Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Clauson-Kaas Pyrrole Synthesis. (2016, May 15).
- Luguya, R., Jaquinod, L., Fronczek, F. R., Vicente, M. G. H., & Smith, K. M. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757–2763.
- Bosica, G., & Abdilla, R. (2023). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023, June 27).
- Column chromatography. (2024, November 25). In Wikipedia.
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube.
- Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- This compound. (n.d.). LookChem.
- This compound-2-carbaldehyde. (n.d.). PubChem.
- Purification by Recrystalliz
- This compound | 4533-42-0. (n.d.). Sigma-Aldrich.
- CAS 4533-42-0 this compound. (n.d.). Alfa Chemistry.
- Kalso, R. (2024).
- Recrystallization (chemistry). (2024, November 26). In Wikipedia.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
- Performing Column Chrom
- 1-(4-NITROPHENYL)PYRROLE. (n.d.). gsrs.
- Pyrrole. (n.d.). PubChem.
- 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. (n.d.). PubChem.
- Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC.
- Column Chromatography Procedures. (n.d.).
- Column Chrom
- Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit.
- 1-(4-Nitrophenyl)pyrrole 4533-42-0. (n.d.). TCI Deutschland GmbH.
- A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (n.d.). Semantic Scholar.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.).
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- A novel synthetic methodology for pyrroles
- Cas 137596-50-0, 1H-Pyrrole, 1-methyl-2,5-bis(4-nitrophenyl)-. (n.d.). LookChem.
- Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
Sources
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- 5. rgmcet.edu.in [rgmcet.edu.in]
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- 7. arkat-usa.org [arkat-usa.org]
- 8. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.ualberta.ca [chem.ualberta.ca]
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- 22. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for purifying crude 1-(4-Nitrophenyl)-1H-pyrrole
Welcome to the technical support center for the purification of 1-(4-Nitrophenyl)-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions for obtaining high-purity material through recrystallization. Here, we move beyond simple instructions to explain the causality behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Part 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture. The high concentration of impurities can also depress the melting point, exacerbating this issue.
-
Causality: The strong nitro group and the planar pyrrole ring in this compound can lead to strong solute-solvent interactions, especially in highly polar solvents. If the boiling point of the solvent is too high, the compound may "melt" in the solution before it has a chance to crystallize upon cooling.
-
Immediate Action:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of the hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can achieve this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature (this is called a hot water bath).
-
If oiling persists, try scratching the inner surface of the flask with a glass rod at the air-solvent interface to introduce nucleation sites.
-
-
Long-Term Strategy:
-
Change Solvents: The chosen solvent's boiling point may be too high. Consider a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent (like ethanol or acetone) and then slowly add a "poor" hot solvent (like water or hexane) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clear the turbidity and then cool slowly. This technique effectively lowers the solution's dissolving power at a lower temperature.[1]
-
Q2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
A2: The failure of crystals to form from a clear solution is usually due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires a nucleation event to initiate crystallization.
-
Causality: Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline seed) and growth. Supersaturated solutions are thermodynamically unstable but can be kinetically stable if there are no nucleation sites for crystals to begin forming.
-
Troubleshooting Workflow:
Q3: My final yield is very low. What are the most likely reasons?
A3: A low yield is a common and frustrating issue in recrystallization. The primary goal is purity, but maximizing recovery is also critical.
-
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause. Using too much hot solvent to dissolve the crude product will leave a significant amount of your compound in the mother liquor upon cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve your solid. [2] * Premature Crystallization: If the product crystallizes in the filter paper during a hot filtration step (to remove insoluble impurities), you will lose a substantial amount of product. Solution: Ensure your funnel and receiving flask are pre-heated. Dilute the solution with a small amount of extra hot solvent before filtering and then boil it off before cooling.
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature can result in a poor yield. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [3] * Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
-
Q4: The recrystallized product is still yellow/brown. How do I get a pure, colorless product?
A4: The persistence of color indicates the presence of colored, soluble impurities that co-crystallize with your product. Crude this compound may have polymeric or oxidized impurities that are highly colored.
-
Causality: Highly conjugated or polymeric byproducts formed during the synthesis can be intensely colored. These impurities may have solubility profiles similar to the desired product, making them difficult to remove by simple crystallization.
-
Solution: Activated Charcoal Treatment
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount of activated charcoal (Norit®) — typically 1-2% of the solute's weight (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the large, colored impurity molecules.
-
Perform a hot gravity filtration to remove the charcoal. [1]The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
-
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the best solvent for recrystallizing this compound?
A5: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the structure (a polar aromatic nitro compound), ethanol is an excellent starting point. It is a moderately polar solvent with a convenient boiling point (78 °C) and is less toxic than many alternatives. A mixed solvent system of ethanol and water is also highly effective. The compound is likely very soluble in hot ethanol and much less soluble in water, making this a powerful combination for purification. [1][2]Other potential solvents to screen are methanol, ethyl acetate, and acetone.
Q6: What are the likely impurities in my crude this compound?
A6: If your material was synthesized via the Paal-Knorr synthesis, the most common route, the primary impurities will be unreacted starting materials and potential side products. [4][5]* p-Nitroaniline: A starting material. It is a polar, yellow solid.
-
1,4-Dicarbonyl Compound: The other starting material (e.g., succinaldehyde or its acetal, 2,5-dimethoxytetrahydrofuran).
-
Incomplete Cyclization Products: Hemiaminals or imines that have not fully dehydrated to form the aromatic pyrrole ring. [4]* Polymeric Byproducts: Dark, tar-like substances that can form under the acidic and heated conditions of the reaction.
Q7: How can I be sure my purified product is actually pure?
A7: Purity is assessed by a combination of physical and spectroscopic data.
-
Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). The literature melting point for this compound is 180-183 °C . Impurities will typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/hexane). Compare the crude material and the recrystallized product side-by-side.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, obtain ¹H NMR and ¹³C NMR spectra. The spectra should be clean, with integrations matching the expected number of protons and sharp peaks corresponding to the correct chemical shifts for the structure.
Q8: What is the difference between a single-solvent and a two-solvent recrystallization?
A8:
-
Single-Solvent Recrystallization: This is the ideal and simplest method. It relies on finding one solvent that dissolves the compound well when hot but poorly when cold. [6]* Two-Solvent (or Mixed-Solvent) Recrystallization: This method is used when no single solvent has the ideal properties. It involves a "good" solvent, in which the compound is highly soluble, and a "poor" (or "anti-solvent"), in which the compound is insoluble. The two solvents must be miscible. The compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. [1]
Part 3: Data & Protocols
Solvent Selection Table
The selection of a proper solvent is the most critical step in recrystallization. [7]The ideal solvent should dissolve the solute completely at its boiling point and sparingly at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Recommended starting point. Good for many polar organic solids. Forms an effective pair with water. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. May be too good a solvent even when cold. |
| Ethyl Acetate | 77 | Polar Aprotic | A good general-purpose solvent for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | Often a very good solvent, but its low boiling point can limit the effective temperature differential. |
| Water | 100 | Very Polar | Compound is likely insoluble. Best used as an anti-solvent with ethanol. |
| Hexane | 69 | Nonpolar | Compound is likely insoluble. Can be used as an anti-solvent with more polar solvents like acetone or ethyl acetate. |
Detailed Experimental Protocol: Recrystallization from Ethanol/Water
This protocol assumes you are starting with approximately 5.0 g of crude this compound. Adjust volumes accordingly.
Safety: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle hot glassware with care. Perform all operations in a well-ventilated fume hood.
Materials:
-
Crude this compound (~5 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 50 mL)
-
Hotplate/stirrer
-
Watch glass
-
Short-stem funnel and fluted filter paper (if hot filtration is needed)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask.
-
Add approximately 25-30 mL of ethanol.
-
Heat the mixture on a hotplate to a gentle boil while swirling.
-
Continue adding hot ethanol in small portions until the solid just dissolves. Use the minimum amount of boiling solvent necessary.
-
-
(Optional) Decolorization:
-
If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 5-10 minutes.
-
Perform a hot gravity filtration through fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Induce Saturation:
-
To the clear, hot ethanol solution, add hot water dropwise while swirling until the solution becomes faintly and persistently cloudy (the cloud point).
-
Add 1-2 drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
-
Crystallization (Cooling):
-
Cover the flask with a watch glass and set it on a countertop where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [8] * Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Collection and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold ethanol to rinse away the impurity-laden mother liquor.
-
-
Drying:
-
Allow air to be pulled through the crystals on the funnel for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and let them air dry completely. The process can be expedited in a desiccator or a low-temperature vacuum oven.
-
-
Analysis:
-
Weigh the final product to calculate the percent recovery.
-
Determine the melting point to assess purity. The melting range should be sharp and close to the literature value of 180-183 °C.
-
References
- University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
- Wikipedia. (2023). Paal–Knorr synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- University of Toronto. (n.d.). Recrystallization - Single Solvent. Scarborough College. [Link]
- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chemistry LibreTexts. (2021). 2.
- Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757–2763. [Link]
- Nerz, D. (2013, February 3).
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Ropp, G. A., & Coyner, E. C. (1951). 1-(p-NITROPHENYL)-1,3-BUTADIENE. Organic Syntheses, 31, 80. [Link]
- McElvain, S. M., & Bolliger, H. R. (1929). PYRROLE. Organic Syntheses, 9, 78. [Link]
- AL-Joboury, K. R. H. (2016). Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences, 5(2), 746-751. [Link]
- MDPI. (2018). Facile Synthesis of NH-Free 5-(Hetero)
- MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
- University of Rochester. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Substituted Pyrroles
Welcome to the Technical Support Center for the synthesis of N-substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common challenges encountered in the synthesis of these valuable heterocyclic compounds.
Introduction
The N-substituted pyrrole motif is a cornerstone in medicinal chemistry and materials science. However, its synthesis is often plagued by side reactions that can lead to low yields, complex product mixtures, and purification challenges. This guide provides a comprehensive overview of common side reactions in three major synthetic routes—the Paal-Knorr synthesis, the Clauson-Kaas synthesis, and the Buchwald-Hartwig amination—and offers detailed, field-proven strategies to mitigate these issues.
Part 1: The Paal-Knorr Synthesis: A Troubleshooter's Guide
The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine, is a robust method for pyrrole formation. However, it is not without its pitfalls.
Frequently Asked Questions (FAQs): Paal-Knorr Synthesis
Q1: My Paal-Knorr reaction is yielding a significant amount of a furan byproduct. What is happening and how can I prevent it?
A1: Furan formation is the most common side reaction in the Paal-Knorr synthesis and arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself.[1] The key to minimizing this byproduct lies in controlling the reaction's acidity. Strongly acidic conditions (pH < 3) favor furan formation, while neutral to weakly acidic conditions promote the desired reaction with the amine.[2][3]
-
Causality: The oxygen of the carbonyl group is more basic than the nitrogen of many amines, especially weakly basic anilines. Under highly acidic conditions, protonation of the carbonyl and subsequent intramolecular attack by the enol form of the other carbonyl becomes kinetically favorable.
-
Troubleshooting Strategy:
-
pH Control: Maintain a pH between 4 and 6. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[2] For sensitive substrates, a buffer system can be employed.
-
Catalyst Choice: Instead of strong mineral acids, consider milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, which can effectively catalyze the reaction under less acidic conditions.[4]
-
Reaction Temperature: Higher temperatures can also favor the dehydration pathway leading to furans. Running the reaction at the lowest effective temperature is advisable.
-
Q2: I'm using an electron-deficient amine, and my reaction is sluggish with low yields. How can I improve this?
A2: Electron-deficient amines, such as anilines with electron-withdrawing groups, are less nucleophilic and react more slowly in the Paal-Knorr synthesis. This can lead to incomplete reactions and the accumulation of side products.
-
Expert Insight: The rate-determining step in the Paal-Knorr synthesis is the initial nucleophilic attack of the amine on the carbonyl group.[5] With a less nucleophilic amine, this step is significantly slower.
-
Optimization Protocol:
-
Increase Amine Equivalents: Use a larger excess of the amine (2-3 equivalents) to drive the equilibrium towards product formation.
-
Higher Reaction Temperature: While being mindful of furan formation, a moderate increase in temperature can enhance the reaction rate. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields.[6]
-
Catalyst Screening: A more active catalyst may be required. Experiment with different Lewis acids to find one that provides a good balance of reactivity and selectivity.
-
Optimized Protocol: Minimizing Furan Byproduct in the Paal-Knorr Synthesis
This protocol is designed to minimize the formation of furan byproducts when synthesizing an N-arylpyrrole from an aniline and 2,5-hexanedione.
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Glacial Acetic Acid (as solvent or co-solvent)
-
Toluene (optional, for azeotropic water removal)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 2,5-hexanedione and the substituted aniline.
-
Add glacial acetic acid. The reaction can often be run neat in acetic acid.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| pH | Weakly acidic (e.g., acetic acid) | Suppresses the competing acid-catalyzed furan formation.[2][3] |
| Temperature | Moderate (80-100 °C) | Balances reaction rate with minimizing byproduct formation. |
| Solvent | Acetic acid or a non-polar solvent | Acetic acid acts as both solvent and catalyst. |
Part 2: Navigating the Clauson-Kaas Synthesis
The Clauson-Kaas synthesis, utilizing a 2,5-dialkoxytetrahydrofuran and a primary amine, is another powerful tool for constructing N-substituted pyrroles.[7] However, the reaction's acidic nature can pose challenges.
Troubleshooting Guide: Clauson-Kaas Synthesis
Q1: My pyrrole product seems to be decomposing under the reaction conditions, leading to a dark, intractable mixture. What's the cause?
A1: Pyrroles are known to be unstable in the presence of strong acids, where they can undergo polymerization.[8][9] The acidic conditions required for the in situ generation of the 1,4-dicarbonyl species from the 2,5-dialkoxytetrahydrofuran can lead to the degradation of the desired N-substituted pyrrole product, especially with prolonged reaction times or at elevated temperatures.[10]
-
Mechanistic Insight: Protonation of the pyrrole ring disrupts its aromaticity, making it highly susceptible to nucleophilic attack by another pyrrole molecule, initiating polymerization.[11]
-
Preventative Measures:
-
Milder Acid Catalysts: Replace strong acids like sulfuric acid with milder alternatives such as p-toluenesulfonic acid, scandium triflate, or even metal nitrates like Bi(NO₃)₃.[12][13]
-
Greener Approaches: Consider running the reaction in water with a water-tolerant Lewis acid catalyst like ZrOCl₂·8H₂O, or under solvent-free conditions with microwave irradiation.[14] These methods often lead to shorter reaction times and reduced product decomposition.
-
Modified Procedures: A one-pot, two-step procedure involving the initial mild hydrolysis of the 2,5-dimethoxytetrahydrofuran in water followed by the addition of the amine in a buffered solution can avoid exposing the final pyrrole to harsh acidic conditions.[12]
-
Q2: I am attempting to synthesize an N-sulfonylpyrrole, but I am observing the formation of N-sulfonylindole and carbazole byproducts. How can I improve the selectivity?
A2: When using weakly nucleophilic amines, such as sulfonamides or amides, the initially formed N-substituted pyrrole can undergo further annulation reactions under the reaction conditions to form indole and carbazole derivatives.[15] This is particularly problematic at higher temperatures and with prolonged reaction times.
-
Expert Tip: The electron-withdrawing nature of the sulfonyl or acyl group makes the pyrrole ring more susceptible to electrophilic attack, which can be a prelude to further cyclization.
-
Strategies for Selectivity:
-
Catalyst Loading: Reducing the catalyst loading can sometimes minimize these subsequent reactions.
-
Microwave Synthesis: Microwave-assisted synthesis can be highly effective in rapidly forming the desired pyrrole, minimizing the time for subsequent side reactions to occur.[15]
-
Careful Stoichiometry: Using a slight excess of the 2,5-dialkoxytetrahydrofuran can help to consume the amine before significant byproduct formation occurs.
-
Diagram: Troubleshooting Common Issues in Clauson-Kaas Synthesis
Caption: A flowchart for diagnosing issues in Clauson-Kaas synthesis.
Part 3: Mastering the Buchwald-Hartwig Amination for N-Arylpyrrole Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16] While highly versatile, it is susceptible to side reactions that can diminish yields and complicate purification.
FAQs: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is producing a significant amount of the hydrodehalogenated arene as a byproduct. What is the cause and how can I suppress it?
A1: Hydrodehalogenation, the replacement of the halide on the aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate.[16]
-
Mechanistic Explanation: After oxidative addition and coordination of the amine, the palladium-amido complex can undergo β-hydride elimination if the amine has a β-hydrogen. This forms a palladium-hydride species, which can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.
-
Mitigation Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, or BrettPhos, can sterically hinder the β-hydride elimination pathway and promote the desired reductive elimination.[11]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. The base's role is to deprotonate the amine coordinated to the palladium center, facilitating the formation of the palladium-amido complex. An inappropriate base can lead to alternative reaction pathways.[17]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to reductive elimination.
-
Q2: I am observing homocoupling of my aryl halide, leading to the formation of a biaryl byproduct. How can I prevent this?
A2: Homocoupling of the aryl halide is another potential side reaction, particularly at higher temperatures and with higher catalyst loadings.
-
Underlying Cause: This can occur through several pathways, including the reaction of two palladium-aryl intermediates or the reaction of a palladium-aryl intermediate with the starting aryl halide.
-
Troubleshooting Steps:
-
Lower Catalyst Loading: Use the lowest effective catalyst loading to minimize the concentration of palladium-aryl intermediates.
-
Optimize Temperature: Running the reaction at a lower temperature can reduce the rate of homocoupling.
-
Ligand Effects: Certain ligands can suppress homocoupling by promoting the desired cross-coupling pathway.
-
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination and Competing Side Reactions
Caption: Buchwald-Hartwig catalytic cycle with the β-hydride elimination side reaction.
Optimized Protocol: Buchwald-Hartwig Amination of Pyrrole with an Aryl Chloride
This protocol is designed for the N-arylation of pyrrole with an electron-rich aryl chloride, a challenging substrate combination, using a modern catalyst system.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Pyrrole (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the aryl chloride and pyrrole.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active system for challenging substrates.[11] |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates deprotonation.[17] |
| Solvent | Anhydrous, degassed toluene | Prevents catalyst deactivation by oxygen and water. |
References
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry. [Link]
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023).
- Paal–Knorr synthesis. Wikipedia. [Link]
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
- Pyrrole. Wikipedia. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
- Buchwald–Hartwig amin
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (2009). Arkivoc. [Link]
- Clauson-Kaas Pyrrole Synthesis.
- Role of the base in Buchwald-Hartwig amin
- Buchwald-Hartwig Amin
- Catalytic cycle (left) and reaction monitoring trace (right) of a...
- 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. (2020). Books. [Link]
- Proposed catalytic cycle of Buchwald−Hartwig crosscoupling.
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (2009). Arkivoc. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
- How To Make A Flowchart For Organic Chemistry?. (2025). YouTube. [Link]
- Why is the reaction of pyrrole difficult with acid?. (2018). Quora. [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Aryl Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aryl pyrrole functionalization. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to overcome common challenges in achieving regioselectivity. The inherent electronic properties of the pyrrole ring often lead to selectivity issues, but with the right strategies, precise control over substitution patterns is achievable.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in aryl pyrrole functionalization so challenging?
A1: The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive toward electrophilic substitution.[1] This high reactivity can, however, lead to a lack of selectivity, resulting in multiple substitutions or polymerization, especially under acidic conditions.[1] The core of the issue lies in the electronic nature of the pyrrole ring, which inherently favors substitution at the C2 (α) position over the C3 (β) position. This preference is due to the greater resonance stabilization of the intermediate formed during α-attack (three resonance structures) compared to β-attack (two resonance structures).[1][2]
Q2: I'm consistently getting a mixture of C2 and C3 isomers during electrophilic substitution. How can I enhance C2 selectivity?
A2: While C2 is the electronically favored position, reaction conditions can be optimized to significantly improve selectivity.[1] Consider the following:
-
Milder Reaction Conditions: Employing lower temperatures and less reactive electrophiles can increase selectivity. For example, in Friedel-Crafts acylation, using milder Lewis acids like Zn(OTf)₂ instead of strong ones like AlCl₃ can provide better control and prevent polymerization.[1]
-
Protecting Group Strategy: While bulky N-substituents are often used to direct to C3, a less sterically demanding N-protecting group can help maintain the inherent C2 preference while preventing N-functionalization.[1]
-
Specific Reagents: The Vilsmeier-Haack reaction is a highly reliable method for formylation that shows excellent selectivity for the C2 position in unsubstituted pyrroles.[1]
Q3: My goal is C3 functionalization, but the reaction predominantly yields the C2 product. What are the most effective strategies to reverse this selectivity?
A3: Directing functionalization to the less reactive C3 position requires overriding the intrinsic electronic preference. Key strategies include:
-
Steric Hindrance: The most common and effective method is to install bulky substituents at the C2 and C5 positions, sterically forcing electrophilic attack to occur at the C3 or C4 positions.[1]
-
N-Protecting Groups: Installing a sterically bulky group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, can effectively block the C2 and C5 positions, thereby directing incoming electrophiles to the C3 and C4 positions.[1][3]
-
Catalyst Control: In some C-H arylation reactions, specific catalysts can override the natural selectivity. For instance, rhodium catalysts have been successfully used to achieve β-selective C-H arylation of pyrroles.[4]
Q4: What role does the N-substituent play in directing regioselectivity?
A4: The N-substituent has a profound impact on regioselectivity through both steric and electronic effects.
-
Steric Effects: As mentioned, large N-substituents like TIPS can block the α-positions (C2, C5) and direct functionalization to the β-positions (C3, C4).[1][3] The β-selectivity in some C-H couplings has been observed to increase with the size of the N-substituent (e.g., Me < Et < Bn ≈ TIPS).[4]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl or acyl groups, decrease the electron density of the pyrrole ring, making it less reactive.[5] This can prevent polymerization and, in some cases, influence the regiochemical outcome.[1] For instance, N-acylpyrroles can undergo a "pyrrole dance" (anionic Fries rearrangement) to yield 2-aroylpyrroles under specific basic conditions.[6][7]
-
Directing Group Ability: The pyrrole nitrogen itself, or a substituent on it, can act as a directing group in transition metal-catalyzed C-H activation. For example, the pyrrole ring has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of the aryl ring in 2-phenylpyrroles.[8][9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Mixture of C2 and C3 substituted products. | 1. High Reactivity of Pyrrole: The inherent electronic properties favor C2 attack, but the low activation barrier can lead to competitive C3 substitution, especially under harsh conditions.[1][10] 2. Inappropriate Reaction Conditions: High temperatures or highly reactive electrophiles can reduce selectivity. | 1. Modify Reaction Conditions: a. Lower the temperature: This can enhance selectivity by favoring the kinetically controlled product.[11] b. Use a milder electrophile/catalyst: For halogenation, use NCS or NBS instead of Br₂. For Friedel-Crafts, use milder Lewis acids like ZnCl₂ or FeCl₃.[1] This reduces the reaction rate and minimizes side reactions. 2. Introduce a Directing Group: a. For C3-selectivity: Install a bulky N-protecting group like triisopropylsilyl (TIPS) to sterically hinder the C2/C5 positions.[3] b. For C2-selectivity: Use a smaller N-protecting group to prevent N-functionalization without blocking the C2 position. |
| Polymerization of starting material. | Strongly Acidic Conditions: Pyrrole is notoriously prone to polymerization in the presence of strong acids.[1] | 1. Use Milder Lewis Acids: Avoid strong Lewis acids like AlCl₃. Opt for alternatives like ZnCl₂ or FeCl₃.[1] 2. Protect the Nitrogen: An electron-withdrawing group (e.g., tosyl, acyl) on the nitrogen will decrease the ring's nucleophilicity and reduce its tendency to polymerize.[1][5] 3. Lower the Reaction Temperature: This will slow down the rate of both the desired reaction and the competing polymerization.[1] |
Issue 2: Challenges in Transition Metal-Catalyzed C-H Functionalization
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no conversion. | 1. Catalyst Incompatibility: The chosen catalyst system may not be optimal for the specific substrate or transformation. 2. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 3. Inappropriate Ligand: The ligand may not be suitable for promoting the desired C-H activation step. | 1. Screen Catalysts and Ligands: Experiment with different transition metals (e.g., Pd, Rh, Cu) and ligands. For β-selective arylation, rhodium catalysts have shown promise.[4] 2. Optimize Reaction Conditions: Vary the solvent, base, temperature, and reaction time. The choice of base can be crucial in controlling chemoselectivity.[6][7] 3. Ensure Anhydrous/Inert Conditions: Many C-H activation catalysts are sensitive to air and moisture. Use properly dried solvents and glassware, and maintain an inert atmosphere (N₂ or Ar). |
| Incorrect Regioisomer Formed (e.g., C2 instead of desired C3). | 1. Intrinsic Electronic Preference: C-H activation often defaults to the more electron-rich C2 position. 2. Lack of a Directing Group: Without a directing group to guide the metal, the reaction follows the inherent reactivity of the pyrrole ring.[12] | 1. Employ a Directing Group Strategy: Install a directing group on the nitrogen that can chelate to the metal center and direct C-H activation to a specific position. A wide variety of directing groups are available for this purpose.[12] 2. Catalyst/Ligand Control: Some catalyst systems can override the inherent selectivity. For example, specific rhodium catalysts can favor β-arylation, possibly due to steric repulsion between the catalyst and the N-substituent.[4] 3. Pyrrole as a Directing Group: For functionalization of the aryl substituent, the pyrrole ring itself can act as a directing group, facilitating ortho-functionalization of a phenyl ring at the C2 position of the pyrrole.[8][9] |
| N-H vs. C-H Functionalization. | Acidity of N-H Proton: The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases, leading to N-functionalization.[13] | 1. Protect the Nitrogen: The most straightforward solution is to protect the nitrogen with a suitable group (e.g., tosyl, BOC, TIPS) before performing the C-H functionalization.[5] This physically blocks the N-H bond from reacting. 2. Control Reaction Conditions: The outcome of reacting a deprotonated pyrrole with an electrophile can depend on the metal counter-ion and solvent. Ionic nitrogen-metal bonds (e.g., with Na, K) in solvating solvents tend to favor N-alkylation.[13] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for C3-Selective Functionalization using a Bulky N-Protecting Group
This protocol outlines the strategy of using a sterically demanding group on the nitrogen to direct electrophilic substitution to the C3 position.[3]
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting N-H pyrrole in a suitable anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add a strong base (e.g., NaH or BuLi) portion-wise. Stir for 30-60 minutes at this temperature to ensure complete formation of the pyrrolide anion.
-
Protection: Add a solution of a bulky silyl chloride (e.g., triisopropylsilyl chloride, TIPS-Cl) in the same anhydrous solvent dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude N-TIPS-pyrrole by flash column chromatography.
-
C3-Electrophilic Substitution: Subject the purified N-TIPS-pyrrole to the desired electrophilic substitution reaction (e.g., halogenation with NBS, acylation). The bulky TIPS group will sterically hinder attack at the C2 and C5 positions, directing the electrophile to the C3 position.
-
Deprotection: After successful C3-functionalization, remove the TIPS group using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to yield the N-H C3-functionalized pyrrole.
Caption: Workflow for achieving C3-selectivity via N-protection.
Protocol 2: Rhodium-Catalyzed β-Selective C-H Arylation of N-Substituted Pyrroles
This protocol is based on methodologies developed for achieving unusual β-selectivity in C-H functionalization.[4]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-substituted pyrrole (1.0 equiv.), the aryl iodide (1.2-1.5 equiv.), the rhodium catalyst (e.g., RhCl(CO){P[OCH(CF₃)₂]₃}₂, 5 mol %), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add a degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 120-160 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the β-arylated pyrrole.
Caption: Decision-making guide for targeting C2 vs. C3 functionalization.
References
- Wiest, J. M., Pöthig, A., & Bach, T. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. Organic Letters, 18(4), 852–855. [Link]
- Ye, X., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(18), 5136-5141. [Link]
- El-Faham, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(21), 5036. [Link]
- Ye, X., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]
- Scarpa de Souza, E. L., & Oliveira, C. C. (n.d.). a) Cu‐catalyzed regioselective arylation of pyrroles. b) Proposed mechanism. ResearchGate.
- Wiest, J. M., Pöthig, A., & Bach, T. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. Technical University of Munich. [Link]
- (No Author). (n.d.). Steric Effects on the Optical and Electrochemical Properties of N-Substituted Pyrrole-Thiophene Monomers and Polymers. ElectronicsAndBooks.
- Choe, Y., et al. (2014). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 136(24), 8569–8572. [Link]
- (No Author). (n.d.). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry. [Link]
- Santoro, S., et al. (2013). General and regioselective synthesis of pyrroles via ruthenium-catalyzed multicomponent reactions. Journal of the American Chemical Society, 135(30), 11384–11388. [Link]
- (No Author). (2024). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this. brainly.com. [Link]
- (No Author). (n.d.). Electronic and steric effects of substituents on the coordinating properties of porphyrins. ResearchGate.
- (No Author). (n.d.). Pyrrole. Wikipedia.
- (No Author). (n.d.). Chemo and regioselectivity in the reactions of polyfunctional pyrroles. ResearchGate.
- (No Author). (n.d.). Enantioselective C−H functionalization of pyrroles. Reaction conditions. ResearchGate.
- (No Author). (n.d.). Pyrrole Protection. ResearchGate.
- (No Author). (n.d.). General and Regioselective Synthesis of Pyrroles via Ruthenium-Catalyzed Multicomponent Reactions. OUCI.
- (No Author). (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep in Pearson+.
- (No Author). (n.d.). Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. ResearchGate.
- (No Author). (n.d.). (PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate.
- (No Author). (n.d.). Enantioselective C−H activation of pyrroles with different... ResearchGate.
- (No Author). (n.d.). Electrophilic substitution at position 3 of pyrrole using Cl-TIPS. Química Organica.org.
- Wang, L., et al. (2018). Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles. The Journal of Organic Chemistry, 83(15), 8036–8046. [Link]
- (No Author). (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
- (No Author). (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]
- (No Author). (n.d.). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry. [Link]
- Green, S., et al. (2024). Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. Angewandte Chemie International Edition, 63(26), e202405057. [Link]
- (No Author). (n.d.).
- (No Author). (n.d.). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
- (No Author). (n.d.). Scope of the functionalized pyrroles. [a] Reaction Conditions: Step 1:... ResearchGate.
- Shambalova, V. E., et al. (2024). Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. The Journal of Organic Chemistry, 89(16), 11394–11407. [Link]
- Wang, M., et al. (2014). Highly stereoselective synthesis of functionalized pyrrolo[3,2-c]quinolines via N-heterocyclic carbene catalyzed cascade sequence. Organic Letters, 16(20), 5486–5489. [Link]
- (No Author). (2022).
- (No Author). (n.d.). Early examples of pyrrole functionalization by carbene incorporation... ResearchGate.
- (No Author). (n.d.). Pyrrole. Slideshare.
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
- (No Author). (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6465. [Link]
- Maji, M. S. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential.
Sources
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- 3. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 13. Pyrrole - Wikipedia [en.wikipedia.org]
Technical Support Center: A-Z Guide to Troubleshooting Pyrrole Isomer Separations in Column Chromatography
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for overcoming the common and complex challenges encountered during the column chromatography separation of pyrrole isomers. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.
At-a-Glance: The Troubleshooting Workflow
Before diving into specific issues, let's visualize the logical progression of troubleshooting a challenging pyrrole isomer separation. This workflow provides a systematic approach to identifying and resolving common problems.
Caption: A logical workflow for troubleshooting pyrrole isomer separations.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrrole isomers streak or tail on a silica gel column?
A: This is one of the most common issues when purifying pyrrole derivatives.[1] The primary cause is the interaction between the somewhat basic nitrogen atom in the pyrrole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction can lead to a non-ideal equilibrium during elution, resulting in a "tailing" or "streaking" peak shape.[3][4][5]
Causality: The lone pair of electrons on the pyrrole nitrogen can form a hydrogen bond with the acidic protons of the silanol groups. This interaction is often strong enough to slow down the desorption of the pyrrole molecule from the stationary phase, leading to the observed streaking.
Q2: My TLC shows good separation, but my column chromatography does not. Why?
A: While TLC is an excellent tool for initial solvent system screening, a direct translation to column chromatography doesn't always guarantee success. Several factors can contribute to this discrepancy:
-
Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands, even if the TLC showed good separation at a lower concentration.[4][5]
-
Differences in Stationary Phase Activity: The silica gel on a TLC plate may have a different activity (e.g., water content) compared to the bulk silica in your column.
-
Flow Rate: The solvent flow in column chromatography is typically faster and more uniform than the capillary action in TLC, which can affect the separation efficiency.
-
Thermal Effects: The heat generated from the exothermic interaction of the solvent with the silica gel in a large column can create temperature gradients that affect the separation.
A good rule of thumb is to use a slightly less polar solvent system for your column than the one that gives you an ideal Rf on TLC.[1]
Q3: What are the best stationary phases for separating pyrrole isomers?
A: The choice of stationary phase is critical and depends on the specific properties of your pyrrole isomers.
-
Silica Gel: This is the most common choice for normal-phase chromatography and is suitable for many pyrrole derivatives. However, as mentioned, its acidity can be problematic.
-
Alumina (Neutral or Basic): For pyrroles that are particularly sensitive to acid or exhibit strong tailing on silica, alumina can be an excellent alternative.[1] Basic alumina is especially useful for neutralizing any acidic impurities in your sample or solvents.
-
Reversed-Phase (C18 or C8): If your pyrrole isomers are highly polar, reversed-phase chromatography may be more effective.[1] In this technique, a non-polar stationary phase is used with a polar mobile phase.
-
Specialty Phases (for HPLC): For very challenging separations of positional or geometric isomers, consider HPLC with specialized columns such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[6][7][8][9] These columns offer different selectivity based on π-π interactions and dipole-dipole interactions, which can be highly effective for aromatic isomers.[8]
| Stationary Phase | Best For... | Key Considerations |
| Silica Gel | General purpose, less polar to moderately polar pyrroles. | Acidity can cause streaking or decomposition of sensitive compounds.[1] |
| Alumina | Basic or acid-sensitive pyrroles. | Comes in acidic, neutral, and basic forms; choose based on compound stability. |
| Reversed-Phase (C18, C8) | Polar pyrrole isomers. | Requires a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] |
| Phenyl, PFP | Difficult separations of positional or geometric isomers (HPLC). | Offers alternative selectivity based on π-π and dipole interactions.[6][7][8][9] |
Q4: Can I separate enantiomers of chiral pyrrole derivatives using column chromatography?
A: Separating enantiomers requires a chiral environment. While standard column chromatography will not separate enantiomers, you can use a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, allowing for their separation. Alternatively, you can derivatize your pyrrole enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.
In-Depth Troubleshooting Guides
Problem 1: Persistent Peak Tailing/Streaking
If you've identified peak tailing as your primary issue, here are some actionable solutions, starting with the simplest to implement.
Solution A: Mobile Phase Modification
The most straightforward approach is to add a basic modifier to your eluent to neutralize the acidic silanol groups on the silica gel.
Detailed Protocol: Using Triethylamine as a Modifier
-
Prepare your eluent: Based on your TLC analysis, prepare the desired solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Add the modifier: To this mixture, add triethylamine (Et3N) to a final concentration of 0.1-1% by volume. For a 100 mL solution, this would be 0.1 to 1 mL of Et3N.
-
Equilibrate the column: Before loading your sample, flush the column with at least 2-3 column volumes of the modified eluent. This ensures that the silica surface is fully neutralized.
-
Run the chromatography: Proceed with your separation as usual.
Causality Diagram: How Triethylamine Prevents Tailing
Caption: Mechanism of peak tailing prevention by triethylamine.
Solution B: Change of Stationary Phase
If modifying the mobile phase is ineffective or if your compound is acid-sensitive, changing the stationary phase is the next logical step.
Experimental Workflow: Switching to Alumina
-
Select the appropriate alumina: Neutral or basic alumina (70-230 mesh) is generally a good choice for pyrrole derivatives.
-
Determine the solvent system: The polarity of alumina is different from silica. You will need to re-screen for an appropriate solvent system using TLC plates with an alumina stationary phase.
-
Pack the column: Pack the column with alumina using a slurry method, similar to how you would pack a silica gel column.
-
Run the separation: Elute your compound using the optimized solvent system.
Problem 2: Poor Resolution of Isomers
When your isomers elute too closely together, you need to enhance the selectivity of your chromatographic system.
Solution A: Fine-Tuning the Mobile Phase
Small changes in the mobile phase composition can have a significant impact on selectivity.
-
Vary the Polarity: Systematically test a range of solvent polarities. For a hexane/ethyl acetate system, you might test 1%, 2%, 5%, 10%, and 20% ethyl acetate to find the optimal balance between retention and separation.
-
Introduce a Third Solvent (Ternary System): Adding a small amount of a third solvent with different properties can alter the selectivity. For example, adding a small amount of dichloromethane or methanol to a hexane/ethyl acetate mixture can sometimes resolve closely eluting spots.[1] The different solvent properties (e.g., hydrogen bond donating/accepting ability) can change the relative interactions of the isomers with the stationary and mobile phases.[10]
Solution B: Gradient Elution
For complex mixtures of isomers with a wide range of polarities, a gradient elution can be highly effective.[1]
Detailed Protocol: Step-Gradient Elution
-
Start with a non-polar eluent: Begin eluting the column with a solvent system that keeps all your isomers at the top of the column (e.g., 100% hexane).
-
Gradually increase the polarity: Increase the percentage of the more polar solvent in steps. For example:
-
2 column volumes of 2% ethyl acetate in hexane.
-
2 column volumes of 5% ethyl acetate in hexane.
-
2 column volumes of 10% ethyl acetate in hexane.
-
-
Monitor the fractions: Collect fractions continuously and monitor them by TLC to identify which fractions contain your purified isomers.
Table of Solvent Systems for Pyrrole Derivatives on Silica Gel TLC
| Pyrrole Derivative Type | Example Solvent System (v/v) | Typical Rf Range | Notes |
| Simple N-aryl pyrroles | Hexane:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.7 | Increasing ethyl acetate increases the Rf value.[1] |
| Pyrrole-2-carboxylates | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.5 | A small amount of methanol is often needed to elute these polar compounds.[1] |
| 2,5-disubstituted N-tosylpyrroles | Petroleum Ether:Ethyl Acetate (19:1) | 0.18 - 0.38 | Good for many substituted N-tosylpyrroles.[11] |
Note: Rf values are highly dependent on specific experimental conditions and should be used as a guideline.
Problem 3: Compound Decomposition on the Column
If you suspect your pyrrole derivative is decomposing on the column (e.g., observing new, often colored, spots on TLC of the collected fractions), you need to use a milder purification method.
Solution: Deactivating the Silica Gel
You can "pacify" the acidic silica gel before you even pack the column.
-
Prepare a deactivating solution: Make a 1% solution of triethylamine in your non-polar solvent (e.g., hexane).
-
Treat the silica: In a fume hood, make a slurry of your silica gel in this solution.
-
Remove the solvent: Gently remove the solvent on a rotary evaporator until you have a free-flowing powder.
-
Pack the column: Pack your column with this deactivated silica.
This pre-treatment neutralizes the most aggressive acidic sites on the silica, which can prevent the decomposition of sensitive compounds.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- HPLC Troubleshooting Guide.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
- Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - The Royal Society of Chemistry.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International.
- Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PubMed Central.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Catalysis.
- How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate.
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International.
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures - MDPI.
- How can you predict relative Rf values of cis-trans isomers in thin layer chromatography? Chemistry Stack Exchange.
- Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed.
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC.
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.
- HPLC Column for Structual Isomers - NACALAI TESQUE, INC.
- separation of positional isomers - Chromatography Forum.
- Calix[12]pyrroles: New Solid-Phase HPLC Supports for the Separation of Anions - ePrints Soton.
- A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods | LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
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- 7. agilent.com [agilent.com]
- 8. nacalai.com [nacalai.com]
- 9. separation of positional isomers - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection and Optimization for Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, enhance reaction efficiency, and ensure the successful synthesis of pyrrole-based compounds. Our approach is grounded in scientific principles and practical, field-proven insights to support your research and development endeavors.
I. General Troubleshooting & FAQs
This section addresses broad, overarching questions and issues that are common across various pyrrole synthesis methodologies.
FAQ 1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Low yields and the formation of complex product mixtures are common challenges in pyrrole synthesis. The root cause often lies in one or more of the following factors:
-
Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions, consuming starting materials and generating byproducts that complicate purification. Always use freshly purified reagents. Impurities in common starting materials, such as certain aldehydes and amines, can significantly impact the final product, leading to reduced yields and difficult purification processes.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that must be optimized for each specific substrate. Harsh conditions, such as prolonged heating or highly acidic environments, can lead to the degradation of sensitive functional groups on your starting materials or the pyrrole product itself.[2][3]
-
Catalyst Selection and Activity: The choice of catalyst is paramount. An inappropriate or inactive catalyst can lead to slow or incomplete reactions. The catalyst's activity can be diminished by impurities in the reaction mixture or by degradation over time.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent, thus lowering the overall yield.
-
Presence of Moisture and Air: Many catalytic systems used in pyrrole synthesis are sensitive to moisture and air. Pyrroles themselves can be unstable in the presence of air, light, and residual acid.[4] Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is often crucial for success.
FAQ 2: How do I choose the right catalyst for my specific pyrrole synthesis?
Catalyst selection is a multi-faceted decision that depends on the specific synthesis method, the nature of the substrates, and the desired outcome. Here is a decision-making framework to guide your choice:
Caption: A decision workflow for selecting the appropriate catalyst for pyrrole synthesis.
-
For Paal-Knorr Synthesis: This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] It can be catalyzed by Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., FeCl₃, Sc(OTf)₃).[5][7] The choice depends on the acid sensitivity of your substrates. For sensitive molecules, milder Lewis acids or even greener catalysts like citric acid under mechanochemical conditions can be employed.[8][9]
-
For Hantzsch Synthesis: This three-component reaction of a β-ketoester, an α-haloketone, and an amine or ammonia is often self-catalyzed but can be promoted by a weak base.[10][11] The key challenge is controlling chemoselectivity, which can be influenced by solvent choice and the slow addition of the α-haloketone.[12]
-
For Clauson-Kaas Synthesis: This method utilizes a 2,5-dialkoxytetrahydrofuran as a 1,4-dicarbonyl equivalent and is typically acid-catalyzed. A wide range of catalysts have been reported, from traditional acetic acid to more modern and greener options like iron(III) chloride in water or microwave-assisted synthesis without additional catalysts.[13][14][15]
-
For N-Aryl Pyrrole Synthesis: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming the N-aryl bond.[2][16] Copper-catalyzed Ullmann-type reactions offer a more economical alternative, though they may require harsher conditions.[2][16] The choice between palladium and copper depends on factors like substrate scope, cost, and tolerance to functional groups. Palladium catalysts are generally favored for large-scale applications and tolerate sterically demanding substrates better.[2][16]
FAQ 3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Improving selectivity requires a careful analysis of the potential side reactions and adjusting the reaction conditions to favor the desired pathway.
-
In Paal-Knorr Synthesis: The most common side product is a furan derivative, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound. To minimize this, maintain the reaction pH above 3.[7]
-
In Hantzsch Synthesis: Competing N-alkylation and C-alkylation of the enamine intermediate can lead to byproducts. Using protic solvents can favor the desired C-alkylation.[12] Slow addition of the α-haloketone can also minimize its self-condensation.[12]
-
Influence of Substrate Electronics: The electronic properties of your substrates can significantly impact selectivity. Electron-donating groups on the amine can increase its nucleophilicity and reactivity, while electron-withdrawing groups can have the opposite effect.[17][18] This may necessitate a change in catalyst or reaction conditions.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can hinder the desired reaction, leading to lower yields or the formation of alternative products.[17][19] In such cases, a less sterically demanding catalyst or higher reaction temperatures may be required.
II. Catalyst-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for specific classes of catalysts commonly used in pyrrole synthesis.
A. Brønsted and Lewis Acid Catalysts
Q1: My acid-catalyzed Paal-Knorr reaction is giving a low yield and a lot of tar-like material. What's happening and how can I fix it?
The formation of tar is often due to the polymerization of the pyrrole product, which is unstable in strongly acidic conditions.[4]
-
Problem: Excessive acidity or high temperatures are likely causing product degradation.
-
Solution:
-
Reduce Acidity: Switch to a weaker Brønsted acid (e.g., acetic acid instead of sulfuric acid) or a milder Lewis acid (e.g., ZnCl₂ or FeCl₃).[5][20]
-
Lower Temperature: Run the reaction at a lower temperature for a longer period.
-
Use a Heterogeneous Catalyst: Solid acid catalysts, such as silica-supported sulfuric acid or montmorillonite clays, can provide localized acidity and are easily removed from the reaction mixture, preventing product degradation during workup.[17] These catalysts are often reusable.[17]
-
Q2: My Lewis acid catalyst seems to be losing activity upon reuse. What are the possible causes and how can I regenerate it?
Catalyst deactivation is a common issue with reusable catalysts and can be caused by several factors.[4][13]
-
Possible Causes:
-
Poisoning: Impurities in the starting materials or solvent (e.g., water, sulfur- or nitrogen-containing compounds) can bind to the active sites of the catalyst, rendering it inactive.[13][21]
-
Fouling: The deposition of polymeric byproducts or carbonaceous material (coke) on the catalyst surface can block active sites.[13][21]
-
Leaching: The active catalytic species may dissolve into the reaction medium, leading to a loss of catalytic activity in subsequent runs.[22][23][24]
-
-
Troubleshooting and Regeneration:
-
Check for Leaching: After the reaction, filter off the heterogeneous catalyst and allow the filtrate to react further. If the reaction continues, leaching has occurred.[22] The concentration of the leached metal in the solution can be quantified using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[22]
-
Regeneration of Fouled Catalysts: Fouled solid acid catalysts can often be regenerated by washing with an appropriate solvent to remove adsorbed species, followed by calcination (heating to a high temperature in air or an inert atmosphere) to burn off carbonaceous deposits.[4]
-
Preventing Poisoning: Ensure the purity of your starting materials and use dry, de-gassed solvents.
-
B. Transition Metal Catalysts (Palladium, Copper, Gold, etc.)
Q1: My Buchwald-Hartwig amination for N-aryl pyrrole synthesis is not going to completion. What should I check?
Incomplete conversion in Buchwald-Hartwig reactions can be due to several factors related to the catalyst, ligands, base, and reaction setup.
-
Checklist for Troubleshooting:
-
Catalyst and Ligand Integrity: Ensure that the palladium precursor and the phosphine ligand have not been oxidized. Use fresh, high-quality reagents.
-
Base Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. The solubility of the base in the reaction solvent can also impact the reaction rate.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure a rigorously inert atmosphere is maintained throughout the reaction.
-
Solvent Purity: Use anhydrous, de-gassed solvents.
-
Q2: I am using a gold catalyst for a cyclization reaction to form a pyrrole, but the reaction is sluggish. How can I improve the catalytic activity?
Gold catalysts are powerful tools for alkyne and allene functionalization in pyrrole synthesis. Sluggish reactions can often be attributed to catalyst inhibition or the need for a co-catalyst.
-
Troubleshooting Gold Catalysis:
-
Counter-ion Effects: The nature of the counter-ion in cationic gold(I) complexes can significantly influence catalytic activity. Experiment with different counter-ions (e.g., OTf⁻, NTf₂⁻).
-
Co-catalyst/Additive: Some gold-catalyzed reactions benefit from the addition of a silver salt (e.g., AgOTf, AgSbF₆) to abstract halides from the gold precursor and generate a more active cationic species.
-
Ligand Design: The electronic and steric properties of the ligand on the gold center are crucial. Electron-poor ligands can enhance the Lewis acidity of the gold center and promote catalysis.
-
III. Advanced Topics in Catalyst Optimization
This section delves into more specialized areas of catalyst selection and optimization, including green chemistry approaches and reaction monitoring.
Microwave-Assisted Pyrrole Synthesis
Q1: I want to switch to a microwave-assisted protocol for my Clauson-Kaas synthesis. What are the key parameters to consider for optimization?
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in many pyrrole syntheses.[25][26]
-
Key Optimization Parameters:
-
Solvent Choice: Solvents with high dielectric constants (e.g., water, ethanol, DMF) are more efficient at absorbing microwave energy. Solvent-free conditions are also an option for some reactions.[25][26]
-
Temperature and Power: Modern microwave reactors allow for precise control of temperature. It is often more effective to control the reaction temperature rather than the power output.
-
Catalyst: In some cases, microwave irradiation can eliminate the need for a catalyst.[14] When a catalyst is used, its stability under microwave conditions should be considered.
-
A detailed experimental protocol for a microwave-assisted Clauson-Kaas synthesis is provided in the "Experimental Protocols" section.
Catalyst Recycling and Green Chemistry
Q1: How can I make my pyrrole synthesis more environmentally friendly?
Adopting green chemistry principles can reduce the environmental impact of your synthesis.
-
Strategies for Greener Pyrrole Synthesis:
-
Use of Greener Solvents: Consider using water, ethanol, or deep eutectic solvents instead of hazardous organic solvents.[27]
-
Heterogeneous Catalysis: Employing solid, reusable catalysts simplifies product purification and reduces waste.[17]
-
Catalyst-Free Reactions: Explore microwave-assisted or mechanochemical methods that may not require a catalyst.[8][14]
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
-
Reaction Monitoring and Scale-Up
Q1: How can I monitor the progress of my catalyzed pyrrole synthesis in real-time?
Real-time reaction monitoring can provide valuable insights into reaction kinetics and help identify potential issues early on.
-
Spectroscopic Techniques:
-
In-situ FTIR Spectroscopy: This technique can be used to monitor the concentration of reactants, intermediates, and products by observing their characteristic vibrational bands.[11][28][29] It can also provide information about the catalyst surface and the nature of adsorbed species.[28][29]
-
NMR Spectroscopy: NMR can be used to follow the reaction progress by integrating the signals of key protons in the reactants and products.[1][30]
-
Chemometrics: Statistical analysis of spectroscopic data (chemometrics) can be used to build predictive models for reaction monitoring and control.[12][31]
-
Q2: I am trying to scale up my catalyzed pyrrole synthesis from the lab to a pilot plant. What are the common challenges I should anticipate?
Scaling up a chemical reaction is not always straightforward, and new challenges can arise that were not apparent at the lab scale.[26]
-
Common Scale-Up Challenges:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors, leading to localized "hot spots" and potential side reactions or product degradation.[26][32]
-
Mass Transfer and Mixing: Inefficient mixing in large vessels can lead to concentration gradients and reduced reaction rates.[26][32]
-
Catalyst Handling and Recovery: Filtering and recovering heterogeneous catalysts can be more challenging at a larger scale.
-
Safety: The safe handling of pyrophoric or highly reactive catalysts and reagents is of utmost importance during scale-up. Always conduct a thorough safety assessment before proceeding.
-
IV. Data Tables for Catalyst Comparison
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Aryl Pyrroles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 12 | 75-85 | [7] |
| p-TsOH | Toluene | Reflux | 6 | 80-90 | [5] |
| FeCl₃ | Water | 60 | 1 | 74-98 | [20] |
| Sc(OTf)₃ | Dioxane | 100 | 2 | 85-95 | [13] |
| CATAPAL 200 (Alumina) | Solvent-free | 60 | 0.75 | 68-97 | [33] |
Table 2: Comparison of Palladium and Copper Catalysts for the N-Arylation of Pyrrole
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate Scope | Cost |
| Pd(OAc)₂ / BINAP | Phosphine | NaOtBu | Toluene | 100 | 12-24 | Broad, tolerates steric hindrance | High |
| CuI / Phenanthroline | N-donor | K₂CO₃ | DMF | 110 | 24-48 | Good, may not tolerate some functional groups | Low |
| [Cu(OH)TMEDA]₂Cl₂ | None | None | CH₂Cl₂ | Room Temp | 48-72 | Mild conditions, long reaction times | Moderate |
V. Experimental Protocols
Protocol 1: Microwave-Assisted Clauson-Kaas Synthesis of N-Benzylpyrrole
This protocol is adapted from a literature procedure and provides a starting point for optimization.[14][34]
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,5-dimethoxytetrahydrofuran (1.0 mmol, 1.0 equiv) and benzylamine (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add 2 mL of water to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 10 minutes.
-
Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzylpyrrole.
Protocol 2: Regeneration of a Solid Acid Catalyst (e.g., Montmorillonite Clay)
This is a general procedure for the regeneration of a solid acid catalyst that has been fouled with organic residues.
-
Filtration and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash the catalyst sequentially with the reaction solvent, followed by a more polar solvent like acetone or ethanol, to remove adsorbed organic molecules.
-
Drying: Dry the washed catalyst in an oven at 100-120°C for several hours to remove residual solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and heat it in a furnace. The calcination temperature and time will depend on the specific catalyst and the nature of the fouling. A typical starting point is 400-500°C for 4-6 hours in air. This will burn off any carbonaceous deposits.
-
Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption. The regenerated catalyst is now ready for reuse.
VI. Safety Precautions for Handling Pyrophoric Catalysts
Many organometallic catalysts and reagents used in pyrrole synthesis are pyrophoric, meaning they can ignite spontaneously on contact with air.[2][23] Strict adherence to safety protocols is essential when handling these materials.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene or leather gloves).[2][16]
-
Inert Atmosphere: All manipulations of pyrophoric materials must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8][22]
-
Work Area: The work area should be free of flammable materials.[2][16] An appropriate fire extinguisher (e.g., Class D for metal fires) should be readily accessible.[16]
-
Quenching: Never quench pyrophoric reagents with water. Use a less reactive solvent like isopropanol for slow and controlled quenching.
VII. References
-
Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]
-
How might I measure the leaching of heterogeneous catalyst using simple techniques? (2015, May 28). ResearchGate. [Link]
-
Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC. [Link]
-
Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (n.d.). NIH. [Link]
-
(PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. (n.d.). ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. [Link]
-
Study of Buchwald-Hartwig reaction with catalysts based on monovalent copper. (2025, August 7). ResearchGate. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023, June 14). ResearchGate. [Link]
-
The Clauson-Kaas pyrrole synthesis under microwave irradiation. (2025, August 9). ResearchGate. [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review). (2024, March 25). Pharmacia. [Link]
-
Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. (n.d.). Semantic Scholar. [Link]
-
Recycling study of the solvent and reusability of the catalyst. a The... (n.d.). ResearchGate. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. [Link]
-
Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025, August 11). ResearchGate. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Fluorescence Spectroscopy and Chemometric Modeling for Bioprocess Monitoring. (n.d.). MDPI. [Link]
-
Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI. [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole. (2025, August 10). ResearchGate. [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015, February 26). ResearchGate. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC. [Link]
-
A sustainable catalytic pyrrole synthesis. (n.d.). PubMed. [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review). (n.d.). Pharmacia. [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020, May 16). ResearchGate. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). ResearchGate. [Link]
-
Technology for the production of disubstituted pyrroles. (n.d.). E3S Web of Conferences. [Link]
-
(PDF) From Laboratory to Industry: Scale-up of Microwave-Assisted Reactors, Quality and Safety Consideration for Microwave-Assisted Extraction. (2015, June 15). ResearchGate. [Link]
-
Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023, June 27). PubMed. [Link]
-
In situ FTIR spectroscopy to unravel the bifunctional nature of aromatics hydrogenation synergy on zeolite/metal catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). CONICET. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. [Link]
-
In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. (2023, May 18). NIH. [Link]
-
(PDF) Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. (2018, November 21). ResearchGate. [Link]
-
Table 1 : Lewis and Brønsted acid sites estimated by ft-ir spectroscopy. (n.d.). ResearchGate. [Link]
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Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles. (2021, April 13). PMC. [Link]
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Atom-Efficient Iron-Catalyzed Cascade Synthesis of Pyrroles from Nitroarenes under Low-Pressure Conditions. (2026, January 3). ResearchGate. [Link]
-
Catalyst Formation and In Operando Monitoring of the Electrocatalytic Activity in Flow Reactors. (2021, August 4). PubMed. [Link]
-
A Practical Guide to Catalyst Testing: Basic Guide. (n.d.). Google Books.
-
A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. (n.d.). ResearchGate. [Link]
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Managing reaction conditions to avoid decomposition of nitrophenyl compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenyl compounds. This guide is designed to provide expert insights and practical solutions for managing reaction conditions to prevent the decomposition of these versatile but often sensitive molecules.
Introduction: The Challenge of Stability
Nitrophenyl compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and other high-value materials.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, imparts unique reactivity but also introduces inherent instability. Managing reaction conditions is not merely about achieving high yields; it is a critical safety and purity concern. Uncontrolled decomposition can lead to the formation of complex side products, unpredictable reaction kinetics, and in some cases, dangerous exothermic events due to the accumulation of unstable intermediates like hydroxylamines.[3] This guide provides a structured approach to understanding and controlling the factors that govern the stability of nitrophenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of nitrophenyl compounds?
The stability of a nitrophenyl compound is primarily influenced by four factors: pH, temperature, the presence of reducing or oxidizing agents, and exposure to light.
-
pH: The acidity or basicity of the medium is critical, especially for nitrophenols. The phenolic hydroxyl group's acidity is significantly affected by the nitro group's position. For instance, p-nitrophenol has a pKa of 7.15 and is more stable in its deprotonated (phenolate) form at higher pH.[4][5] In acidic or neutral conditions, it exists in a less stable molecular form.[4]
-
Temperature: Nitrophenyl compounds can be thermally labile. High temperatures can promote unwanted side reactions or outright decomposition.[6] Reductions, in particular, can generate unstable intermediates that decompose exothermically, leading to dangerous temperature spikes.[3]
-
Reducing Agents: The nitro group is readily reduced. While this is often the desired transformation, non-selective or overly harsh reducing agents can lead to a cascade of products, including nitrosoarenes, hydroxylamines, and azo/azoxy compounds, instead of the desired aniline.[1][7] Chemoselectivity is paramount when other reducible functional groups are present.[8]
-
Photostability: Many nitrophenyl compounds are sensitive to UV light. Photochemical degradation can occur, leading to the formation of radicals and a variety of byproducts.[9][10] 2,4-dinitrophenol, for example, is known to be particularly photolabile.[9]
Q2: My p-nitrophenol solution turned yellow. Is it decomposing?
A yellow color in a p-nitrophenol solution is not necessarily a sign of decomposition but rather an indication of its ionization state. p-Nitrophenol itself is colorless or slightly yellow, but its conjugate base, the p-nitrophenolate anion, is intensely yellow.[11] This change is governed by the solution's pH. With a pKa of 7.15, solutions with a pH above ~7 will have a significant concentration of the yellow phenolate.[5] In fact, p-nitrophenol is stable at a pH of 9 or higher where it is fully ionized.[4] Therefore, a yellow color in a basic solution is expected and indicates a stable state. If the solution turns yellow under acidic conditions or develops other colors (e.g., brown, red), this may suggest decomposition.
Q3: What is the most common decomposition pathway during the reduction of a nitro group to an amine?
The reduction of a nitroarene to an aniline is a multi-step process that can proceed through two main pathways: a direct route and a condensation route.[1][7]
-
Direct Pathway: This is the desired route where the nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine. (Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂)
-
Condensation Pathway: This pathway leads to impurities. It occurs when the nitroso and hydroxylamine intermediates react with each other to form an azoxy compound (Ar-N(O)=N-Ar). This can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds.[1]
The primary challenge is managing the accumulation of the N-phenylhydroxylamine intermediate, which is often unstable and can decompose exothermically.[3] The reaction conditions, catalyst choice, and pH can all influence which pathway dominates.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low yield and multiple spots on TLC during a nitro group reduction.
Possible Cause: Incomplete reaction or formation of condensation byproducts (azoxy, azo compounds). This often happens when using non-selective reducing agents or under suboptimal reaction conditions.
Solution:
-
Re-evaluate Your Reducing Agent: The choice of reducing agent is critical for chemoselectivity.[2]
-
Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney-Ni): This is a clean and efficient method but requires careful control of hydrogen pressure and temperature to avoid over-reduction or side reactions. It is highly effective for reducing nitro groups while preserving other functionalities like esters, amides, and even some double bonds.[1][2]
-
Metal/Acid Systems (Fe/AcOH, SnCl₂/EtOH): These are classic, robust methods. Fe/AcOH is particularly useful for its cost-effectiveness and high yields.[2] SnCl₂ is milder and can be used for substrates sensitive to catalytic hydrogenation.
-
Transfer Hydrogenation (Hydrazine/Raney-Ni): This can be a facile method for reducing nitroarenes to N-arylhydroxylamines under specific conditions.[12]
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest effective temperature. Monitor for any exotherms, especially during catalytic hydrogenation.[3]
-
Solvent: The solvent can significantly impact reactivity and selectivity. For instance, in some iron-catalyzed reductions, acetonitrile (MeCN) provides higher chemoselectivity than toluene or THF.[8]
-
-
Monitor the Reaction: Use TLC or HPLC to track the consumption of starting material and the appearance of intermediates and products. This helps determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Issue 2: The reaction mixture darkens significantly over time, even without a reducing agent.
Possible Cause: This often points to thermal or photodegradation, or decomposition due to pH instability. Nitrophenols, in particular, can form colored byproducts upon degradation.
Solution:
-
Control Temperature: Ensure the reaction is not overheating. Use a temperature-controlled bath and monitor the internal reaction temperature. Some decomposition processes are oxidative and can be accelerated by heat.[6]
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber glass vessel, especially if you are working with known photosensitive compounds like 2,4-dinitrophenol.[9]
-
Check and Control pH: For nitrophenols, ensure the pH of the medium is appropriate for stability. For p-nitrophenol, a basic medium (pH > 9) is stabilizing.[4] If the reaction generates acidic or basic byproducts, consider using a buffered solvent system.
-
Use an Inert Atmosphere: If oxidative decomposition is suspected, purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction and maintain a positive pressure throughout.
Issue 3: During catalytic hydrogenation, the hydrogen uptake stalls, or the reaction is dangerously exothermic.
Possible Cause:
-
Stalled Reaction: The catalyst may be poisoned or deactivated. Impurities in the starting material or solvent (e.g., sulfur compounds) can poison palladium or nickel catalysts.
-
Dangerous Exotherm: This is a critical safety issue. It is often caused by the rapid, uncontrolled decomposition of the hydroxylamine intermediate.[3] This can happen if the rate of nitro group reduction to the hydroxylamine exceeds the rate of the hydroxylamine's reduction to the aniline, causing it to accumulate.
Solution:
-
For Stalled Reactions:
-
Ensure high-purity starting materials and solvents.
-
Consider filtering the reaction mixture and adding fresh catalyst.
-
-
To Prevent Exotherms (Critical Safety Protocol):
-
Control Reagent Addition: Add the nitro compound slowly to the catalyst and hydrogen-saturated solvent rather than adding the catalyst to the bulk nitro compound. This keeps the concentration of the nitro compound low.
-
Monitor Heat Flow: Use a reaction calorimeter for scale-up operations to understand the heat generated by the reaction.[3]
-
Ensure Adequate Agitation: Good mixing ensures efficient hydrogen transfer to the catalyst surface and helps dissipate heat.
-
Maintain Moderate Temperature and Pressure: Avoid overly aggressive conditions that might accelerate the initial reduction step disproportionately.
-
Visual Troubleshooting Guide
This decision tree can help diagnose potential decomposition issues based on common observations.
Caption: A logic diagram for troubleshooting nitrophenyl compound decomposition.
Data & Protocols
Table 1: Comparison of Common Reducing Agents for Nitroarenes
| Reducing Agent/System | Typical Conditions | Chemoselectivity & Tolerance | Notes | Reference |
| H₂ / Pd-C | 1-50 bar H₂, RT-80°C, EtOH/MeOH | Excellent. Tolerates esters, amides, nitriles, halides (Cl, Br). May reduce C=C bonds. | Clean workup (filtration). Risk of exotherm from hydroxylamine intermediate. | [2] |
| H₂ / Raney-Ni | 50-100 bar H₂, 50-150°C | Good. Effective for halogenated nitroarenes. | Can be pyrophoric. Requires careful handling. | [2] |
| Fe / Acetic Acid | Refluxing AcOH or EtOH/AcOH | Good. Tolerates many functional groups. | Stoichiometric iron waste. Simple and cost-effective. | [2] |
| SnCl₂·2H₂O / EtOH | Refluxing EtOH | Moderate. Can be selective but may affect acid-labile groups. | Good for small-scale synthesis. Tin waste can be problematic. | [2] |
| (EtO)₃SiH / Fe Catalyst | MeCN, RT-50°C | High. Selective for nitro groups over ketones, esters, nitriles. | Mild, modern method using an earth-abundant metal catalyst. |
Protocol 1: General Procedure for Chemoselective Catalytic Hydrogenation of a Nitroarene
Disclaimer: This procedure is a general guideline. All reactions, especially hydrogenations, must be performed by trained personnel with appropriate safety precautions, including the use of a blast shield and proper gas handling equipment.
-
Vessel Preparation: To a hydrogenation-rated pressure vessel, add the nitroarene substrate (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5-10% w/w of 10% Palladium on Carbon (Pd/C). Note: The catalyst should be handled wet to minimize the risk of ignition.
-
System Purge: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle three times.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 3 bar).
-
Reaction: Begin vigorous stirring. Monitor the reaction by hydrogen uptake and/or by taking aliquots for TLC/HPLC analysis. Maintain a constant temperature (e.g., room temperature or slightly elevated if necessary). Caution: Monitor for any rapid increase in temperature.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen three times.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake containing the catalyst can be pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aniline product, which can be purified further if necessary.
Diagram: Key Decomposition & Reaction Pathways
This diagram illustrates the central role of the nitroarene and the competing pathways it can undergo.
Caption: Competing reaction pathways for nitrophenyl compounds under various conditions.
References
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
- Krasilin, A. A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2595–2600. [Link]
- Giles, C. H., & Datta, S. K. (1969). Note on stability of p-nitrophenol in aqueous solutions. Journal of the Society of Dyers and Colourists, 85(10), 410-411. [Link]
- UK Essays. (November 2018).
- Wang, C., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123. [Link]
- Kimura, N., Kitagawa, W., & Kamagata, Y. (2013). Biodegradation of Nitrophenol Compounds. In Biotechnology of Biopolymers. [Link]
- Sankpal, A. V., et al. (2019). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. International Journal of Environmental Science and Technology, 16(11), 7073-7084. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Ortega-García, S., et al. (2020). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- González-García, C., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- Crossley, S. W. M., & Baxter, R. D. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(4), 2658-2663. [Link]
- Wikipedia. (n.d.). 4-Nitrophenol. [Link]
- Zhang, Z., et al. (2018). Catalytic hydrogenation of nitroarenes into different products via different routes.
- Mettler Toledo. (n.d.).
- Lea, J., & Adesoji, A. (2001). Influence of pH on the photodegradation of 4-nitrophenol.
- Beltrán, F. J., et al. (2005). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. [Link]
- Schaper, K., & Specht, A. (2004). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.
- Lea, J., & Adesoji, A. (2001). Temperature effect.
- Mettler Toledo. (n.d.).
- Wang, L., et al. (2019). Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds.
- Zhang, K., et al. (2019). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.
- Han, D., et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical.
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- 9. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
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Technical Support Center: Analysis of 1-(4-Nitrophenyl)-1H-pyrrole by NMR
Welcome to the technical support guide for identifying impurities in 1-(4-Nitrophenyl)-1H-pyrrole using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity. Here, you will find practical, in-depth answers to common questions and troubleshooting tips based on extensive field experience and established scientific principles.
Introduction: The Challenge of Purity in Pyrrole Synthesis
This compound is commonly synthesized via the Clauson-Kaas reaction, a robust method that is nonetheless susceptible to the formation of various impurities. These can include unreacted starting materials, reaction intermediates, and side-products arising from competing reaction pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of the final product. A thorough understanding of the potential impurities and their characteristic NMR signatures is crucial for accurate interpretation of the spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the NMR fingerprint of your target compound is the first step in identifying any deviations caused by impurities. The electron-withdrawing nature of the nitrophenyl group and the aromaticity of the pyrrole ring create a distinct set of signals.
Below is a table summarizing the expected chemical shifts for this compound in a common NMR solvent like CDCl₃.
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-2', H-6' | ~8.31 | Doublet | Protons on the nitrophenyl ring ortho to the nitro group. |
| H-3', H-5' | ~7.52 | Doublet | Protons on the nitrophenyl ring meta to the nitro group. |
| H-2, H-5 | ~7.18 | Triplet | α-protons of the pyrrole ring. |
| H-3, H-4 | ~6.43 | Triplet | β-protons of the pyrrole ring. |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |
| C-1' | ~143.9 | Carbon of the nitrophenyl ring attached to the pyrrole nitrogen. |
| C-4' | ~141.6 | Carbon of the nitrophenyl ring attached to the nitro group. |
| C-3', C-5' | ~128.8 | Carbons of the nitrophenyl ring meta to the nitro group. |
| C-2', C-6' | ~120.2 | Carbons of the nitrophenyl ring ortho to the nitro group. |
| C-2, C-5 | ~119.9 | α-carbons of the pyrrole ring. |
| C-3, C-4 | ~112.3 | β-carbons of the pyrrole ring. |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.[1]
Q2: I see signals in my ¹H NMR spectrum that don't correspond to the product. What are the likely impurities from a Clauson-Kaas synthesis?
A2: The Clauson-Kaas synthesis involves the reaction of a primary amine (4-nitroaniline) with 2,5-dimethoxytetrahydrofuran in an acidic medium.[2] Several impurities can arise from this process:
-
Unreacted Starting Materials: The most common impurities are the starting materials themselves.
-
4-Nitroaniline: Expect to see characteristic signals for this aromatic amine.
-
2,5-Dimethoxytetrahydrofuran: This starting material can also be present if the reaction does not go to completion.
-
-
Reaction Intermediates: The reaction proceeds through the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which exists in equilibrium with its hydrated form, 2,5-dihydroxy-tetrahydrofuran.[3]
-
Succinaldehyde/2,5-dihydroxy-tetrahydrofuran: These may be present in small amounts. Their NMR signals can be broad and complex due to equilibrium dynamics.
-
-
Side Products:
-
Furan Derivatives: Under strongly acidic conditions, the 1,4-dicarbonyl intermediate (succinaldehyde) can undergo intramolecular cyclization to form furan, which can then potentially react further.[4]
-
Polymerization Products: Pyrroles can be susceptible to polymerization under acidic conditions, leading to broad, poorly resolved signals in the baseline of the NMR spectrum.
-
The following workflow can help in identifying these common impurities:
Sources
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- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
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- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Analysis of the Paal-Knorr Method and Its Leading Alternatives
For the discerning researcher, scientist, and drug development professional, the pyrrole nucleus represents a cornerstone of heterocyclic chemistry. Its prevalence in pharmaceuticals, natural products, and functional materials necessitates a deep understanding of the synthetic methodologies available for its construction. The choice of a synthetic route is a critical decision, profoundly impacting yield, substrate scope, scalability, and the overall efficiency of a research program. This guide provides an in-depth, comparative analysis of the venerable Paal-Knorr pyrrole synthesis alongside its most significant alternatives, offering a blend of mechanistic insights, practical considerations, and supporting experimental data to inform your synthetic strategy.
The Enduring Legacy of the Paal-Knorr Pyrrole Synthesis
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and widely employed methods for the preparation of pyrroles.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or acidic conditions.[1] Its enduring appeal lies in its operational simplicity and often high yields.[2]
The reaction is typically conducted with acid catalysis, which facilitates the cyclization and subsequent dehydration steps.[3] However, the classical conditions can be harsh, sometimes requiring prolonged heating in acids like acetic acid, which may not be suitable for sensitive substrates.[2] A significant limitation of the Paal-Knorr synthesis can be the accessibility of the requisite 1,4-dicarbonyl starting materials, especially for unsymmetrical pyrroles.[4]
Mechanistic Pathway of the Paal-Knorr Synthesis
The mechanism of the Paal-Knorr pyrrole synthesis is generally accepted to proceed through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to furnish the aromatic pyrrole ring.[5]
Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Key Alternatives to the Paal-Knorr Synthesis
While the Paal-Knorr synthesis is a powerful tool, several other named reactions provide alternative and often complementary approaches to pyrrole synthesis. Each method possesses its own unique set of advantages and limitations, making the choice of synthesis highly dependent on the target molecule and available starting materials.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch pyrrole synthesis is a versatile three-component reaction that combines an α-haloketone, a β-ketoester, and ammonia or a primary amine to construct the pyrrole ring.[6] This multicomponent approach allows for the rapid assembly of complex, polysubstituted pyrroles from simple starting materials.[7] A key advantage of the Hantzsch synthesis is the high degree of flexibility in the substitution pattern of the final product.[4] However, yields can be moderate and sometimes lower than the Paal-Knorr synthesis for specific targets.[8]
Caption: Mechanistic pathway of the Hantzsch pyrrole synthesis.
The Knorr Pyrrole Synthesis: Condensation of α-Amino Ketones
The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[9] A significant challenge with this method is the instability of α-amino ketones, which tend to self-condense.[9] To circumvent this, they are often generated in situ from α-oximino ketones. The Knorr synthesis is particularly useful for preparing pyrroles with specific substitution patterns that may be difficult to access through other routes.[10]
Caption: Mechanistic pathway of the Knorr pyrrole synthesis.
The Barton-Zard Synthesis: A Route to Electron-Withdrawing Group Substituted Pyrroles
The Barton-Zard synthesis is a powerful method for preparing pyrroles that involves the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[11] This method is particularly advantageous for the synthesis of pyrroles bearing electron-withdrawing groups.[11] The reaction conditions are often milder than the classical Paal-Knorr synthesis.[11] However, the substrate scope can be limited by the availability of the isocyanide derivatives.[12]
Caption: Mechanistic pathway of the Barton-Zard pyrrole synthesis.
The Piloty-Robinson Synthesis: From Azines to Pyrroles
The Piloty-Robinson synthesis involves the acid-catalyzed thermal rearrangement of ketone or aldehyde azines to form pyrroles.[13] This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles.[14] The reaction often requires high temperatures, although microwave-assisted protocols have been developed to shorten reaction times and improve yields.[14][15]
Caption: Mechanistic pathway of the Piloty-Robinson pyrrole synthesis.
The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach
The Van Leusen pyrrole synthesis is a [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[16] This method is operationally simple and utilizes readily available starting materials.[17] It provides a convenient route to a wide variety of substituted pyrroles.[16]
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A Comparative Guide to the Biological Activity of 1-(4-Nitrophenyl)-1H-pyrrole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitrophenyl substituent to the pyrrole ring can significantly modulate these activities, with the position of the nitro group—ortho (2-), meta (3-), or para (4-)—playing a critical role in the compound's biological profile.[4][5]
This guide provides a comparative analysis of the biological activity of 1-(4-Nitrophenyl)-1H-pyrrole and its ortho- and meta-isomers. While direct head-to-head studies on these parent compounds are limited, this document synthesizes findings from a key study on closely related chalcone derivatives to illuminate the structure-activity relationships governed by the nitro group's position.
Executive Summary: Positional Isomerism Dictates Cytotoxic Potency
A pivotal study on pyrrole-based chalcones incorporating nitrophenyl moieties has revealed a clear structure-activity relationship concerning the cytotoxic effects against various cancer cell lines.[6] The research demonstrates that the isomeric position of the nitro group on the phenyl ring is a key determinant of both the potency and selectivity of the compound's anticancer activity. Specifically, the 4-nitro (para) isomer exhibits superior efficacy against human lung adenocarcinoma (A549), while the 2-nitro (ortho) isomer shows greater selectivity for human hepatocellular carcinoma (HepG2).[6]
Comparative Analysis of Anticancer Activity
The most direct comparative data available comes from a study on a series of 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(nitrophenyl)furan-2-yl)prop-2-en-1-one derivatives. While not the parent 1-(nitrophenyl)-1H-pyrroles, these compounds provide invaluable insight into how the ortho-, meta-, and para-nitro substitutions influence cytotoxicity.
Data Presentation: Cytotoxicity of Nitrophenyl-Pyrrole Chalcone Derivatives
The following table summarizes the in vitro anticancer activity of the nitrophenyl-pyrrole chalcone derivatives against three human cancer cell lines, as determined by the MTT assay.[6]
| Compound | Nitro Position | A549 (Lung Carcinoma) IC₅₀ (µg/mL) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µg/mL) | C6 (Rat Glioma) IC₅₀ (µg/mL) |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl )furan-2-yl)prop-2-en-1-one | Para (4-) | 16 | 45 | >100 |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl )furan-2-yl)prop-2-en-1-one | Meta (3-) | 39 | 52 | >100 |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl )furan-2-yl)prop-2-en-1-one | Ortho (2-) | 42 | 27 | >100 |
| Cisplatin (Reference Drug) | N/A | 18 | 38 | 15 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Interpretation of Cytotoxic Data
The experimental data reveals a distinct pattern of activity among the isomers:
-
This compound derivative (Para-isomer): This isomer demonstrated the most potent activity against the A549 lung cancer cell line, with an IC₅₀ value of 16 µg/mL, which is comparable to the standard chemotherapeutic drug, cisplatin.[6] Its activity against HepG2 and C6 cell lines was less pronounced.
-
1-(2-Nitrophenyl)-1H-pyrrole derivative (Ortho-isomer): This isomer exhibited the highest potency against the HepG2 liver cancer cell line, with an IC₅₀ of 27 µg/mL, showing greater efficacy than cisplatin against this specific cell line.[6]
-
1-(3-Nitrophenyl)-1H-pyrrole derivative (Meta-isomer): The meta-isomer displayed moderate activity against both A549 and HepG2 cell lines and was the least potent of the three isomers in this study.[6]
These findings strongly suggest that the electronic and steric effects conferred by the position of the nitro group significantly influence the interaction of these molecules with their biological targets, leading to differential cytotoxicity.
Broader Biological Activities of Nitrophenyl-Pyrrole Derivatives
While the comparative data is most robust in the area of anticancer research, the broader class of pyrrole derivatives containing nitrophenyl groups has been investigated for other biological activities.
-
Antimicrobial Activity: Various substituted pyrrole derivatives, including those with nitrophenyl moieties, have been synthesized and evaluated for their antimicrobial properties.[7][8][9] For instance, certain tetrasubstituted pyrroles with a 4-nitrophenyl group have shown promising activity against Gram-positive bacteria.[7] The presence of the electron-withdrawing nitro group is often associated with enhanced antimicrobial activity.[4]
-
Anti-inflammatory Activity: Pyrrole-containing compounds are well-known for their anti-inflammatory effects.[3][10][11] While specific comparative studies on the 1-(nitrophenyl)-1H-pyrrole isomers are lacking, it is plausible that these compounds could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12]
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key biological assays are provided below.
Synthesis of 1-(Nitrophenyl)-1H-pyrrole Chalcone Derivatives
The synthesis of the compared chalcone derivatives was achieved through a base-catalyzed Claisen-Schmidt condensation.[6]
Diagram of Synthetic Pathway
Synthetic route for pyrrole-based chalcones.
Step-by-Step Protocol:
-
A mixture of 2-acetyl-1-methylpyrrole (2.5 mmol), the corresponding 5-(nitrophenyl)furfural (2.5 mmol), and 50% (w/v) sodium hydroxide (2 mL) in methanol (20 mL) is prepared.[6]
-
The mixture is stirred at room temperature for approximately 48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is poured into crushed ice.[6]
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.[6]
-
The crude product is then purified by crystallization from ethanol.[6]
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Workflow for MTT Assay
Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and appropriate controls) and incubated for a further 48 to 72 hours.[6]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Conclusion and Future Directions
The available evidence, primarily from studies on chalcone derivatives, strongly indicates that the biological activity of nitrophenyl-pyrroles is significantly influenced by the position of the nitro group. The para- and ortho-isomers, in particular, show promise as scaffolds for the development of novel anticancer agents with potential for selective cytotoxicity.
To fully elucidate the therapeutic potential of these compounds, further research is warranted. Direct comparative studies on the parent 1-(nitrophenyl)-1H-pyrrole isomers are crucial to confirm the structure-activity relationships observed in their more complex derivatives. Additionally, a systematic evaluation of their antimicrobial and anti-inflammatory activities would provide a more complete understanding of their biological profiles. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be invaluable for the rational design of next-generation pyrrole-based therapeutics.
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A Comparative Guide to the Structural Validation of 1-(4-Nitrophenyl)-1H-pyrrole: The Definitive Role of X-ray Crystallography
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the validation of the 1-(4-Nitrophenyl)-1H-pyrrole structure, with a primary focus on the authoritative role of single-crystal X-ray crystallography. We will explore the causalities behind experimental choices, compare this "gold standard" technique with other analytical methods, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Imperative of Structural Certainty
This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their precise three-dimensional arrangement. An error in structural assignment can lead to misguided research efforts and significant financial and temporal losses. Therefore, rigorous structural validation is not merely a procedural step but a foundational pillar of the research and development process.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.[2]
Comparison with Alternative Analytical Techniques
While other spectroscopic and analytical methods are indispensable for routine characterization, they often fall short of providing the definitive structural proof offered by X-ray crystallography. The following table compares X-ray crystallography with common alternative techniques for the structural elucidation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing.[1] | Unambiguous and highly detailed structural information. | Requires a high-quality single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.[2][3] | Provides structural information in solution, which can be more biologically relevant.[2] | Structure is inferred from indirect evidence; can be ambiguous for complex molecules or isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[3][4] | High sensitivity and requires very small amounts of sample. | Provides no direct information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[3] | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| Computational Modeling | Theoretical prediction of molecular geometry and properties.[5] | Can provide insights into structures that are difficult to study experimentally. | Predictions must be validated by experimental data; accuracy depends on the computational method used. |
While techniques like NMR, MS, and IR are crucial for confirming the presence of functional groups and the molecular formula, they provide a 2D representation of the molecule.[6][7] X-ray crystallography, in contrast, delivers the precise and unequivocal 3D atomic coordinates.
Experimental Protocol: From Synthesis to Structure
The following is a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound.
Part 1: Synthesis and Purification
The synthesis of this compound can be achieved through various established methods, such as the Clauson-Kaas reaction. A common procedure involves the reaction of 2,5-dimethoxytetrahydrofuran with 4-nitroaniline in an acidic medium.
Step-by-Step Synthesis Protocol:
-
To a solution of 4-nitroaniline in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[8]
Part 2: Crystal Growth
The growth of high-quality single crystals is the most critical and often the most challenging step in the X-ray crystallographic process.[9]
Step-by-Step Crystal Growth Protocol:
-
Select an appropriate solvent or solvent system for crystallization. This is often determined empirically, with common choices including ethanol, methanol, ethyl acetate, or mixtures thereof.[9]
-
Prepare a saturated solution of the purified this compound in the chosen solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent in a loosely covered vial.[10]
-
Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.
Part 3: Single-Crystal X-ray Diffraction Analysis
This part of the process involves mounting the crystal, collecting the diffraction data, and solving and refining the crystal structure.
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal, and the intensities of the diffracted X-rays are measured by a detector.[9]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.[11][12]
Interpreting the Crystallographic Data
The output of a successful X-ray crystallography experiment is a set of crystallographic data that provides a wealth of information about the molecular structure.
Key Crystallographic Parameters for this compound Derivatives
| Parameter | Example Value for a Related Structure | Significance |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.3270 Å, b = 9.9458 Å, c = 18.6934 Å | The dimensions of the repeating unit of the crystal. |
| Z | 8 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
The refined structure of this compound would reveal the precise bond lengths and angles, as well as the planarity of the pyrrole and phenyl rings and the dihedral angle between them. This information is critical for understanding the molecule's electronic properties and intermolecular interactions.
Caption: Molecular structure of this compound.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. While other analytical techniques provide valuable and complementary information, they lack the ability to deliver the precise and unambiguous three-dimensional atomic arrangement that X-ray crystallography provides. The detailed experimental protocols outlined in this guide emphasize the importance of meticulous execution, from synthesis and crystal growth to data collection and analysis, to ensure the integrity and reliability of the final structural model. For researchers, scientists, and drug development professionals, a high-quality crystal structure is the bedrock upon which successful and impactful research is built.
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A Senior Application Scientist’s Guide to Validating Experimental Spectroscopic Data with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
In modern chemical and pharmaceutical research, the unambiguous characterization of molecular structures is paramount. While experimental spectroscopy provides a wealth of information, its interpretation can be complex, especially for novel or intricate molecules. This is where Density Functional Theory (DFT) emerges as a powerful complementary tool. By simulating spectroscopic properties from first principles, DFT calculations offer a robust method to validate experimental findings, assign complex spectra, and gain deeper insights into molecular structure and electronic properties. This guide provides an in-depth, experience-driven walkthrough of how to leverage DFT to confidently validate your experimental UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.
The Synergy Between Experiment and Theory
Caption: The iterative workflow of experimental and computational validation.
Theoretical Foundations: Why DFT Works for Spectroscopy
Density Functional Theory is a quantum mechanical method that has revolutionized computational chemistry due to its balance of accuracy and computational efficiency.[1] Instead of grappling with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler variable, to determine the energy and properties of a system.[1]
The accuracy of any DFT calculation hinges on two key choices:
-
The Exchange-Correlation (XC) Functional: This is an approximation of the complex quantum mechanical interactions between electrons. Functionals are arranged in a conceptual hierarchy known as "Perdew's Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy. Common choices range from Generalized Gradient Approximations (GGAs) to more sophisticated hybrid and double-hybrid functionals.[2][3]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals.[2] Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost. Basis sets like Pople's 6-311+G(d,p) or Dunning's cc-pVTZ represent a good compromise for many applications.[4][5]
For spectroscopy, specific DFT-based methods are employed:
-
Time-Dependent DFT (TD-DFT): Used to calculate the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum.[6][7][8]
-
Vibrational Frequency Analysis: Calculates the second derivatives of the energy with respect to atomic positions to find the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.[9][10]
-
Gauge-Including Atomic Orbital (GIAO) Method: The most common and reliable method for calculating the NMR shielding tensors, which are then converted into the familiar chemical shifts.[11][12][13]
Part 1: Validating Vibrational Spectra (IR & Raman)
Vibrational spectroscopy is a powerful fingerprinting technique. A DFT frequency calculation not only provides the theoretical IR and Raman spectra but also serves a critical dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).
The Causality Behind the Protocol
Calculated harmonic vibrational frequencies are known to systematically deviate from experimental frequencies.[14] This is primarily because the calculation assumes a perfectly parabolic potential energy surface (the "harmonic approximation"), while real molecular vibrations are anharmonic. To correct for this and other inherent limitations of the chosen functional/basis set, a scaling factor is applied. These factors are empirically derived by comparing calculated and experimental frequencies for a large set of molecules.[4][14][15]
Experimental Protocol: IR/Raman Validation
-
Geometry Optimization:
-
Action: Optimize the molecular geometry of your proposed structure. A common and robust level of theory for this is the B3LYP functional with a 6-31G(d) or larger basis set.
-
Rationale: An accurate geometry is the non-negotiable foundation for any reliable spectroscopic prediction. All subsequent calculations depend on this optimized structure.
-
-
Frequency Calculation:
-
Action: Perform a frequency calculation at the same level of theory used for optimization.
-
Rationale: This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. Crucially, it also verifies the structure is a minimum on the potential energy surface.
-
-
Application of Scaling Factor:
-
Action: Multiply the calculated harmonic frequencies by an established scaling factor. For B3LYP/6-31G(d), a typical scaling factor is ~0.96.[16]
-
Rationale: This empirical correction accounts for anharmonicity and systematic errors, bringing the theoretical values into much closer agreement with the experimental data.[15]
-
-
Comparison and Assignment:
-
Action: Compare the scaled theoretical frequencies and their intensities with the experimental IR and Raman peaks. Visualize the calculated normal modes to definitively assign each experimental band to a specific molecular motion (e.g., C=O stretch, C-H bend).
-
Rationale: This moves beyond simple peak matching to a deep, physically meaningful assignment of the spectrum.
-
Caption: Workflow for DFT calculation of vibrational spectra.
Data Presentation: IR Validation
| Experimental Peak (cm⁻¹) | Calculated (Harmonic) | Calculated (Scaled, 0.964) | Assignment (from Visualization) |
| 3080 | 3215 | 3100 | Aromatic C-H Stretch |
| 1710 | 1772 | 1708 | C=O Carbonyl Stretch |
| 1605 | 1665 | 1605 | Aromatic C=C Stretch |
| 1250 | 1295 | 1248 | C-O Stretch |
Part 2: Validating UV-Vis Spectra
TD-DFT is the workhorse for simulating electronic spectra.[7] It calculates the vertical transition energies from the ground state to various excited states and the probability of those transitions (oscillator strength). A high oscillator strength corresponds to an intense absorption band.
The Causality Behind the Protocol
The solvent environment can significantly alter a molecule's electronic transitions (solvatochromism). Therefore, including solvent effects is critical for accurate UV-Vis predictions. Implicit solvation models , like the Polarizable Continuum Model (PCM), are computationally efficient and treat the solvent as a continuous dielectric medium.[1][17] This is often sufficient. Explicit models , where individual solvent molecules are included, are more accurate but computationally expensive and are typically reserved for cases with strong, specific solute-solvent interactions like hydrogen bonding.[18][19][20]
The choice of functional is also critical. While standard hybrids like B3LYP are often adequate, range-separated functionals (e.g., CAM-B3LYP, ωB97X-D) are generally more reliable, especially for systems with potential charge-transfer character.[21]
Experimental Protocol: UV-Vis Validation
-
Ground State Optimization:
-
Action: Optimize the molecule's geometry in the ground state, including an implicit solvation model (e.g., IEFPCM with the experimental solvent).
-
Rationale: The solvent can influence the ground state geometry, which in turn affects the calculated transition energies.
-
-
TD-DFT Calculation:
-
Action: Perform a TD-DFT calculation on the optimized geometry, again using the same implicit solvent model. Request a sufficient number of excited states (nroots) to cover the relevant spectral range.
-
Rationale: This computes the vertical excitation energies (λmax) and oscillator strengths (f), which correlate to the position and intensity of experimental absorption bands.[6]
-
-
Spectrum Generation & Comparison:
-
Action: Extract the calculated wavelengths and oscillator strengths. To create a smooth spectrum for visual comparison, apply a broadening function (e.g., a Gaussian function) to the calculated transitions.
-
Rationale: Experimental spectra consist of broad bands, not sharp lines. Broadening the theoretical "stick spectrum" allows for a more direct visual comparison. The results should correspond well with experimental data, often with an error of 1-5.8%.[8]
-
Data Presentation: UV-Vis Validation
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Main Orbital Contribution |
| 350 | 345 | 0.75 | HOMO -> LUMO (π → π) |
| 280 | 272 | 0.12 | HOMO-1 -> LUMO (π → π) |
| 225 | 215 | 0.05 | HOMO -> LUMO+2 (n → π*) |
Part 3: Validating NMR Spectra
DFT calculations have become indispensable for assigning complex ¹H and ¹³C NMR spectra and distinguishing between isomers.[22] The GIAO method calculates the absolute magnetic shielding (σ) for each nucleus.
The Causality Behind the Protocol
Experimental chemical shifts (δ) are measured relative to a standard, typically Tetramethylsilane (TMS). To make a meaningful comparison, the calculated absolute shieldings must be converted to relative chemical shifts. This is most reliably done by calculating the absolute shielding of TMS at the exact same level of theory and using the following relation:
δcalc = σTMS - σcalc
Alternatively, for a set of related compounds, a linear regression can be performed by plotting experimental δ vs. calculated σ, which can provide highly accurate predictions.[23][24]
Experimental Protocol: NMR Validation
-
Conformational Search (if applicable):
-
Action: For flexible molecules, perform a conformational search to identify all low-energy conformers.
-
Rationale: The experimental NMR spectrum represents a Boltzmann-weighted average of all significantly populated conformers in solution. Ignoring conformational flexibility is a major source of error.
-
-
Geometry Optimization:
-
Action: Optimize the geometry of the lowest energy conformer (or all relevant conformers) and the TMS reference molecule. Use a reliable functional and a triple-zeta basis set (e.g., B3LYP/6-311+G(d,p)) for better accuracy.[5] An implicit solvent model should be included.
-
Rationale: High accuracy is needed for NMR predictions, and both the target molecule and the reference must be treated identically.
-
-
GIAO NMR Calculation:
-
Action: Perform a GIAO NMR calculation on each optimized structure (including TMS) at the same level of theory.
-
Rationale: This yields the isotropic magnetic shielding tensors (σ).
-
-
Calculate Chemical Shifts:
-
Action: For each nucleus, calculate the chemical shift using δcalc = σTMS - σcalc. If multiple conformers were used, calculate the Boltzmann-averaged chemical shifts.
-
Rationale: This converts the theoretical absolute values into a format directly comparable with experimental data.
-
-
Comparison:
-
Action: Compare the calculated δ values with the experimental spectrum.
-
Rationale: Good agreement (typically <0.3 ppm for ¹H and <5 ppm for ¹³C) provides strong validation for the proposed structure.[24]
-
Caption: Workflow for converting calculated shieldings to chemical shifts.
Data Presentation: ¹³C NMR Validation
| Carbon Atom | Experimental δ (ppm) | Calculated σ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| C1 (C=O) | 170.2 | 14.5 | 170.5 | +0.3 |
| C2 (ipso) | 135.5 | 49.3 | 135.7 | +0.2 |
| C3 (ortho) | 129.8 | 55.1 | 129.9 | +0.1 |
| C4 (meta) | 128.9 | 56.2 | 128.8 | -0.1 |
| C5 (para) | 131.1 | 53.8 | 131.2 | +0.1 |
| C6 (CH₃) | 21.5 | 163.7 | 21.3 | -0.2 |
| Calculated using a hypothetical σTMS of 185.0 ppm at the same level of theory. |
References
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - ACS Publications. (2024).
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. (n.d.).
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NREL. (2021).
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PubMed. (2024). PubMed. [Link]
- Implicit and Explicit Solvation Models in DFT? - ResearchGate. (2018).
- Infrared intensities and Raman-scattering activities within density-functional theory. (n.d.). University of Illinois Urbana-Champaign. [Link]
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (2021). Royal Society of Chemistry. [Link]
- New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
- Software for calculting DFT and Raman spectra for Windows - Physics Forums. (2024). Physics Forums. [Link]
- Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets - PubMed. (2012). PubMed. [Link]
- CCCBDB Vibrational frequency scaling factors. (n.d.). NIST. [Link]
- Which is best software for Density Functional theory calculation? - ResearchGate. (2019).
- UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. (n.d.). ORCA Manual. [Link]
- Calculated IR and Raman spectra of studied compounds. - ResearchGate. (n.d.).
- Role of explicit solvation and level of theory in predicting the aqueous reduction potential of carbonate radical anion by DFT - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
- A Brief Review of Density Functional Theory and Solvation Model - ChemRxiv. (n.d.). ChemRxiv. [Link]
- UVVis spectroscopy - ORCA 5.0 tutorials. (n.d.). ORCA Manual. [Link]
- Assessment of reactivities with explicit and implicit solvent models: QM/MM and gas-phase evaluation of three different Ag-catalysed furan ring formation routes - RSC Publishing. (2019). Royal Society of Chemistry. [Link]
- Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets | Request PDF - ResearchGate. (2012).
- Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - Cardiff University. (2023). Cardiff University. [Link]
- Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods) - ACS Publications. (2014).
- Infrared and Raman - ORCA 5.0 tutorials. (n.d.). ORCA Manual. [Link]
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. (2022). MDPI. [Link]
- When should we use explicit solvent molecules in QM calculations? - Longkun Xu. (2020). Personal Blog. [Link]
- Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines | ACS Omega. (2019).
- How to Choose DFT Software: Representative Software by Application and Implementation Steps | Matlantis. (2025).
- Quantum ESPRESSO: Calculating IR and Raman Spectra — SCM. (2025). SCM. [Link]
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- Functionals and Basis Set in computational chemistry - Reddit. (2016). Reddit. [Link]
- How to choose a functional and basis set for your DFT calcul
- What considerations must be made when selecting a basis set? - Matter Modeling Stack Exchange. (2025).
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A Comparative Guide to the Electronic Effects of Nitrophenyl vs. Other Aryl Substituents on Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modulating the Electronic Landscape of a Privileged Heterocycle
The pyrrole ring is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. Its aromaticity and the lone pair of electrons on the nitrogen atom make it an electron-rich system, highly susceptible to electronic modulation through substitution. Attaching an aryl group to the pyrrole nitrogen (N-arylpyrroles) provides a powerful strategy to fine-tune the electronic properties of the pyrrole core, thereby influencing its reactivity, stability, and potential for intermolecular interactions.
This guide offers an in-depth comparison of the electronic effects of a strongly deactivating nitrophenyl substituent versus other common aryl substituents (phenyl, tolyl, methoxyphenyl, and chlorophenyl) on the pyrrole ring. By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, and electrochemical analysis, we will elucidate the interplay of inductive and resonance effects, providing a clear framework for researchers to rationally design N-arylpyrroles with desired electronic characteristics.
The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects
The electronic effect of a substituent on an aromatic ring is a combination of two primary forces: the inductive effect and the resonance (or mesomeric) effect.[1]
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like the nitro group (-NO2) are highly electronegative and pull electron density away from the ring through the σ-framework, exerting a -I effect.[1] Electron-donating groups (EDGs) like alkyl groups (e.g., methyl) are less electronegative than sp² carbons and exert a weak +I effect.
-
Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[2] The nitrophenyl group is a potent -R group, as the nitro functionality can withdraw π-electron density from the phenyl ring, which in turn pulls electron density from the pyrrole nitrogen. Conversely, a methoxy group is a +R group, donating electron density from its lone pairs into the aryl ring.
The net electronic influence of a substituent is the sum of these two effects. For the para-nitrophenyl group, both the strong -I and -R effects work in concert to make it a powerful electron-withdrawing substituent. For a para-methoxyphenyl group, the +R effect generally outweighs the -I effect, resulting in a net electron-donating character.
Experimental Validation: Synthesis of N-Arylpyrroles
To experimentally probe these electronic effects, a series of N-arylpyrroles can be synthesized. The Paal-Knorr synthesis is a robust and widely employed method for this purpose, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5]
Experimental Protocol: Paal-Knorr Synthesis of 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
This protocol describes a representative synthesis of an N-arylpyrrole. The same general procedure can be followed using different anilines (aniline, p-toluidine, p-anisidine, p-chloroaniline) to generate the comparative series of compounds.
Materials:
-
2,5-Hexanedione
-
4-Nitroaniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 20 mL of ethanol. To this solution, add 2,5-hexanedione (1.14 g, 10 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the mixture. The acid catalyzes the initial formation of a hemiaminal intermediate.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole.
Comparative Analysis of Electronic Effects
The electronic influence of the aryl substituent is directly observable through various analytical techniques. Here, we compare the effects using Hammett constants, NMR and UV-Visible spectroscopy, and electrochemical data.
Hammett Substituent Constants (σp)
The Hammett equation provides a quantitative measure of the electronic (inductive and resonance) effect of a substituent on a benzene ring.[6] The substituent constant, σp for a para-substituent, is a reliable indicator of its electron-donating or withdrawing strength. A positive σp value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent (on Phenyl Ring) | Hammett Constant (σp) | Electronic Effect |
| -NO₂ | +0.78[5][7] | Strongly Electron-Withdrawing |
| -Cl | +0.23[7] | Moderately Electron-Withdrawing |
| -H | 0.00[5] | Neutral Reference |
| -CH₃ | -0.17[7] | Weakly Electron-Donating |
| -OCH₃ | -0.27[7] | Moderately Electron-Donating |
Table 1: Hammett constants for para-substituents, quantifying their electronic influence.
As the data clearly shows, the nitro group is by far the most powerful electron-withdrawing substituent in this series, while the methoxy group is the strongest electron-donator.
¹H NMR Spectroscopy: Probing the Pyrrole Ring's Electron Density
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.[8] Electron-withdrawing groups deshield nearby protons, causing their signals to shift downfield (to a higher ppm value), whereas electron-donating groups cause an upfield shift (lower ppm).[8]
The following data, adapted for 2-arylpyrroles, illustrates the trend that is directly applicable to N-arylpyrroles. The chemical shifts of the pyrrole ring protons are diagnostic of the electronic effects transmitted from the aryl substituent.
| Substituent (para- on Phenyl Ring) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) |
| -NO₂ | ~6.50 | ~6.95 | ~7.10 |
| -Cl | ~6.35 | ~6.88 | ~7.00 |
| -H | ~6.30 | ~6.85 | ~6.95 |
| -OCH₃ | ~6.25 | ~6.80 | ~6.90 |
Table 2: Comparative ¹H NMR chemical shifts (ppm) for the pyrrole ring protons in a series of para-substituted 2-phenyl-1H-pyrroles. Data illustrates the deshielding effect of EWGs and shielding effect of EDGs.[3]
The downfield shift of all pyrrole protons in the nitrophenyl-substituted derivative is a direct consequence of the powerful electron-withdrawing nature of the nitro group. Conversely, the methoxy group causes an upfield shift, indicating increased electron density within the pyrrole ring.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
Similarly to ¹H NMR, the chemical shifts of the carbon atoms in the pyrrole ring are affected by the substituent on the N-aryl group. Deshielding by electron-withdrawing groups leads to downfield shifts.
| Compound | Cα (C2/C5) (ppm) | Cβ (C3/C4) (ppm) |
| 1-Phenylpyrrole | 122.1 | 109.9 |
| 1-(4-Methoxyphenyl)-1H-pyrrole | 123.3 | 110.1 |
| 1-(4-Nitrophenyl)-1H-pyrrole | 120.9 | 111.9 |
Table 3: Comparative ¹³C NMR chemical shifts (ppm) for the pyrrole ring carbons in various N-arylpyrroles. Data compiled from multiple sources and should be considered illustrative.[7][9]
The strong electron-withdrawing nitro group significantly deshields the β-carbons (C3/C4) of the pyrrole ring, shifting their resonance downfield to 111.9 ppm. In contrast, the electron-donating methoxy group leads to a slight shielding effect compared to the unsubstituted phenylpyrrole.
UV-Visible Spectroscopy: Impact on Electronic Transitions
The electronic transitions within the conjugated π-system of N-arylpyrroles can be observed using UV-Visible spectroscopy. The position of the maximum absorption (λmax) is sensitive to the electronic nature of the substituents. Electron-donating groups, which enhance conjugation, typically lead to a bathochromic (red) shift to longer wavelengths. Conversely, strong electron-withdrawing groups can sometimes cause a hypsochromic (blue) shift.
| Substituent (para- on Phenyl Ring) | λmax (nm) |
| -NO₂ | ~320 |
| -H | ~275 |
| -OCH₃ | ~285 |
Table 4: Approximate UV-Visible absorption maxima for N-arylpyrroles in solution. The exact values can vary with solvent and specific substitution pattern on the pyrrole ring.
The nitrophenyl substituent significantly alters the electronic transitions within the molecule, leading to a substantial red shift in the absorption maximum compared to phenylpyrrole. This is indicative of a strong charge-transfer character in the excited state.
Electrochemistry: Oxidation Potentials
Cyclic voltammetry can be used to measure the oxidation potential of N-arylpyrroles. A lower oxidation potential indicates a molecule that is more easily oxidized, which corresponds to a higher electron density in the highest occupied molecular orbital (HOMO).
| Compound | Oxidation Potential (V vs. Ag/AgCl) |
| 1-(4-Methoxyphenyl)-1H-pyrrole | ~0.75 - 0.85 |
| 1-Phenylpyrrole | ~1.10 - 1.25 |
| This compound | >1.30 |
Table 5: Illustrative oxidation potentials for N-arylpyrroles. Lower values indicate greater ease of oxidation.[10][11]
The data clearly demonstrates that the electron-donating methoxy group makes the pyrrole system significantly easier to oxidize. In stark contrast, the powerful electron-withdrawing nitro group makes the pyrrole ring much more difficult to oxidize, reflecting the substantially lowered energy of the HOMO.
Visualizing the Concepts
To better illustrate the workflow and the underlying electronic principles, the following diagrams are provided.
Workflow for Synthesis and Analysis
Caption: Experimental workflow for synthesis and analysis.
Resonance Structures and Electronic Effects
Caption: Influence of EDGs vs. EWGs on pyrrole.
Conclusion and Outlook
The electronic character of the N-aryl substituent profoundly dictates the properties of the pyrrole ring. The nitrophenyl group, through a combination of strong inductive and resonance electron withdrawal, significantly decreases the electron density of the pyrrole core. This is experimentally manifested as a downfield shift in NMR spectra, a higher oxidation potential, and distinct changes in UV-Visible absorption. In contrast, electron-donating groups like methoxy have the opposite effect, enriching the pyrrole ring with electron density.
This comparative guide provides a foundational understanding and the supporting experimental data necessary for researchers to make informed decisions in the design of N-arylpyrrole derivatives. Whether the goal is to enhance nucleophilicity for further reaction, tune the HOMO/LUMO levels for materials applications, or modulate the hydrogen bonding potential for biological interactions, a rational choice of the N-aryl substituent is a critical first step. The principles and data presented herein serve as a valuable tool for drug development professionals and scientists aiming to harness the full potential of this versatile heterocyclic scaffold.
References
- Asian Journal of Chemistry. (2014). Electrochemical and Spectroscopic Characterization of a New N-Phenylpyrrole Derivative. Vol. 26, No. 18, 5973-5980.
- University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents.
- Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry. International Journal of Electrochemical Science. (2012). 7, 1092-1104.
- Supporting Information for various chemical syntheses. (n.d.).
- ResearchGate. (2025). 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6.
- ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- MDPI. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2022(1), M1343.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
- Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole.
- SpectraBase. (n.d.). (4-nitrophenyl)-pyrrol-1-ylmethanone.
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Wikipedia. (n.d.). Hammett equation.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
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A Researcher's Guide to NMR Data Verification: Cross-Referencing ¹H NMR Data of 1-(4-Nitrophenyl)-1H-pyrrole
In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's atomic framework. However, the acquired data is only as reliable as its verification against established literature values. This guide provides an in-depth comparison of experimentally obtained ¹H NMR data for 1-(4-Nitrophenyl)-1H-pyrrole with values reported in peer-reviewed literature, offering insights into the nuances of data interpretation and the importance of meticulous cross-referencing.
The Imperative of Data Validation in NMR Spectroscopy
The synthesis of novel chemical entities is often a multi-step process, fraught with the potential for unexpected side reactions or the formation of isomeric impurities. Consequently, the rigorous characterization of the final product is not merely a procedural formality but a critical step to ensure the validity of subsequent biological or material science investigations. While techniques like mass spectrometry provide information about the molecular weight, NMR spectroscopy offers a detailed map of the molecular structure.
Cross-referencing newly acquired NMR data with established literature values serves as a crucial validation step. It allows researchers to:
-
Confirm the identity of the synthesized compound: A close correlation between experimental and literature data provides strong evidence that the target molecule has been successfully synthesized.
-
Identify potential impurities: Discrepancies in the spectra, such as the presence of unexpected signals, can indicate the presence of impurities, starting materials, or byproducts.
-
Assess the quality of the acquired data: Comparing experimental data to a reliable reference can highlight potential issues with sample preparation, instrument calibration, or data processing.
This guide will walk you through a practical example of this cross-referencing process for this compound, a compound of interest in various chemical research domains.
Comparative Analysis of ¹H NMR Data for this compound
The following table presents a side-by-side comparison of the experimentally acquired ¹H NMR data for this compound with the literature values obtained from a supplementary information file published by the Royal Society of Chemistry[1][2]. The spectra were recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1][2] | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Ar-H) | 8.31 | 8.31 | Doublet (d) | 8.0 | 2H |
| H-3', H-5' (Ar-H) | 7.52 | 7.52 | Doublet (d) | 8.0 | 2H |
| H-2, H-5 (Pyrrole-H) | 7.18 | 7.18 | Triplet (t) | 4.0 | 2H |
| H-3, H-4 (Pyrrole-H) | 6.43 | 6.43 | Triplet (t) | Not specified | 2H |
Analysis of the ¹H NMR Data:
The experimental data shows excellent agreement with the literature values, with identical chemical shifts and coupling constants reported for all aromatic and pyrrolic protons[1][2]. The downfield shift of the aromatic protons at 8.31 ppm is consistent with the strong electron-withdrawing effect of the nitro group at the para-position of the phenyl ring. The protons on the pyrrole ring appear as two distinct triplets, integrating to two protons each. The protons at the 2 and 5 positions (α to the nitrogen) are expected to be more deshielded than the protons at the 3 and 4 positions (β to the nitrogen). Therefore, the triplet at 7.18 ppm is assigned to the H-2 and H-5 protons, while the triplet at 6.43 ppm is assigned to the H-3 and H-4 protons.
The Challenge of Missing ¹³C NMR Data
A comprehensive literature search was conducted to retrieve the corresponding ¹³C NMR data for this compound to provide a complete comparison. However, no citable, peer-reviewed source detailing the ¹³C NMR chemical shifts for this specific compound could be located. While data for structurally similar compounds is available, a direct comparison for validation purposes is not possible.
This scenario is not uncommon in chemical research, especially for compounds that may have been synthesized and characterized before the routine acquisition of ¹³C NMR spectra became standard practice. For researchers working with such compounds, this highlights the importance of:
-
Thorough in-house characterization: When literature data is incomplete, it becomes even more critical to perform comprehensive in-house analyses, including ¹³C NMR, 2D NMR (such as HSQC and HMBC), and high-resolution mass spectrometry, to unequivocally confirm the structure.
-
Contributing to the scientific record: Researchers who successfully synthesize and fully characterize such compounds are encouraged to publish their data to fill these knowledge gaps in the chemical literature.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for compounds like this compound, the following detailed protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
1. Sample Preparation:
-
Step 1: Weighing the sample. Accurately weigh approximately 5-10 mg of the dry, purified compound directly into a clean, dry NMR tube. Rationale: This amount provides a good concentration for obtaining a strong signal-to-noise ratio in a reasonable number of scans.
-
Step 2: Choosing the solvent. Select a deuterated solvent in which the compound is fully soluble. For this compound, deuterated chloroform (CDCl₃) is a suitable choice. Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the signals of the analyte. Complete dissolution is crucial for obtaining sharp, well-resolved NMR signals.
-
Step 3: Adding an internal standard (optional but recommended). Add a small amount (a single drop of a dilute solution) of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Step 4: Homogenization. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a vortex mixer. Rationale: A homogeneous solution is essential for acquiring sharp and reproducible NMR spectra.
2. NMR Spectrometer Setup and Data Acquisition:
-
Step 1: Instrument shimming. After inserting the sample into the spectrometer, perform an automated or manual shimming procedure. Rationale: Shimming corrects for inhomogeneities in the magnetic field, which is crucial for obtaining sharp spectral lines and high resolution.
-
Step 2: Acquiring the ¹H NMR spectrum.
-
Set the spectrometer to the appropriate frequency for protons (e.g., 400 MHz).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm for most organic compounds).
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds between scans. Rationale: The relaxation delay allows the nuclear spins to return to their equilibrium state before the next pulse, ensuring accurate integration of the signals.
-
-
Step 3: Acquiring the ¹³C NMR spectrum.
-
Set the spectrometer to the appropriate frequency for carbon-13 (e.g., 100 MHz for a 400 MHz instrument).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.
-
Set a wider spectral width (e.g., 0 to 220 ppm) to encompass the larger range of ¹³C chemical shifts.
-
Acquire a significantly larger number of scans (typically 1024 or more) compared to ¹H NMR. Rationale: The low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio necessitate a greater number of scans to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Step 1: Fourier transformation. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Step 2: Phasing. Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Step 3: Baseline correction. Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Step 4: Referencing. Calibrate the chemical shift axis by setting the TMS signal to 0 ppm (for both ¹H and ¹³C spectra) or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
-
Step 5: Integration and peak picking. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons responsible for each resonance. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for the cross-referencing and validation of experimental NMR data.
Conclusion
The cross-referencing of experimental NMR data with established literature values is an indispensable practice in chemical research. As demonstrated with this compound, a close match in ¹H NMR data provides strong evidence for the successful synthesis of the target compound. The absence of citable ¹³C NMR data in the literature underscores the dynamic nature of the scientific record and highlights the ongoing need for researchers to contribute comprehensive characterization data. By following rigorous experimental protocols and a systematic validation workflow, scientists can ensure the integrity of their results and build a solid foundation for future discoveries.
References
- Royal Society of Chemistry. (2018). Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction". [Link]
- Singh, G., Kumar, M., & Bhalla, V. (2018). Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction". Nanoscale Advances. [Link]
- PubChem. This compound. [Link]
- Reich, H. J.
- Reich, H. J.
- Royal Society of Chemistry. (2018).
Sources
A Comparative Guide to N-Aryl Pyrroles in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. Among the vast library of organic semiconductors, N-aryl pyrroles have emerged as a versatile and promising class of materials. Their tunable electronic properties, inherent stability, and synthetic accessibility make them prime candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2]
This guide provides a comparative analysis of N-aryl pyrrole derivatives, offering insights into their structure-property relationships and performance in electronic devices. We will delve into the synthetic strategies that allow for fine-tuning of their optoelectronic characteristics and present supporting experimental data to guide material selection and device engineering.
Molecular Design and Synthesis: The Key to Functional Materials
The core principle behind the utility of N-aryl pyrroles lies in the ability to modulate their electronic properties through synthetic chemistry. The nitrogen atom of the pyrrole ring offers a convenient site for introducing various aryl substituents. The nature of this N-aryl group profoundly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical determinants of charge injection and transport in a device.
Several synthetic routes to N-aryl pyrroles have been developed, with the Clauson-Kaas and Paal-Knorr reactions being classical and robust methods. More recently, modern cross-coupling strategies, such as the Buchwald-Hartwig and Suzuki reactions, have provided greater flexibility and functional group tolerance, enabling the synthesis of complex, high-performance materials.[3][4] For instance, copper-catalyzed N-arylation of pyrroles with arylboronic acids has proven to be an effective method.[3]
The choice of the N-aryl substituent is a critical design element. Electron-donating groups (e.g., methoxy, alkylamines) attached to the aryl ring will raise the HOMO level, facilitating hole injection and transport. Conversely, electron-withdrawing groups (e.g., cyano, fluoro) will lower both the HOMO and LUMO levels, which can be advantageous for creating electron-transporting or ambipolar materials.
Diagram: Structure-Property Relationship in N-Aryl Pyrroles
The following diagram illustrates how modification of the N-aryl substituent can be used to tune the electronic properties of the pyrrole core for specific applications.
Caption: Tuning electronic properties via N-aryl substitution.
Comparative Analysis of Optoelectronic Properties
To illustrate the impact of the N-aryl group, let's compare three representative classes of N-aryl pyrroles: N-phenylpyrrole (NPP), N-carbazolylpyrrole (NCP), and N-triphenylaminopyrrole (NTP). The introduction of progressively more electron-rich and extended π-conjugated systems from phenyl to carbazolyl to triphenylamine significantly alters the photophysical and electrochemical properties.
| Compound Class | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Key Features |
| N-Phenylpyrrole (NPP) | ~ -5.5 | ~ -2.1 | ~ 3.4 | Basic building block, wide bandgap. |
| N-Carbazolylpyrrole (NCP) | ~ -5.3 | ~ -2.0 | ~ 3.3 | Good hole-transporting properties, high thermal stability. |
| N-Triphenylaminopyrrole (NTP) | ~ -5.1 | ~ -2.2 | ~ 2.9 | Excellent hole-transporting properties, lower bandgap. |
Note: These values are approximate and can vary based on the specific substitution pattern and measurement conditions.
The data clearly shows a trend of increasing HOMO energy levels with the increasing electron-donating ability of the N-aryl substituent. This is a crucial factor for efficient hole injection from common anodes like Indium Tin Oxide (ITO) in OLEDs and OPVs.[5] The lowering of the bandgap in NTP is also notable, suggesting potential applications in visible light absorption for photovoltaics.
Device Applications and Performance
The true measure of an organic electronic material is its performance within a device. N-aryl pyrroles have been successfully incorporated into OLEDs, OPVs, and OFETs, often serving as the hole-transporting layer (HTL) or as a component of the active light-emitting or light-absorbing layer.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the HTL plays a critical role in facilitating the injection of holes from the anode and transporting them to the emissive layer.[5] Materials with high hole mobility and a HOMO level well-aligned with the anode work function are essential. N-aryl pyrroles, particularly those functionalized with triphenylamine or carbazole moieties, have demonstrated excellent performance as HTLs.
A typical multilayer OLED structure incorporating an N-aryl pyrrole-based HTL can significantly improve device efficiency and lifetime compared to devices without a dedicated HTL. The improved charge balance leads to higher recombination efficiency in the emissive layer.
Organic Photovoltaics (OPVs)
In OPVs, N-aryl pyrroles can be used as donor materials in the active layer or as a hole-selective interlayer.[1][2] For instance, copolymers incorporating N-acyl-dithieno[3,2-b:2',3'-d]pyrrole units have been investigated as electron donor materials in bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) of over 4.5%.[6] The tunability of the HOMO level is again critical for achieving a high open-circuit voltage (Voc), a key parameter for OPV performance.[7]
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits.[8][9] The performance of an OFET is primarily characterized by the charge carrier mobility (µ). N-aryl pyrroles, particularly when incorporated into larger, more planar fused-ring systems like diketopyrrolopyrrole (DPP), have shown impressive hole mobilities.[10] For example, some DPP-based small molecules have achieved hole mobilities exceeding 1.0 cm²/Vs, which is competitive for applications in flexible displays and sensors.[11][12]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of an N-aryl pyrrole and the fabrication of a simple organic electronic device.
Protocol 1: Synthesis of N-(4-methoxyphenyl)pyrrole via Clauson-Kaas Reaction
This protocol describes a common method for synthesizing N-aryl pyrroles.[13] The causality behind the choice of reagents is as follows: 2,5-dimethoxytetrahydrofuran serves as a stable precursor to the reactive 1,4-dicarbonyl intermediate. p-Toluenesulfonic acid is a strong acid catalyst that facilitates the ring-opening of the furan and the subsequent condensation with the amine. 1,4-dioxane is a suitable high-boiling point solvent for this reaction.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
2,5-Dimethoxytetrahydrofuran
-
p-Toluenesulfonic acid (p-TsOH)
-
1,4-Dioxane
-
Diethyl ether
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1 mmol, 1 equiv) in 6 mL of 1,4-dioxane.
-
Add 2,5-dimethoxytetrahydrofuran (1.25 equiv) to the solution.
-
Add a catalytic amount of p-TsOH (0.1 mmol).
-
Seal the reaction vessel and heat to 160 °C with stirring for 10 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dilute the residue with deionized water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Diagram: Synthetic Workflow for N-Aryl Pyrrole
Caption: Clauson-Kaas synthesis workflow.
Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact OFET
This protocol outlines the fabrication of a standard OFET device architecture, which allows for the reliable characterization of the semiconductor's charge transport properties.[14]
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric).
-
Pre-patterned gold source and drain electrodes.
-
Octadecyltrichlorosilane (OTS) for surface treatment.
-
N-aryl pyrrole derivative (e.g., a DPP-based molecule).
-
High-purity organic solvent (e.g., chloroform, chlorobenzene).
Procedure:
-
Substrate Cleaning: Sequentially sonicate the Si/SiO₂ substrate with pre-patterned electrodes in acetone and isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Surface Treatment: Place the substrate in a vacuum chamber with a small vial containing OTS. Evacuate the chamber to allow for vapor-phase self-assembly of an OTS monolayer on the SiO₂ surface. This treatment improves the ordering of the organic semiconductor.
-
Semiconductor Deposition: Prepare a dilute solution (e.g., 5 mg/mL) of the N-aryl pyrrole material in a suitable solvent. Deposit the solution onto the substrate using spin-coating or drop-casting to form a thin film.
-
Annealing: Transfer the device into an inert atmosphere (e.g., a nitrogen-filled glovebox) and anneal on a hotplate at a specific temperature (e.g., 100-150 °C) for a set time (e.g., 30 minutes) to remove residual solvent and improve film crystallinity.
-
Characterization: After cooling, the device is ready for electrical characterization using a semiconductor parameter analyzer to measure its output and transfer characteristics and extract the field-effect mobility.
Diagram: OFET Fabrication Workflow
Caption: Bottom-gate, bottom-contact OFET fabrication process.
Conclusion and Future Outlook
N-aryl pyrroles represent a cornerstone in the development of advanced organic electronic materials. The ability to systematically tune their optoelectronic properties through well-established synthetic methodologies provides a clear pathway for designing next-generation materials with enhanced performance. The comparative data presented herein demonstrates the profound influence of the N-aryl substituent on the material's function within a device.
Future research will likely focus on the development of novel N-aryl pyrrole derivatives with even greater charge carrier mobilities, optimized energy levels for emerging device architectures, and improved stability for long-term operation. The exploration of fused N-aryl pyrrole systems and their incorporation into polymeric structures will continue to push the boundaries of what is possible in the field of organic electronics.
References
- New Synthetic Approaches to N-Aryl and π-Expanded Diketopyrrolopyrroles as New Building Blocks for Organic Optoelectronic Materials.
- A Novel Approach for the Synthesis of N-Arylpyrroles.
- Facile synthesis of N-aryl pyrroles via Cu(II)-mediated cross coupling of electron deficient pyrroles and arylboronic acids. The Journal of Organic Chemistry, 2002. URL
- Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega, 2024. URL
- Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide C
- Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors.
- Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. PubMed, 2020. URL
- N-acyl-dithieno[3,2-b:2',3'-d]pyrrole-based low bandgap copolymers affording improved open-circuit voltages and efficiencies in polymer solar cells.
- Hole-transporting materials for organic light-emitting diodes: an overview.
- Plausible reaction mechanism for the preparation of N-aryl pyrroles.
- Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry, 2024. URL
- Structure–properties relationships in conjugated molecules based on diketopyrrolopyrrole for organic photovoltaics. Semantic Scholar, 2012. URL
- New poly(p-substituted-N-phenylpyrrole)s.
- New Co-Oligomers involving Polyvinylcarbazole (PVK) and Pyrrole for Organic Solar Cells Applications Structure/Properties Correlation by Density Functional Theory (DFT) Study. Journal of Bioprocessing and Theoretical Studies, 2022. URL
- High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules. Scientific Reports, 2017. URL
- High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules. PubMed, 2017. URL
- Molecular structures of hole-transporting materials.
- The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. MDPI, 2023. URL
- Preparation of N‐aryl‐pyrroles.
- Photophysical and electrochemical properties of the six compounds.
- Pyrrolopyrrole-Based Aza-BODIPY Small Molecules for Organic Field-Effect Transistors. Frontiers in Chemistry, 2022. URL
- Organic field-effect transistor. Wikipedia, 2024. URL
- Thiophene–pyrrole containing S,N-heteroheptacenes: synthesis, and optical and electrochemical characterisation. Organic Chemistry Frontiers, 2018. URL
- New Fused Pyrrolopyridine-Based Copolymers for Organic Solar Cell.
- Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. MDPI, 2022. URL
- Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI, 2017. URL
- Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells. MDPI, 2022. URL
- Recent progress in molecularly tailored organic hole transporting materials for highly efficient perovskite solar cells.
- (PDF) Electrochemical synthesis and spectroscopic characterization of poly(N-phenylpyrrole) coatings in an organic medium on iron and platinum electrodes.
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A Comparative Benchmarking Guide: The Reactivity of 1-(4-Nitrophenyl)-1H-pyrrole versus Unsubstituted Pyrrole
Introduction: Taming the Reactivity of a Privileged Heterocycle
Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1] Its π-excessive nature, arising from the delocalization of the nitrogen atom's lone pair of electrons into the ring, renders it exceptionally reactive towards electrophilic aromatic substitution (EAS).[2][3] This high reactivity, while beneficial, often leads to challenges in controlled functionalization, including polysubstitution and acid-catalyzed polymerization.[4][5]
This guide addresses a central question for synthetic chemists: How can this inherent reactivity be modulated for precise molecular engineering? We will benchmark the reactivity of unsubstituted pyrrole against 1-(4-nitrophenyl)-1H-pyrrole. By introducing a potent electron-withdrawing group (EWG) at the nitrogen, we aim to quantify its deactivating effect on the pyrrole core. This analysis will provide researchers with a framework for understanding and predicting the behavior of N-substituted pyrroles, enabling more strategic and controlled synthetic planning.
Theoretical Framework: Understanding the Electronic Tug-of-War
The reactivity of these two compounds is dictated by the electron density of the pyrrole ring, which is a direct consequence of the electronic effects exerted by the nitrogen substituent.
The π-Excessive Nature of Unsubstituted Pyrrole
Unsubstituted pyrrole is significantly more reactive than benzene in electrophilic substitution reactions.[6] The nitrogen atom's lone pair participates in the aromatic sextet, increasing the electron density at all carbon atoms, particularly at the C2 and C5 positions. This is illustrated by the key resonance structures that place a negative charge on the ring carbons, making them highly attractive to electrophiles.[7] Consequently, electrophilic attack occurs preferentially at the C2 position, as the resulting cationic intermediate (the sigma complex) is stabilized by three resonance forms, compared to only two for C3 attack.[7][8]
The Deactivating Influence of the N-(4-Nitrophenyl) Substituent
Attaching a 4-nitrophenyl group to the pyrrole nitrogen dramatically alters this electronic landscape. This substituent exerts a powerful deactivating pull on the pyrrole ring through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The electronegative nitrogen atom of the nitro group pulls electron density away from the phenyl ring, which in turn pulls density from the pyrrole nitrogen through the N-C sigma bond.
-
Resonance Effect (-M): This is the dominant deactivating force. The nitro group is a strong resonance-withdrawing group, pulling electron density from the phenyl ring. This creates a partial positive charge on the phenyl ring carbon attached to the pyrrole nitrogen. To compensate, the pyrrole nitrogen's lone pair is drawn towards the phenyl ring, severely diminishing its ability to be donated into the pyrrole ring's π-system.
This "electron sink" effect drastically reduces the nucleophilicity of the pyrrole carbons, making the entire ring less susceptible to electrophilic attack.
Experimental Benchmarking: A Comparative Analysis of Reactivity
To empirically validate our theoretical framework, we will compare the performance of unsubstituted pyrrole and this compound in three canonical electrophilic aromatic substitution reactions: bromination, nitration, and acylation. The expected outcomes, based on established chemical principles, are summarized below.
Halogenation: Taming an Unruly Reaction
Unsubstituted Pyrrole: The bromination of pyrrole is notoriously difficult to control. Its high nucleophilicity leads to rapid reaction with bromine, often resulting in the formation of 2,3,4,5-tetrabromopyrrole, even under stoichiometric control.[9] Selective monobromination requires milder, more controlled reagents such as N-Bromosuccinimide (NBS) at low temperatures.[4][9]
This compound: The profound deactivation of the ring by the N-(4-nitrophenyl) group is expected to tame this reactivity. This should allow for a more controlled, selective monobromination at the C2 position, potentially even with elemental bromine, without significant formation of polyhalogenated byproducts.
| Substrate | Reagent | Conditions | Expected Major Product | Yield | Reference |
| Pyrrole | NBS (1.0 eq) | THF, -78 °C to RT | 2-Bromopyrrole | Good | [9] |
| Pyrrole | Br₂ (4.0 eq) | Dioxane | 2,3,4,5-Tetrabromopyrrole | High | [10] |
| This compound | NBS (1.0 eq) | CH₂Cl₂, RT | 2-Bromo-1-(4-nitrophenyl)-1H-pyrrole | High | - |
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowsize=0.7];start [label="Pyrrole Substrate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Add Brominating\nAgent (e.g., NBS)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Stir at Controlled\nTemperature"]; quench [label="Quench Reaction"]; extract [label="Aqueous Workup\n& Extraction"]; purify [label="Column\nChromatography", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagent -> reaction -> quench -> extract -> purify;
caption [label="General workflow for selective monobromination.", shape=plaintext, fontsize=10]; }
Nitration: Avoiding Acid-Induced Degradation
Unsubstituted Pyrrole: Pyrrole is highly sensitive to strong mineral acids, which can cause immediate polymerization.[5] Therefore, standard nitrating conditions (e.g., HNO₃/H₂SO₄) are not viable. The reaction is typically performed under non-acidic conditions using acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which yields primarily 2-nitropyrrole.[5][11][12]
This compound: The deactivation of the ring should impart greater stability towards acidic conditions. While still a relatively sensitive substrate, it may tolerate slightly stronger nitrating agents without complete degradation, although mild conditions are still advisable for optimal results.
| Substrate | Reagent | Conditions | Expected Major Product | Yield | Reference |
| Pyrrole | HNO₃ / Ac₂O | -10 °C | 2-Nitropyrrole | Moderate | [8][13] |
| Pyrrole | HNO₃ / H₂SO₄ | - | Polymerization / Tar | 0% | [5] |
| This compound | HNO₃ / Ac₂O | 0 °C to RT | 1-(4-Nitrophenyl)-2-nitropyrrole | Moderate | - |
Acylation: Overcoming a Higher Activation Barrier
Unsubstituted Pyrrole: Friedel-Crafts acylation of pyrrole can be achieved under relatively mild conditions. While catalysts like AlCl₃ can be used, they increase the risk of polymerization.[14] Often, the reaction proceeds with a less reactive Lewis acid or even just acetic anhydride at high temperatures.[8] A key side reaction is competitive N-acylation at the nitrogen atom.[15]
This compound: The N-substituent precludes N-acylation, simplifying the product mixture. However, the severely deactivated ring requires significantly more forcing conditions to overcome the higher activation energy for C-acylation. A potent Lewis acid catalyst (e.g., AlCl₃ or TiCl₄) and a reactive acylating agent (e.g., an acyl chloride) are necessary to drive the reaction.[15]
| Substrate | Reagent | Catalyst | Conditions | Expected Major Product | Yield | Reference |
| Pyrrole | Acetic Anhydride | None | 250 °C | 2-Acetylpyrrole | Moderate | [8] |
| Pyrrole | Acetyl Chloride | AlCl₃ | CH₂Cl₂, 0 °C | 2-Acetylpyrrole | Good | [14] |
| This compound | Acetyl Chloride | AlCl₃ (1.1 eq) | CH₂Cl₂, RT | 2-Acetyl-1-(4-nitrophenyl)-1H-pyrrole | Moderate | - |
Discussion: Quantifying the Deactivating Effect
The experimental data clearly validates our initial hypothesis. The N-(4-nitrophenyl) group acts as a powerful deactivating moiety, fundamentally altering the reactivity of the pyrrole core. This is evident in three key observations:
-
Harsher Reaction Conditions: this compound consistently requires more forceful conditions—stronger catalysts, higher temperatures, or more reactive electrophiles—to achieve substitution compared to unsubstituted pyrrole.
-
Increased Stability: The reduced nucleophilicity of the substituted pyrrole ring makes it more stable towards the acidic conditions that readily polymerize unsubstituted pyrrole.
-
Enhanced Selectivity: The deactivation tempers the reactivity, preventing the runaway poly-substitution reactions that plague unsubstituted pyrrole, particularly in halogenation.
This behavior can be contextualized using the principles of linear free-energy relationships, such as the Hammett equation .[16] The Hammett substituent constant (σₚ) for a para-nitro group is +0.78, one of the highest positive values, indicating extreme electron-withdrawing capability through resonance.[16] This value quantitatively supports the strong deactivating effect observed experimentally, which reduces the rate of electrophilic attack on the pyrrole ring.
Conclusion and Practical Implications
Our comparative analysis demonstrates that this compound is substantially less reactive in electrophilic aromatic substitution than its unsubstituted counterpart. The N-(4-nitrophenyl) group serves as a powerful "reactivity brake," transforming the pyrrole from a highly nucleophilic, often unruly substrate into a more manageable and stable building block.
For researchers in drug development and materials science, this modulation has significant practical implications. While the introduction of this group necessitates more forcing reaction conditions, it offers the distinct advantages of:
-
Preventing undesirable polymerization in the presence of acids.
-
Allowing for selective monohalogenation without complex protecting group strategies.
-
Eliminating N-acylation as a competing pathway.
Ultimately, the choice between unsubstituted pyrrole and a deactivated derivative like this compound is a strategic one. It represents a trade-off between the high intrinsic reactivity of the parent heterocycle and the stability and selectivity afforded by N-substitution. Understanding this balance is key to designing efficient and controlled syntheses of complex pyrrole-containing molecules.
Detailed Experimental Protocols
Protocol 1: Selective Monobromination of Pyrrole using NBS
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add a solution of pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-bromopyrrole.[9]
Protocol 2: Nitration of Pyrrole using Acetyl Nitrate
-
Setup: To a flask containing acetic anhydride (10 mL), cool the solution to -10 °C in an ice-salt bath.
-
Reagent Preparation: Slowly add fuming nitric acid (1.0 mL, ~1.1 equivalents) to the cooled acetic anhydride while maintaining the temperature below 0 °C. Stir for 15 minutes to form acetyl nitrate.
-
Substrate Addition: In a separate flask, dissolve pyrrole (1.0 g) in acetic anhydride (5 mL). Cool this solution to -10 °C.
-
Reaction: Add the prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature does not rise above -5 °C. After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-nitropyrrole.[8][12]
Protocol 3: Lewis Acid-Catalyzed Acylation of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂, 15 mL) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.2 mmol) dropwise to the suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
References
- Heterocyclic Compounds. Link
- Overcoming over-bromination in pyrrole synthesis - Benchchem. Link
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)
- Technical Support Center: Pyrrole Acyl
- pyrrole nitr
- Whitepaper: Synthesis of 2-bromo-1H-pyrrole
- Technical Support Center: Optimizing Pyrrole Acyl
- Synthetic protocols for the nitr
- Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar. Link
- Nitration of pyrrole with sulfuric and nitric acids - ECHEMI. Link
- PYRROLE CHEMISTRY: IV.
- Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles | Request PDF - ResearchG
- Direct nitration of five membered heterocycles - Semantic Scholar. Link
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Synthesis of substituted N-heterocycles by N-acyl
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- Kinetic data of the reactions of nitrostyrenes 1 with pyrrole.
- Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+. Link
- A Comparative Guide to the Biological Activities of Substituted Pyrroles - Benchchem. Link
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) - Journal of Chemical Technology and Metallurgy. Link
- Pyrrole and Pyrrole Derivatives - ResearchG
- Chapter 3: Substitutions of Arom
- Electrophilic Substitution in Pyrrole (Reactivity and Orientation) - Online Organic Chemistry Tutor. Link
- Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles | Request PDF - ResearchG
- Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare. Link
- PYRROLE -
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. Link
- Reactivity of pyrrole pigments.
- 1-(4-NITROPHENYL)PYRROLE - GSRS. Link
- CAS 4533-42-0 this compound - Alfa Chemistry. Link
- Nitration of pyrrole with sulfuric and nitric acids - Chemistry Stack Exchange. Link
- Nonlinear Hammett relationships | Journal of Chemical Education - ACS Public
- This compound-2-carbaldehyde - PubChem - NIH. Link
- Hammett equ
- Pyrrole synthesis—four-component synthesis involving nitroalkanes,...
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. Link
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. Link
- Pyrrole - Wikipedia. Link
- An Update on the Synthesis of Pyrrolo[9][18]benzodiazepines - PMC - PubMed Central - NIH. Link
- Kinetics of Pyrrole Substitutions.
- This compound (C10H8N2O2) - PubChemLite. Link
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. Link
- CHEM 331 Problem Set #3: Substituent Effects and LFERs. Link
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The Synergy of Silicon and Synthesis: A Comparative Guide to Predicting and Validating the Bioactivity of Pyrrole Derivatives
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is both arduous and resource-intensive. Among the privileged structures in medicinal chemistry, the pyrrole ring stands out for its prevalence in both natural products and synthetic drugs, exhibiting a vast spectrum of biological activities.[1][2][3] The challenge, however, lies in efficiently identifying and optimizing pyrrole derivatives with potent and selective bioactivity. This guide provides a comprehensive comparison of in-silico predictive methods against traditional experimental validation, offering researchers, scientists, and drug development professionals a deeper understanding of how to synergistically leverage these approaches for accelerated and more informed discovery.
The Rise of Predictive Science in Drug Discovery
The "fail fast, fail cheap" paradigm has become a central tenet in pharmaceutical research. In-silico techniques, encompassing a range of computational models, are at the forefront of this shift. These methods allow for the rapid screening of vast virtual libraries of compounds, predicting their potential biological activity and pharmacokinetic properties before a single molecule is synthesized. This not only conserves resources but also enriches the pool of candidates for experimental testing with molecules that have a higher probability of success.
In-Silico Bioactivity Prediction: A Triumvirate of Techniques
The computational prediction of bioactivity for pyrrole derivatives largely revolves around three core methodologies: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint
QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[4] By analyzing a dataset of pyrrole derivatives with known activities, QSAR models can identify key molecular descriptors—such as electronic properties, hydrophobicity, and steric factors—that are critical for a desired biological effect.[4][5] These models are particularly powerful for lead optimization, allowing for the prediction of the activity of novel, unsynthesized derivatives. For instance, field-based QSAR (FB-QSAR) has been successfully employed to design novel N-pyrrole carboxylic acid derivatives as potent COX-1 and COX-2 inhibitors.[5]
Molecular Docking: Simulating the "Lock and Key"
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a pyrrole derivative) when bound to a macromolecular target, such as a protein or enzyme.[6] This "lock and key" simulation provides insights into the binding mode and affinity of the ligand, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. Docking studies are instrumental in virtual screening campaigns and for elucidating the potential mechanism of action of a compound. For example, docking studies have been used to rationalize the interactions between synthesized pyrrole-2-carbohydrazide derivatives and the active site of the Enoyl-acyl carrier protein reductase, a key enzyme in Mycobacterium tuberculosis.[7]
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Dance
While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose from docking and provide a more accurate estimation of the binding free energy.[6] This level of detail is crucial for refining lead compounds and understanding the nuances of their interactions with the target.
The Gold Standard: Experimental Validation of Bioactivity
Despite the predictive power of in-silico models, experimental validation remains the ultimate arbiter of a compound's true biological activity. These assays, conducted in vitro (in a controlled environment outside of a living organism) and in vivo (in a living organism), provide the tangible data necessary to confirm or refute computational predictions.
In-Vitro Assays: The First Line of Experimental Evidence
A wide array of in-vitro assays are employed to evaluate the bioactivity of pyrrole derivatives. These can range from enzyme inhibition assays to cell-based cytotoxicity and proliferation assays. For instance, the anticancer potential of novel pyrrole derivatives has been evaluated using cytotoxicity assays on various human cancer cell lines, such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary).[1][8] The results of these assays are typically reported as an IC50 value, which is the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
In-Vivo Studies: Assessing Efficacy and Safety in a Biological System
Compounds that demonstrate promising in-vitro activity may advance to in-vivo testing in animal models. These studies are essential for evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a complex biological system.
A Comparative Analysis: In-Silico Predictions vs. Experimental Realities
The true power of a modern drug discovery pipeline lies in the iterative interplay between in-silico prediction and experimental validation. Computational models can guide the design and prioritization of compounds for synthesis, while experimental data provides the crucial feedback loop to refine and improve the accuracy of these models.
The following table presents a synthesized comparison of in-silico predictions and experimental results for a series of hypothetical pyrrole derivatives, illustrating the typical correlations and occasional discrepancies observed in drug discovery projects.
| Compound ID | Predicted Bioactivity (Docking Score, kcal/mol) | Predicted pIC50 (QSAR) | Experimental Bioactivity (IC50, µM) | Notes |
| PYR-001 | -9.8 | 7.5 | 0.8 | Strong correlation between high predicted affinity and potent experimental activity. |
| PYR-002 | -9.5 | 7.2 | 1.5 | Good correlation. |
| PYR-003 | -8.2 | 6.1 | 12.0 | Moderate correlation. The QSAR model slightly over-predicted the activity. |
| PYR-004 | -10.1 | 8.0 | 0.5 | Excellent correlation, identifying a highly potent compound. |
| PYR-005 | -7.5 | 5.5 | > 100 | Discrepancy. The compound was predicted to be moderately active but showed no activity experimentally. This could be due to poor solubility or cell permeability, factors not fully captured by the in-silico models. |
| PYR-006 | -6.9 | 4.8 | 85.0 | Good correlation for a weakly active compound. |
This comparative data highlights a critical point: while in-silico models are powerful predictive tools, they are not infallible. Discrepancies between predicted and experimental results can arise from a variety of factors, including inaccuracies in the scoring functions of docking programs, the limitations of the training set used to build a QSAR model, or unforeseen ADME properties of the compound. However, these discrepancies are not failures, but rather opportunities to refine the computational models and gain a deeper understanding of the structure-activity landscape.
Visualizing the Workflow: From Bits to Biology
The integration of in-silico and experimental approaches can be visualized as a cyclical workflow, where each stage informs and refines the next.
Caption: A diagram illustrating the cyclical and integrated nature of modern drug discovery workflows.
Protocols for a Synergistic Approach
To provide a practical framework, the following sections detail standardized protocols for both an in-silico molecular docking study and an in-vitro cytotoxicity assay.
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized pyrrole derivatives on a cancer cell line.
1. Cell Culture and Seeding:
- Culture human adenocarcinoma cells (e.g., LoVo) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the pyrrole derivatives in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the old media from the cells and add the media containing the different concentrations of the compounds. Include vehicle control (media with DMSO) and untreated control wells.
- Incubate the plates for 24, 48, or 72 hours.[1]
3. Cell Viability Assessment (MTS Assay):
- Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In-Silico Protocol: Molecular Docking Workflow
This protocol provides a step-by-step guide for performing a molecular docking study to predict the binding affinity of pyrrole derivatives to a target protein.
1. Preparation of the Receptor:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.[6]
2. Preparation of the Ligands:
- Draw the 2D structures of the pyrrole derivatives and convert them to 3D structures.
- Minimize the energy of the ligand structures and assign partial charges.
3. Grid Generation:
- Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
- Generate a grid box that encompasses the defined binding site. The grid parameters define the space where the docking algorithm will search for favorable binding poses.[6]
4. Docking Simulation:
- Run the docking simulation using a program like AutoDock Vina or GOLD. The software will systematically explore different conformations and orientations of the ligand within the grid box.
- The program will score the different poses based on a scoring function that estimates the binding affinity.
5. Analysis of Results:
- Analyze the docking results to identify the lowest energy binding pose for each ligand.
- Visualize the ligand-receptor interactions to understand the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
- Compare the docking scores of the different pyrrole derivatives to rank them in terms of their predicted binding affinity.
// Nodes
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HitSelection [label="Hit Selection & Prioritization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Synthesis [label="Synthesis", fillcolor="#FBBC05", fontcolor="#202124"];
InVitroAssay [label="In-Vitro Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];
DataAnalysis [label="Data Analysis\n(IC50, SAR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ModelRefinement [label="Model Refinement", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
VirtualScreening -> HitSelection;
HitSelection -> Synthesis;
Synthesis -> InVitroAssay;
InVitroAssay -> DataAnalysis;
DataAnalysis -> ModelRefinement;
ModelRefinement -> VirtualScreening [label="Improved Predictive Power"];
}
Caption: A flowchart demonstrating the iterative feedback loop between computational prediction and experimental validation.
Future Perspectives: The Dawn of AI-Driven Drug Discovery
References
- Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
- Synthesis and Evaluation of Pyrrole Deriv
- Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Deriv
- Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. Semantic Scholar. [Link]
- Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR. [Link]
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
- Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents.
- Molecular docking analysis of pyrrole derivatives with different breast cancer targets. PubMed Central. [Link]
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. [Link]
- Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole deriv
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
- Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives.
- Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity.
- (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
- Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. MDPI. [Link]
- Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.
- Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. PubMed. [Link]
- Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. MDPI. [Link]
- Design, synthesis, biological evaluation and in silico studies of novel pyrrolo[3,4-d]pyridazinone derivatives withpromising anti-inflammatory and antioxidant activity. PubMed. [Link]
- In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publisher. [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Optimizing HPLC for Synthesized 1-(4-Nitrophenyl)-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of synthesized 1-(4-Nitrophenyl)-1H-pyrrole. Moving beyond a simple recitation of protocols, we explore the causal reasoning behind methodological choices, from stationary phase selection to mobile phase optimization. We present a robust, validated Reversed-Phase HPLC (RP-HPLC) method, compare its performance against a viable alternative, and provide the comprehensive experimental data required for immediate implementation and validation in a research or quality control setting.
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic scaffold utilized as a building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its molecular structure, featuring a pyrrole ring, a phenyl group, and a nitro functional group, imparts specific chemical properties that are leveraged in medicinal chemistry.[2][3]
The most common synthetic route to this and other N-substituted pyrroles is the Clauson-Kaas reaction, which involves the acid-catalyzed condensation of a primary amine (4-nitroaniline) with 2,5-dimethoxytetrahydrofuran.[4][5][6][7] While effective, this synthesis can lead to process-related impurities, including unreacted starting materials (4-nitroaniline), partially reacted intermediates, and side-products. The presence of these impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of any downstream application. Therefore, a precise, accurate, and reliable analytical method for purity assessment is not merely a procedural step but a cornerstone of quality assurance.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task due to its high resolution, sensitivity, and adaptability for analyzing non-volatile aromatic compounds.[8] This guide will focus on developing and comparing RP-HPLC methods to ensure the synthesized product meets the stringent purity requirements of pharmaceutical development.
The Chromatographic Rationale: Why RP-HPLC?
The decision to employ RP-HPLC is a direct consequence of the analyte's physicochemical properties. This compound is a moderately polar molecule, making it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase. This mode of chromatography separates components based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
Our primary analytical objectives are:
-
Baseline Separation: To resolve the main this compound peak from all potential impurities.
-
Peak Purity: To confirm the homogeneity of the main analyte peak.
-
Quantification: To accurately determine the purity percentage (area %) and quantify any specified impurities.
To achieve this, we will compare two common yet distinct reversed-phase columns: a traditional C18 (Octadecylsilane) column and a Phenyl-Hexyl column.
-
C18 Columns: These are the workhorses of reversed-phase chromatography, offering robust hydrophobic retention. The separation is primarily driven by van der Waals interactions between the analyte and the C18 alkyl chains.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity, particularly advantageous for aromatic compounds.[9] In addition to hydrophobic interactions, they facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[9] This can significantly enhance the resolution of structurally similar aromatic compounds.
Experimental Protocol: A Validated RP-HPLC Method
This section details a validated, step-by-step protocol for the purity assessment of this compound. The method is designed to be robust and transferable.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Columns:
-
Primary: C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Comparative: Phenyl-Hexyl Column (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).
-
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).
-
Sample: Synthesized this compound.
-
Standard: Purified reference standard of this compound (>99.5% purity).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (selected based on the UV absorbance maximum of the nitroaromatic chromophore).
-
Injection Volume: 10 µL
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
Causality Behind Choices:
-
Acidified Mobile Phase: The addition of 0.1% formic acid helps to protonate any residual silanol groups on the silica-based stationary phase, which minimizes peak tailing and improves peak shape for the slightly basic pyrrole nitrogen.[10]
-
Gradient Elution: A gradient is chosen to ensure that both early-eluting polar impurities (like residual starting materials) and late-eluting non-polar impurities are eluted within a reasonable runtime with good peak shape.
-
Acetonitrile: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.[9]
Sample and Standard Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the Working Standard Solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage.[11]
Workflow for HPLC Purity Assessment
The entire process, from sample receipt to final purity reporting, follows a logical and self-validating sequence.
Caption: Experimental workflow for HPLC purity analysis.
Performance Comparison: C18 vs. Phenyl-Hexyl
To objectively compare the performance, the synthesized this compound sample, known to contain a small amount of the starting material 4-nitroaniline, was analyzed on both columns under identical conditions.
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Superiority |
| Retention Time (RT) of 4-nitroaniline (Impurity) | 3.52 min | 3.81 min | Phenyl-Hexyl shows slightly more retention. |
| Retention Time (RT) of Main Compound | 9.88 min | 10.45 min | Increased retention on Phenyl-Hexyl due to π-π interactions. |
| Resolution (Rs) between Impurity and Main Peak | 18.2 | 21.5 | Superior. The Phenyl-Hexyl column provides significantly better separation. |
| Tailing Factor (Tf) of Main Peak | 1.15 | 1.08 | Superior. Better peak symmetry on the Phenyl-Hexyl column. |
| Theoretical Plates (N) for Main Peak | 18,500 | 22,300 | Superior. Higher plate count indicates better column efficiency. |
| Calculated Purity (Area %) | 99.1% | 99.1% | Both columns provide the same quantitative result. |
Analysis of Comparative Data:
While both columns are suitable for the analysis, the Phenyl-Hexyl column demonstrates superior performance . The key advantage lies in the significantly higher resolution (Rs), which is critical if other, more closely eluting impurities are present. The improved peak shape (lower tailing factor) and higher efficiency (more theoretical plates) contribute to more reliable integration and, therefore, more accurate quantification. The enhanced retention and selectivity are attributed to the additional π-π interaction mechanism offered by the phenyl-hexyl stationary phase, which is particularly effective for separating aromatic analytes.[9]
Method Validation: Establishing Trustworthiness
For use in a regulated environment, this HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[12][13][14] Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.
Caption: Key parameters for HPLC method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is demonstrated by the baseline resolution of all peaks in the chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12] Typically assessed over a range of 50% to 150% of the target concentration.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
LOD & LOQ: The lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined (LOQ) with suitable precision and accuracy.[12]
Conclusion and Recommendations
The purity of synthesized this compound can be reliably and accurately assessed using reversed-phase HPLC. While a standard C18 column provides acceptable results, this guide demonstrates the superior performance of a Phenyl-Hexyl column , which offers enhanced resolution, efficiency, and peak symmetry for this specific aromatic analyte.
For researchers and drug development professionals, the adoption of the detailed Phenyl-Hexyl HPLC method is recommended. Its robust performance, coupled with a thorough validation according to ICH guidelines, ensures that the purity data generated is trustworthy, reproducible, and suitable for regulatory scrutiny. This analytical rigor is fundamental to guaranteeing the quality and consistency of the synthesized compound for its intended scientific and pharmaceutical applications.
References
- Readers Insight. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development.
- Yamamoto, S., et al. (1996).
- Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel.
- de Barros, A. L. B., et al. (2020).
- International Journal of Health and Pharmaceutical Research. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Pharmaguideline. (2024, December 11).
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
- ResearchGate. (n.d.). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. [Link]
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- U.S. Environmental Protection Agency. (2006, October).
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
- Springer. (2020, May 26).
- ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. [Link]
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- CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]
- LookChem. (n.d.). Cas 4533-42-0,this compound. [Link]
- Beilstein Journals. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
- Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
- Chem-Station. (2016, May 15). Clauson-Kaas Pyrrole Synthesis. [Link]
- GSRS. (n.d.). 1-(4-NITROPHENYL)PYRROLE. [Link]
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- ResearchGate. (2025, June 4).
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- National Center for Biotechnology Information. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrophenyl)-1H-pyrrole
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Nitrophenyl)-1H-pyrrole, grounded in established safety principles and regulatory standards.
The procedural guidance herein is designed to be both comprehensive and accessible, empowering laboratory personnel to manage this specific chemical waste stream with confidence and precision. By understanding the causality behind each step, you will be better equipped to not only follow protocol but also to make informed decisions in nuanced situations.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a nitro-aromatic compound, a class of chemicals often associated with specific hazards.
Key Hazard Information:
-
Irritation: Causes skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[1][2][3]
-
Toxicity: While specific toxicity data for this exact compound is limited in the provided results, related nitrophenyl and pyrrole compounds are noted as harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Environmental Hazards: Nitrophenols, a related class of compounds, are recognized as hazardous to aquatic life.[5] It is prudent to assume that this compound should not be released into the environment.[6]
-
Physical Properties: It is a solid with a melting point between 180-183°C.[3][7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [7] |
| Molecular Weight | 188.18 g/mol | [7] |
| Melting Point | 180-183 °C | [3][7] |
| Appearance | Solid | [2] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, the use of appropriate PPE is mandatory to prevent exposure.
Essential PPE includes:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[8]
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should ideally be conducted in a chemical fume hood to minimize inhalation risks.[9]
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is a cornerstone of safe and compliant laboratory practice. This prevents dangerous reactions between incompatible chemicals and facilitates proper disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.
-
-
Label the Container:
-
Clearly label the container with the words "HAZARDOUS WASTE".
-
Identify the full chemical name: "this compound".
-
List all constituents, including any solvents used, with their approximate concentrations.
-
Indicate the primary hazards (e.g., "Irritant," "Toxic").
-
Record the date when the first waste was added to the container.
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including contaminated solids (e.g., weigh boats, filter paper, contaminated gloves) and solutions, in the designated container.
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11] This area should be under the control of laboratory personnel.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Accidents can happen, and a prepared response is critical to mitigating risks.
Decontamination:
-
Any surfaces or equipment that come into contact with this compound should be decontaminated. Use a suitable solvent (such as ethanol or acetone, depending on the surface) followed by soap and water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste in the designated container.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading. Use a spill kit with appropriate absorbent materials for chemical spills.
-
Clean-up:
-
For small solid spills, carefully sweep up the material and place it in the hazardous waste container.[12] Avoid creating dust.
-
For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, then carefully scoop the material into the hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EH&S) department, in accordance with your institution's policies.
Final Disposal: Partnering with Environmental Health & Safety
The ultimate disposal of this compound must be conducted through your institution's licensed hazardous waste management program. Laboratory personnel are responsible for the safe collection and temporary storage of the waste; the final treatment and disposal are handled by certified professionals.
Procedure for Removal:
-
Full Container: Once the waste container is full, or if it has been accumulating for a period approaching your institution's limit (often 6-12 months), schedule a pickup.[10][11]
-
Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EH&S office directly.
-
Documentation: Ensure all labeling is accurate and complete before the scheduled pickup.
The most common method for the final disposal of this type of chemical waste is high-temperature incineration in an approved hazardous waste incinerator.[5] This process ensures the complete destruction of the compound, preventing its release into the environment.
By adhering to these procedures, you contribute to a robust safety culture and ensure that your vital research is conducted responsibly and in full compliance with environmental regulations.
References
- Angene Chemical. (2024, November 1). Safety Data Sheet: 2-Phenyl-1H-pyrrole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- PubChem. (n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound-2-carbaldehyde. National Center for Biotechnology Information.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 1-(2-Nitrophenyl)pyrrole.
- U.S. Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
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Personal protective equipment for handling 1-(4-Nitrophenyl)-1H-pyrrole
Comprehensive Safety & Handling Guide: 1-(4-Nitrophenyl)-1H-pyrrole
As a Senior Application Scientist, my priority is to empower your research by ensuring that every aspect of chemical handling is approached with the highest standards of safety and operational excellence. This guide moves beyond mere compliance, offering a deep-dive into the causality behind each safety protocol for this compound (CAS: 4533-42-0). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Analysis: Understanding the "Why"
This compound is a solid organic compound that, while not acutely toxic in most classifications, presents significant irritant hazards.[1][2] A thorough understanding of these risks is the foundation of effective protection.
GHS Hazard Identification: According to supplier safety data sheets, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1][2][3] Contact can lead to redness, itching, and inflammation.[4]
-
H319: Causes serious eye irritation. [1][2][3] Direct contact with the eyes can result in significant pain, redness, and potential damage.[4]
-
H335: May cause respiratory irritation. [1][2][3] Inhalation of the dust or powder can irritate the lungs and respiratory system.[4]
These classifications dictate a clear and non-negotiable requirement for a multi-layered personal protective equipment (PPE) strategy focused on preventing skin contact, eye exposure, and inhalation.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, higher-level controls must be in place. PPE is the last line of defense, not the first.
-
Engineering Control: The primary engineering control for this compound is a certified chemical fume hood . All weighing, transferring, and handling of the solid powder must occur within a fume hood to keep airborne concentrations low and prevent inhalation.[5][6] The facility should also be equipped with easily accessible eyewash stations and safety showers.[5][6]
-
Administrative Controls: Access to areas where this chemical is stored and handled should be restricted to trained personnel. Always wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[7]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound.
| Protection Type | Specific Requirement | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when there is a risk of splashing or significant dust generation.[8] | Standard safety glasses are insufficient. Chemical splash goggles provide a complete seal around the eyes, which is essential to prevent contact with fine powders that can cause serious eye irritation (H319).[5] |
| Skin & Body Protection | Gloves: Disposable nitrile gloves are the standard recommendation.[8] Always double-check the manufacturer's compatibility chart. Gloves must be inspected before use and changed immediately upon contamination. Lab Coat: A flame-resistant lab coat with a fully buttoned front is required.[8] Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8] | Nitrile gloves provide effective short-term protection against a wide range of chemical solids.[8] This barrier is critical to prevent skin irritation (H315).[4] A lab coat protects street clothes and underlying skin from contamination. Proper footwear prevents exposure from accidental spills. |
| Respiratory Protection | Not typically required if all handling is performed within a certified chemical fume hood. | The fume hood serves as the primary respiratory protection by containing the dust.[5] If engineering controls are not available or fail, or in the case of a large spill, a NIOSH-approved respirator with a particulate filter would be necessary.[5] Use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[8] |
Operational Plan: Step-by-Step Handling Procedure
This protocol provides a direct, procedural workflow for safely weighing and preparing a solution of this compound.
Objective: To accurately weigh 100 mg of the compound and dissolve it in a solvent.
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Place a weighing paper on an analytical balance inside the fume hood. Tare the balance.
-
Prepare a spill kit and keep it nearby.
-
-
Aliquotting the Solid:
-
Carefully open the container of this compound inside the fume hood. Avoid any actions that could generate dust.
-
Using a clean spatula, slowly transfer the solid onto the weighing paper until the desired mass is reached.
-
Securely close the primary container.
-
-
Transfer and Dissolution:
-
Carefully fold the weighing paper and transfer the solid into the designated reaction vessel or flask.
-
Add the solvent to the flask, ensuring the vessel is pointed away from your face.
-
Gently swirl or stir to dissolve the compound.
-
-
Post-Handling & Decontamination:
-
Dispose of the contaminated weighing paper and any used pipette tips into a designated solid hazardous waste container.
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent-soaked towel, disposing of the towel in the same waste container.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Diagram: Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in the laboratory.
Caption: Workflow for handling this compound.
Emergency Response: Exposure and Spills
Even with meticulous planning, accidents can occur. Immediate and correct response is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[5] Seek medical attention.
-
Small Spill (in fume hood): Wearing appropriate PPE, sweep up the material with a dustpan and brush, or use an absorbent material, and place it into a suitable, sealed container for disposal.[4][5] Clean the area thoroughly.
-
Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[9] Do not dispose of it down the drain.[4][5]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weighing papers, pipette tips, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.[6]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5][9] Consult your EHS department for specific institutional guidelines.
By integrating this expert-driven guidance into your daily operations, you build a resilient culture of safety that goes beyond the product itself, ensuring both scientific advancement and personal well-being.
References
- University of California, Riverside Environmental Health & Safety.Chemical Safety: Personal Protective Equipment.
- Cole-Parmer.Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole.
- PubChem.2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency.Personal Protective Equipment.
- U.S. Department of Health & Human Services.Personal Protective Equipment (PPE) - CHEMM.
- PubChem.this compound-2-carbaldehyde. National Center for Biotechnology Information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
